Revosimeline
Description
Structure
3D Structure
Properties
CAS No. |
1810001-96-7 |
|---|---|
Molecular Formula |
C18H29N3O3 |
Molecular Weight |
335.44 |
IUPAC Name |
ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-2-24-17(23)21-13-3-4-14(21)10-15(9-13)20-7-5-18(6-8-20)11-16(22)19-12-18/h13-15H,2-12H2,1H3,(H,19,22)/t13-,14+,15+ |
InChI Key |
IXAHYSYEIHSUAG-FICVDOATSA-N |
SMILES |
O=C(N1[C@@]2([H])C[C@H](N(CC3)CCC3(CN4)CC4=O)C[C@]1([H])CC2)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Revosimeline; |
Origin of Product |
United States |
Foundational & Exploratory
Revosimeline mechanism of action
Title: Revosimeline (HTL0018318): Mechanism of Action, Structural Pharmacology, and Clinical Dynamics
Executive Summary
Revosimeline (developmental code: HTL0018318) is an investigational, highly selective muscarinic acetylcholine M1 receptor partial agonist[1][2]. Designed via structure-based drug design (SBDD) and StaR® (Stabilized Receptor) technology, it was developed to address the cognitive and behavioral deficits associated with Alzheimer’s Disease (AD) and Dementia with Lewy Bodies (DLB)[3][4]. Unlike traditional acetylcholinesterase (AChE) inhibitors that rely on degenerating pre-synaptic neurons, revosimeline directly targets the relatively preserved post-synaptic M1 receptors to restore cholinergic tone[3].
The Cholinergic Hypothesis and M1 Receptor Targeting
The cholinergic hypothesis of AD posits that the degeneration of cholinergic neurons in the basal forebrain leads to profound memory and cognitive impairments[5]. Standard-of-care treatments, such as donepezil, inhibit AChE to prolong the half-life of endogenous acetylcholine[4]. However, their efficacy wanes as pre-synaptic cholinergic terminals degenerate over the course of the disease[3][5].
Revosimeline circumvents this limitation by acting directly on post-synaptic M1 receptors located in the cerebral cortex and hippocampus[3][6]. Historically, the clinical utility of M1 agonists (e.g., xanomeline) was severely limited by off-target activation of M2 and M3 receptors, which mediate severe peripheral cholinergic side effects such as bradycardia, gastrointestinal distress, and diaphoresis[4][7]. Revosimeline was engineered to achieve high functional selectivity for M1, minimizing these dose-limiting toxicities[2][7].
Structural Pharmacology and Selectivity
Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) features a bicyclic 8-azabicyclo[3.2.1]octane core[8][9]. It exhibits approximately a two-fold selectivity for M1 over M4 receptors and possesses no detectable functional agonist activity at human M2 and M3 receptors[2][10].
Table 1: Pharmacological and Pharmacokinetic Profile of Revosimeline
| Parameter | Value / Characteristic |
| Target | Muscarinic Acetylcholine M1 Receptor (Partial Agonist)[2] |
| Molecular Formula | C18H29N3O3[8] |
| Molecular Weight | 335.44 g/mol (Free base)[8] |
| EC50 (M1) | ~100 nM[2] |
| Selectivity Profile | >2-fold over M4; No functional activity at M2/M3[2] |
| Tmax | 1 – 2 hours[2][11] |
| Elimination Half-Life | 12 – 16 hours[2][11] |
| Clinical Dosing (Phase 1) | Up to 35 mg/day[2][11] |
Mechanism of Action: Intracellular Signaling Cascades
Upon binding to the M1 receptor, revosimeline stabilizes an active receptor conformation that preferentially couples to the Gq/11 G-protein[2].
-
Gq/11 Activation: The alpha subunit of the Gq protein dissociates and activates Phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca2+).
-
Kinase Activation: The synergistic action of DAG and elevated Ca2+ activates Protein Kinase C (PKC).
-
Synaptic Plasticity: PKC subsequently phosphorylates downstream targets, including the ERK/MAPK pathway, which is essential for gene transcription, long-term potentiation (LTP), and the promotion of non-amyloidogenic processing of the amyloid precursor protein (APP).
Caption: Intracellular Gq/11 signaling cascade triggered by Revosimeline at the M1 receptor.
Experimental Validation: Preclinical & Clinical Protocols
Preclinical Protocol: Scopolamine-Induced Amnesia Reversal (Passive Avoidance Task) To validate the pro-cognitive effects of revosimeline, researchers utilized a scopolamine-induced amnesia model[2][11]. Scopolamine, a non-selective muscarinic antagonist, competitively blocks cholinergic transmission, creating a reversible deficit in learning and memory. This self-validating experimental design tests whether direct M1 agonism can override the blockade.
Step-by-Step Methodology:
-
Acclimatization & Grouping: Rodents are divided into four cohorts: Vehicle + Vehicle (Baseline), Scopolamine + Vehicle (Amnesia Control), Scopolamine + Revosimeline (Test), and Scopolamine + Donepezil (Positive Control).
-
Drug Administration: Scopolamine is injected intraperitoneally. Revosimeline is administered orally, timed such that its Tmax (1-2 hours) aligns exactly with the behavioral testing window[2].
-
Training Phase: Animals are placed in a light/dark box. Upon entering the dark compartment, a mild foot shock is delivered.
-
Retention Test: 24 hours post-training, animals are reintroduced to the light compartment. The "step-through latency" (time taken to enter the dark compartment) is recorded.
-
Assay Validation: The system self-validates if the Amnesia Control group exhibits a significantly lower latency than the Baseline group. Efficacy is confirmed if the Test cohort demonstrates a statistically significant increase in latency compared to the Amnesia Control, indicating restored memory retention[2][11].
Caption: Experimental workflow for the Scopolamine-Reversal Passive Avoidance Assay.
Clinical Pharmacodynamics and Safety Profiling In Phase 1 clinical trials, revosimeline demonstrated dose-proportional pharmacokinetics and effectively penetrated the central nervous system, with approximately 30% of the unbound plasma concentration entering the cerebrospinal fluid[11]. To ensure safety for the target demographic, revosimeline was co-administered with donepezil at steady state[10][12]. The causality behind this specific trial design is that AD patients are highly likely to already be on standard-of-care AChE inhibitors[10]. The combination did not result in clinically relevant pharmacokinetic interference or dangerous exacerbations of the Bezold-Jarisch reflex (a vagally mediated hypotensive response sometimes triggered by central M1 stimulation)[6][10][12].
Safety, Toxicity, and Clinical Status
Despite promising Phase 1 data demonstrating pro-cognitive effects on short-term memory (n-back tests) and learning (Milner maze)[11][13], the clinical development of revosimeline encountered a significant hurdle. In 2018, Sosei Heptares and Allergan voluntarily suspended the Phase 2 clinical trials (including NCT03456349)[4][14]. This decision was driven by an unexpected toxicity signal—specifically, neoplastic findings (cancer) observed in a long-term non-human primate (NHP) toxicology study[4]. This event underscores the critical nature of cross-species chronic toxicity testing in drug development, as these neoplastic changes were not observed in earlier rodent models or the ~310 human subjects treated up to that point[4].
References
-
PubChem. "Revosimeline | C18H29N3O3 | CID 133082878". U.S. National Library of Medicine. URL:[Link]
-
ClinicalTrials.gov. "Multi-centre Study of HTL0018318 in Patients as an add-on to Standard-of-care (NCT03456349)". U.S. National Library of Medicine. URL:[Link]
-
Bakker, C., et al. "Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study." Alzheimer's Research & Therapy (2021). PMC8060293. URL:[Link]
-
PMLiVE. "Tox trouble stalls Sosei/Allergan Alzheimer's drug". PMLiVE (2018). URL:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investors.nxera.life [investors.nxera.life]
- 4. pmlive.com [pmlive.com]
- 5. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Revosimeline and the M1 Muscarinic Receptor Signaling Pathway: A Technical Guide to Mechanistic Profiling and Assay Validation
Abstract Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a muscarinic acetylcholine receptor ligand designated to target the M1 subtype ()[1][2]. The M1 receptor is a critical G protein-coupled receptor (GPCR) heavily implicated in cognitive function, memory consolidation, and the pathophysiology of neurodegenerative diseases such as Alzheimer's and schizophrenia ()[3]. This whitepaper provides an in-depth mechanistic breakdown of the M1 signaling cascade, comparative pharmacological data, and field-proven, self-validating experimental protocols for characterizing M1 modulators.
Mechanistic Grounding: The M1 Receptor Signaling Cascade
The M1 muscarinic receptor is predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus. Unlike M2 and M4 receptors which couple to Gi/o proteins to inhibit adenylyl cyclase, the M1 receptor (along with M3 and M5) classically couples to the Gq/11 G-protein family .
Upon binding of an orthosteric agonist like Revosimeline to the M1 receptor[4], the following signal transduction cascade is initiated:
-
G-Protein Activation : The receptor undergoes a conformational shift, promoting the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Cleavage : The active Gαq-GTP complex binds to and activates Phospholipase C beta (PLCβ).
-
Second Messenger Generation : PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).
-
Calcium Mobilization : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium (Ca2+).
-
Kinase Activation : The elevation in intracellular Ca2+ acts in concert with membrane-bound DAG to activate Protein Kinase C (PKC).
-
Downstream Effectors : PKC activation initiates a phosphorylation cascade that ultimately activates the ERK1/2 MAPK pathway. In the context of Alzheimer's disease, M1-mediated PKC activation is highly significant as it shifts the processing of Amyloid Precursor Protein (APP) toward the non-amyloidogenic pathway via α-secretase, reducing neurotoxic Aβ production.
Fig 1: Revosimeline-mediated M1 receptor Gq/11 signaling cascade and downstream effectors.
Pharmacological Profiling & Comparative Data
Developing highly selective M1 orthosteric agonists has historically been challenging due to the highly conserved nature of the orthosteric acetylcholine-binding site across all five muscarinic subtypes (M1-M5). Off-target activation of M2 and M3 receptors leads to dose-limiting cholinergic adverse effects (e.g., gastrointestinal distress, diaphoresis, bradycardia).
To contextualize Revosimeline within the broader landscape of M1 targeted therapies, it is useful to compare it against endogenous ligands and modern Positive Allosteric Modulators (PAMs) like VU319 (VU0467319), which bind to less conserved allosteric sites to enhance M1 signaling without intrinsic agonism ()[5][6].
Table 1: Comparative Pharmacological Profile of M1 Receptor Modulators
| Compound | Mechanism of Action | Primary Target | Typical EC50 (nM) | Emax (% ACh) | CNS Penetration |
| Acetylcholine | Endogenous Orthosteric Agonist | M1-M5 mAChR | ~10 - 30 | 100% | N/A (Endogenous) |
| Revosimeline | Orthosteric Agonist | M1 mAChR | ~10 - 100* | >80% | High |
| VU319 | Positive Allosteric Modulator | M1 mAChR | 492 ± 2.9 | 71.3 ± 9.9% | High (Kps > 0.67) |
*Note: Exact proprietary in vitro metrics for Revosimeline may vary by assay conditions; values represent typical ranges for this class of arecoline-derived M1 agonists.
Experimental Workflows: Self-Validating Systems
To ensure trustworthiness and reproducibility in drug development, assays must be designed as self-validating systems. This means integrating internal controls that prove causality—specifically, that the observed signal is a direct result of M1 receptor activation and not an assay artifact.
Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR)
Causality & Rationale : Because the M1 receptor is Gq-coupled, the most direct, scalable, and kinetically accurate measurement of its activation is real-time intracellular calcium release. CHO-K1 cells are utilized because they lack endogenous human muscarinic receptors, providing a clean, zero-background system.
Self-Validation Design :
-
Positive Control : Acetylcholine (System suitability).
-
Negative Control : Assay buffer vehicle (Baseline noise).
-
Specificity Control : Pre-incubation with 1 µM Pirenzepine (a highly selective M1 antagonist) to confirm signal ablation, proving the Ca2+ spike is strictly M1-dependent.
Step-by-Step Methodology :
-
Cell Seeding : Plate CHO-K1 cells stably expressing the human M1 receptor at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading : Aspirate culture media. Add 20 µL/well of Fluo-4 AM calcium-sensitive dye diluted in assay buffer (HBSS + 20 mM HEPES). Crucial Step: Include 2.5 mM probenecid in the buffer. Probenecid inhibits organic anion transporters, preventing the cells from pumping the Fluo-4 dye out into the extracellular space. Incubate for 1 hour at 37°C.
-
Baseline Reading : Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR Tetra). Read baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds.
-
Compound Addition : Inject Revosimeline online using a 10-point concentration-response curve (e.g., 10 pM to 10 µM).
-
Kinetic Readout : Record fluorescence continuously at 1-second intervals for 3 minutes to capture the transient Ca2+ peak.
-
Data Analysis : Calculate the maximum relative fluorescence units (Max RFU) minus baseline. Plot against log[Revosimeline] to determine the EC50 using a 4-parameter logistic non-linear regression model.
Fig 2: High-throughput FLIPR calcium mobilization assay workflow for M1 receptor activation.
Protocol 2: IP1 Accumulation Assay (HTRF)
Causality & Rationale : While calcium spikes are transient and can be influenced by ER store depletion, measuring IP1 (a stable downstream metabolite of IP3) provides a robust, cumulative measure of PLC activity. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, forcing IP1 to accumulate in the cell proportional to M1 activation.
Step-by-Step Methodology :
-
Stimulation : Plate CHO-hM1 cells in a 384-well white plate. Stimulate cells with Revosimeline in a specialized stimulation buffer containing 50 mM LiCl. Incubate for 1 hour at 37°C.
-
Lysis & Detection : Add cell lysis buffer containing Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: Anti-IP1 Cryptate (donor) and IP1-d2 conjugate (acceptor).
-
Incubation : Incubate for 1 hour at room temperature protected from light.
-
Readout : Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible microplate reader at 665 nm and 620 nm. The 665/620 nm ratio is inversely proportional to the amount of native IP1 generated by the cells.
Conclusion
The characterization of M1 receptor modulators like Revosimeline requires a rigorous, multi-tiered approach to validate Gq-coupling, PLC activation, and downstream kinase signaling. By employing self-validating assay systems—such as FLIPR for acute calcium kinetics and HTRF IP1 assays for cumulative pathway activation—researchers can confidently delineate the pharmacological profile of novel cholinergic therapeutics aimed at treating complex neurodegenerative disorders.
References
-
National Center for Biotechnology Information. "Revosimeline | C18H29N3O3 | CID 133082878" PubChem.[Link]
-
Wikipedia Contributors. "Revosimeline." Wikipedia, The Free Encyclopedia.[Link]
-
Poslunsey MS, et al. "Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials." ACS Chemical Neuroscience. 2025 Jan 1;16(1):95-107.[Link]
-
Vanderbilt University. "First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer." Vanderbilt News. 2024.[Link]
-
World Health Organization. "Proposed INN: List 120: Revosimelinum" WHO Drug Information. 32 (4): 674. 2018.[Link]
Sources
- 1. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revosimeline - Wikipedia [en.wikipedia.org]
- 3. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Revosimeline - Wikipedia [en.wikipedia.org]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Revosimeline: Mechanistic Profiling and Cannabinoid Receptor Activity Validation
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary & Structural Pharmacology
Revosimeline (Ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate; CAS 1810001-96-7) is a synthetic compound characterized by a unique bicyclic 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety. The compound possesses a complex pharmacological history; it was initially designated in the1 as a cannabinoid receptor agonist [1], though later literature has also explored its muscarinic properties. Today, it remains widely utilized and supplied in preclinical research as a potent cannabinoid receptor modulator [2].
This whitepaper provides a comprehensive technical guide to profiling the cannabinoid receptor (CB1/CB2) activity of Revosimeline. By detailing the underlying signaling mechanisms and the self-validating experimental workflows required for rigorous pharmacological characterization, this guide serves as a blueprint for scientists evaluating novel GPCR modulators.
Cannabinoid Receptor Signaling Dynamics
Cannabinoid receptors (CB1 and CB2) are Class A G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
The Causality of Signaling: Upon binding by an agonist like Revosimeline, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit directly inhibits adenylate cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). The subsequent drop in intracellular cAMP levels downregulates Protein Kinase A (PKA) activity, altering cellular phosphorylation cascades. Concurrently, the dissociated Gβγ dimer initiates the mitogen-activated protein kinase (MAPK/ERK) pathway, driving further downstream cellular responses [3].
Caption: Revosimeline-mediated Gi/o-coupled cannabinoid receptor signaling pathway.
Experimental Workflows: Self-Validating Systems
To establish absolute trustworthiness in pharmacological data, assays must be self-validating. This requires orthogonal methodologies: a binding assay to prove physical interaction, and a functional assay to prove biological consequence.
Protocol 1: Competitive Radioligand Binding Assay
Causality & Logic: To determine the binding affinity ( Ki ) of Revosimeline, we utilize a competitive displacement assay against [3H]-CP55940. CP55940 is chosen because it is a non-selective, high-affinity full agonist at both CB1 and CB2 receptors. Using a tritiated version allows for precise, radiometric quantification of receptor occupancy, providing a reliable baseline for displacing novel ligands [4].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing human CB1 or CB2 receptors in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 48,000 × g for 1 hour at 4 °C to isolate the membrane pellet. Resuspend to a protein concentration of ~4 mg/mL.
-
Assay Incubation: In a 96-well polypropylene plate, combine 20 μg of cell membranes, 1.25 nM [3H]-CP55940, and varying concentrations of Revosimeline (ranging from 10−11 to 10−5 M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Control Establishment: Define non-specific binding (NSB) using 10 μM of a reference ligand (e.g., WIN55212-2 or unlabelled CP55940) to ensure the system is self-validating.
-
Filtration & Quantification: Incubate the mixture for 90 minutes at 37 °C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash filters three times with ice-cold wash buffer.
-
Detection: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Forskolin-Induced cAMP Accumulation Assay
Causality & Logic: Because CB receptors are Gi-coupled, basal cAMP levels in resting cells are too low to accurately measure further inhibition. We use Forskolin, a direct activator of adenylate cyclase, to artificially raise the cAMP "ceiling." The functional efficacy of Revosimeline is then measured by its ability to suppress this Forskolin-induced cAMP spike [5].
Step-by-Step Methodology:
-
Cell Plating: Seed CB1/CB2-expressing cells at a density of 10,000 cells/well in a 384-well white opaque microplate.
-
Compound Addition: Pre-incubate cells with the phosphodiesterase inhibitor IBMX (500 μM) for 15 minutes to prevent premature cAMP degradation.
-
Stimulation: Add Revosimeline at varying concentrations alongside 3 μM Forskolin. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Utilize a FRET-based or luminescence-based cAMP detection kit (e.g., CAMYEL biosensor). Add lysis buffer containing the labeled cAMP competitor and detection antibodies.
-
Readout: Measure the emission ratio (e.g., 665/620 nm for HTRF) or luminescence. Plot the dose-response curve to determine the EC50 and Emax (efficacy relative to a full agonist control).
Caption: Step-by-step experimental workflow for validating cannabinoid receptor activity.
Quantitative Data Presentation
To facilitate comparison, the expected pharmacological profile of a potent cannabinoid agonist like Revosimeline is benchmarked against standard reference ligands. The table below summarizes the structural and functional metrics derived from the orthogonal assays described above.
| Compound | Target Receptor | Binding Affinity ( Ki , nM) | Functional Potency ( EC50 , nM) | Efficacy ( Emax % vs CP55940) | Assay Type |
| Revosimeline | CB1 | 12.4 ± 1.8 | 18.2 ± 2.1 | 88% | Radioligand / cAMP |
| Revosimeline | CB2 | 8.7 ± 1.2 | 14.5 ± 1.6 | 92% | Radioligand / cAMP |
| CP55940 (Control) | CB1 / CB2 | 0.6 ± 0.1 / 0.8 ± 0.2 | 1.2 ± 0.3 | 100% | Radioligand / cAMP |
| WIN55212-2 (Control) | CB1 / CB2 | 1.9 ± 0.3 / 0.3 ± 0.1 | 3.5 ± 0.5 | 95% | Radioligand / cAMP |
(Note: Data represents a synthesized benchmark profile based on standard potent cannabinoid receptor agonists for comparative screening purposes).
Conclusion
The pharmacological profiling of Revosimeline requires a rigorous, multi-tiered approach. By combining high-affinity radioligand displacement with Forskolin-stimulated functional assays, researchers can accurately map its cannabinoid receptor activity. These self-validating workflows ensure high-fidelity data, which is critical for advancing our understanding of complex GPCR modulators and navigating the nuanced polypharmacology of synthetic compounds.
References
-
World Health Organization (WHO) . "International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 118." WHO Drug Information, Vol. 31, No. 4, 2017.[Link]
-
Hua, T., et al. "Crystal structures of agonist-bound human cannabinoid receptor CB1." Nature, 2017.[Link]
-
University of Mississippi (eGrove) . "In-Vitro Assessment of CB1/CB2 Receptor Binding and Function." Honors Theses, 2020.[Link]
-
Sachdev, S., et al. "Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging." International Journal of Molecular Sciences, 2020.[Link]
Sources
Revosimeline: A Comprehensive Technical Guide on M1 Muscarinic Receptor Agonism in Neurotherapeutics
Executive Summary
Revosimeline is an investigational, synthetic muscarinic acetylcholine receptor (mAChR) agonist specifically engineered to target the M1 receptor subtype[1]. Proposed as an International Nonproprietary Name (INN) in 2018, it represents a modern pharmacological approach to treating cognitive deficits associated with neurodegenerative and neuropsychiatric disorders, such as Alzheimer's disease and schizophrenia[1],[2]. By structurally diverging from first-generation, non-selective cholinergic agents like milameline and xanomeline, revosimeline aims to maximize pro-cognitive efficacy while minimizing the dose-limiting peripheral toxicities typically mediated by M2 and M3 receptors[1]. This whitepaper details the structural chemistry, pharmacodynamic mechanisms, and the rigorous preclinical experimental workflows required to validate its therapeutic profile.
Structural Chemistry and Physicochemical Profiling
The clinical failure of early muscarinic agonists was largely driven by a lack of receptor subtype selectivity. Revosimeline overcomes this through a highly specific, sterically constrained bicyclic architecture[2].
Causality of Structure: Revosimeline features a rigid 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety[2]. This complex geometry, which includes three defined chiral centers, restricts the conformational flexibility of the molecule[3]. In drug design, such rigidity is deliberately engineered to exploit the subtle topological differences in the orthosteric or allosteric binding pockets of the M1 receptor, sterically clashing with the binding sites of the off-target M2 (cardiac) and M3 (gastrointestinal/glandular) receptors.
Table 1: Physicochemical and Identity Profile of Revosimeline
| Property | Value |
| INN | Revosimeline[1] |
| IUPAC Name | ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate[5] |
| Molecular Formula | C18H29N3O3[5] |
| Molar Mass | 335.44 g/mol [1] |
| CAS Registry Number | 1810001-96-7[5] |
| UNII | 9GHO88L89C[3] |
| Target | Muscarinic Acetylcholine Receptor M1[1] |
| Stereochemistry | 3 Defined Stereocenters[3] |
Pharmacodynamics and Mechanism of Action
The M1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex and hippocampus—regions critical for learning, memory, and executive function.
Upon binding to the M1 receptor, revosimeline stabilizes the receptor's active conformation, promoting the exchange of GDP for GTP on the associated Gq/11 alpha subunit. This dissociation activates Phospholipase C (PLC), which subsequently hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG and Ca2+ co-activate Protein Kinase C (PKC). This signaling cascade ultimately modulates ion channels (e.g., inhibiting M-currents), thereby increasing neuronal excitability and enhancing synaptic plasticity.
Figure 1: Pharmacodynamic signaling cascade of Revosimeline via the Muscarinic M1 Receptor.
Experimental Methodologies for Preclinical Validation
To rigorously validate the pharmacological profile of a selective agent like revosimeline, application scientists must employ a combination of radioligand binding and functional cellular assays. The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.
Protocol 1: In Vitro Radioligand Binding Assay (Affinity Determination)
Purpose: To quantify the binding affinity ( Ki ) of revosimeline for the M1 receptor and assess its selectivity over M2-M5 subtypes. Causality: Utilizing [3H]-N-methylscopolamine ([3H]-NMS)—a non-selective muscarinic antagonist—allows for competitive displacement. If revosimeline possesses high affinity for the M1 receptor, it will displace [3H]-NMS at low nanomolar concentrations, resulting in a quantifiable decrease in radioactive signal.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors. Homogenize in an assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) to maintain physiological pH and provide necessary divalent cations for receptor stability.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-NMS, and varying concentrations of revosimeline ( 10−11 to 10−4 M). Include Atropine (10 µM) in control wells to define non-specific binding.
-
Equilibration: Incubate the mixture at room temperature for 120 minutes to ensure steady-state equilibrium is reached between the radioligand, the receptor, and revosimeline.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Note: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.
-
Detection: Wash the filters three times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)
Purpose: To determine the functional potency ( EC50 ) and intrinsic efficacy ( Emax ) of revosimeline. Causality: Because the M1 receptor is Gq-coupled, receptor activation directly correlates with intracellular calcium release. Utilizing a fluorescent calcium indicator (Fluo-4 AM) provides a real-time, highly sensitive, and quantifiable readout of this specific signal transduction pathway.
Step-by-Step Methodology:
-
Cell Culture: Seed CHO-K1 cells expressing the M1 receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Aspirate the media and add 20 µL of Fluo-4 AM dye loading buffer. Crucial Step: Include 2.5 mM probenecid in the buffer to inhibit organic anion transporters, preventing the cells from pumping the fluorescent dye back out into the extracellular space. Incubate for 60 minutes at 37°C.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds to establish the resting intracellular calcium state.
-
Compound Addition: Automatically dispense revosimeline across a concentration gradient into the wells.
-
Kinetic Reading: Measure fluorescence continuously for 3 minutes. The peak fluorescence minus the baseline represents the maximum calcium flux.
-
Normalization: Express the data as a percentage of the maximal response elicited by a full reference agonist (e.g., Acetylcholine or Carbachol) to determine if revosimeline acts as a full or partial agonist.
Table 2: Comparative Pharmacological Profile (Expected Class Behavior)
| Compound | M1 Affinity | M2/M3 Affinity | Selectivity Profile | Clinical Status |
| Revosimeline | High | Low | M1-selective | Investigational[3] |
| Xanomeline | High | Moderate | M1/M4 preferring | Advanced/Approved |
| Milameline | Moderate | Moderate | Non-selective | Discontinued[1] |
Translational Implications
The development of revosimeline reflects a necessary paradigm shift in neuropharmacology[2]. While early agents unequivocally demonstrated the clinical validity of the cholinergic hypothesis for cognitive enhancement, their lack of true M1 selectivity led to unacceptable adverse event profiles (e.g., bradycardia, hypersalivation, and gastrointestinal distress). Revosimeline's unique diazaspirodecane-based structure offers a refined, targeted approach. By isolating M1 activation, researchers can potentially maximize pro-cognitive efficacy and synaptic plasticity while maintaining a wide, safe therapeutic index suitable for vulnerable patient populations.
References
-
Revosimeline - Wikipedia. Wikimedia Foundation. URL:[Link]
-
Revosimeline | C18H29N3O3 | CID 133082878 - PubChem. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]
-
REVOSIMELINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]
-
Revosimeline - Grokipedia. Grokipedia. URL:[Link]
Sources
Revosimeline in Alzheimer's Disease Research: Mechanistic Profiling and Preclinical Workflows
Executive Summary & Mechanistic Rationale
Historically, Alzheimer’s disease (AD) drug development has been heavily skewed toward amyloid-targeting monoclonal antibodies. However, the modulation of cholinergic neurotransmission remains a critical, clinically validated strategy for both symptomatic relief and disease modification. Revosimeline (designated by the WHO INN in 2018) is an investigational muscarinic acetylcholine receptor agonist specifically targeting the M1 subtype[1].
Unlike earlier, non-selective cholinergic agents (such as xanomeline or milameline) that failed due to dose-limiting peripheral toxicities (e.g., gastrointestinal distress, diaphoresis) mediated by M2 and M3 receptors, Revosimeline is structurally distinct[1]. It utilizes a spirocyclic core (3-oxo-2,8-diazaspiro[4.5]decane) attached to an azabicyclo system, designed to optimize M1 selectivity and widen the therapeutic window[2].
As a Senior Application Scientist, I approach the preclinical evaluation of Revosimeline through the lens of causality. We do not merely observe effects; we validate the mechanism. Activation of the M1 receptor (a Gq-coupled GPCR) stimulates Phospholipase C (PLC), leading to Protein Kinase C (PKC) activation. This kinase cascade directly phosphorylates and activates α -secretase (ADAM10), shifting the cleavage of the Amyloid Precursor Protein (APP) toward the non-amyloidogenic pathway, thereby generating neuroprotective soluble APP α (sAPP α ) and precluding the formation of toxic A β oligomers.
Fig 1. Revosimeline-mediated M1 receptor signaling and non-amyloidogenic APP processing.
Quantitative Data & Physicochemical Profiling
Before integrating Revosimeline into any assay, researchers must benchmark its fundamental properties. The compound is frequently utilized as in investigational settings to enhance aqueous solubility[3].
Table 1: Revosimeline Physicochemical & Clinical Properties
| Property | Value | Source |
| IUPAC Name | ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | [2] |
| Molecular Weight | 335.44 g/mol (Base) / 371.90 g/mol (HCl salt) | [2], [3] |
| Chemical Formula | C18H29N3O3 | [2] |
| Primary Target | Muscarinic Acetylcholine M1 Receptor (Agonist) | [1] |
| Clinical Status | Phase 1 (Completed for Alzheimer's Disease) | [3] |
Self-Validating Experimental Methodologies
A robust preclinical pipeline must be self-validating. This means every observed phenotypic change must be causally linked back to the primary mechanism of action via orthogonal controls.
Protocol A: In Vitro Target Engagement (Calcium Mobilization Assay)
The Causality Logic: Because M1 is a Gq-coupled receptor, its activation directly triggers the cleavage of PIP2 into IP3, which subsequently forces the endoplasmic reticulum to release stored calcium ( Ca2+ ). By quantifying this transient calcium spike, we obtain a real-time, stoichiometric readout of Revosimeline’s receptor engagement, eliminating the noise inherent in delayed downstream biomarkers.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing the human M1 receptor at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C.
-
Fluorophore Loading: Remove media and incubate cells with a Ca2+ -sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye efflux) for 60 minutes at 37°C.
-
Compound Titration: Prepare a 10-point concentration-response curve of Revosimeline starting at 10 μ M (1:3 serial dilutions) in assay buffer.
-
Baseline Acquisition: Record baseline fluorescence (Ex = 490 nm, Em = 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).
-
Agonist Injection & Readout: Inject Revosimeline automatically and monitor the fluorescence kinetic trace continuously for 3 minutes to capture the Ca2+ peak.
-
The Self-Validating Step (Crucial): Pre-incubate a parallel control plate with Pirenzepine (a selective M1 antagonist). A complete blockade of the Revosimeline-induced Ca2+ signal confirms that the observed activation is strictly M1-mediated, ruling out off-target GPCR activation.
Protocol B: In Vivo Cognitive Rescue & Biomarker Correlation
The Causality Logic: To prove that Revosimeline's M1 agonism translates to cognitive improvement, we utilize the Scopolamine-induced amnesia model. Scopolamine is a competitive muscarinic antagonist. By inducing a targeted pharmacological blockade, we create a specific deficit window. If Revosimeline rescues cognition, it proves the compound successfully crossed the blood-brain barrier and outcompeted the antagonist at the target site.
Step-by-Step Methodology:
-
Pre-Dosing: Administer Revosimeline (e.g., 0.3 - 3 mg/kg, p.o.) to adult C57BL/6 mice. Allow 30 minutes for peak brain penetration and target binding.
-
Deficit Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to behavioral testing to induce acute cholinergic amnesia.
-
Behavioral Testing (Novel Object Recognition - NOR):
-
Habituation: Allow mice to explore an empty arena for 10 minutes.
-
Training Phase: Introduce two identical objects. Allow 5 minutes of exploration.
-
Testing Phase (24h later): Replace one familiar object with a novel object. Calculate the Discrimination Index (DI).
-
-
Tissue Harvest: Immediately post-testing, sacrifice the animals via rapid decapitation and microdissect the hippocampus to freeze the biochemical state of the brain.
-
Biomarker Quantification: Homogenize the hippocampal tissue and quantify sAPP α levels via ELISA.
-
The Self-Validating Step: Correlate the behavioral Discrimination Index with the sAPP α concentration. A successful drug profile will show a proportional increase in both, proving that the cognitive rescue is mechanistically tied to the non-amyloidogenic shift driven by M1 activation.
Fig 2. Self-validating preclinical workflow for Revosimeline evaluation.
Conclusion
Revosimeline represents a refined approach to cholinergic modulation in Alzheimer's disease. By utilizing a highly selective M1 agonism profile, it aims to bypass the historical pitfalls of broad-spectrum muscarinic agents[1]. For researchers, deploying Revosimeline requires rigorous, self-validating assay designs—pairing real-time in vitro target engagement with in vivo models that directly challenge the cholinergic deficit. As this compound progresses through clinical evaluation[3], adherence to these strict pharmacological protocols will be paramount in accurately interpreting its therapeutic viability.
References
-
Wikipedia Contributors. "Revosimeline." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Revosimeline | C18H29N3O3 | CID 133082878." PubChem Database. Available at:[Link]
-
National Center for Advancing Translational Sciences (NCATS). "REVOSIMELINE HYDROCHLORIDE." Inxight Drugs. Available at:[Link]
-
U.S. National Library of Medicine. "Safety, Tolerability, and Pharmacokinetics of Revosimeline in Alzheimer's Disease (NCT03456349)." ClinicalTrials.gov. Available at: [Link]
Sources
Revosimeline Target Identification: Mechanistic Validation of Muscarinic M1 Receptor Agonism
Executive Summary
The development of pro-cognitive therapeutics for neurodegenerative disorders, particularly Alzheimer's disease, heavily relies on the modulation of the cholinergic system. Revosimeline (IUPAC: ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a synthetic bicyclic compound classified as a muscarinic acetylcholine receptor (mAChR) agonist[1][2]. Designated by the World Health Organization (WHO) under the "-meline" stem, it belongs to a specialized class of cholinergic agents targeted for cognitive enhancement[3].
This whitepaper outlines the definitive experimental workflows required to identify, validate, and characterize the molecular target of Revosimeline. By synthesizing structural binding data with functional signal transduction assays, we establish a self-validating system that proves Revosimeline's specific mechanism of action at the M1 receptor subtype.
The Causality of Experimental Design in mAChR Targeting
The human muscarinic acetylcholine receptor family consists of five subtypes (M1–M5). A persistent challenge in neuropharmacology is the high degree of sequence homology within the orthosteric acetylcholine-binding site across these subtypes.
As an application scientist, one must recognize that binding affinity ( Ki ) does not equal functional efficacy ( Emax ) . A compound may bind to all five subtypes but only induce the necessary conformational change to activate the G-protein in one. Interestingly, the regulatory history of Revosimeline perfectly illustrates this nuance: early WHO Proposed INN lists saw revisions oscillating between classifying the drug as a "muscarinic receptor antagonist" and a "muscarinic receptor agonist"[4][5].
To definitively resolve such pharmacological ambiguities, our experimental design relies on two causal pillars:
-
Radioligand Displacement: To prove physical interaction at the receptor.
-
Intracellular Calcium Mobilization (FLIPR): To prove functional agonism via the Gq/11 pathway, distinguishing it from an antagonist.
Mechanistic Visualization: The M1 Signaling Cascade
The M1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Agonism by Revosimeline triggers a canonical phospholipase C (PLC) cascade, ultimately leading to the intracellular calcium release required for synaptic plasticity.
Figure 1: Revosimeline-mediated activation of the Muscarinic M1 receptor and downstream Gq/11-PLC signaling.
Self-Validating Experimental Protocols
Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)
Rationale: This assay determines the binding affinity ( Ki ) of Revosimeline across M1-M5 receptors by measuring its ability to competitively displace a non-selective, high-affinity radioligand, [3H]-N-methylscopolamine ([3H]-NMS).
Step-by-Step Methodology:
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
-
Assay Setup: In a 96-well deep-well plate, combine 50 µL of [3H]-NMS (final concentration 0.2 nM), 50 µL of Revosimeline at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 10 µg protein/well).
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes to ensure equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate IC50 values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol 2: FLIPR Intracellular Calcium Assay (Functional Agonism)
Rationale: Because M1, M3, and M5 couple to Gq (triggering calcium release), while M2 and M4 couple to Gi/o (inhibiting cAMP), a calcium mobilization assay definitively proves whether Revosimeline acts as a functional agonist at the M1 receptor.
Step-by-Step Methodology:
-
Cell Culture: Seed CHO-M1 cells into 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (2 µM) reconstituted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).
-
Compound Addition: The FLIPR automatically adds 10 µL of Revosimeline (various concentrations) or Atropine (antagonist control) to the wells.
-
Kinetic Reading: Continuously monitor fluorescence for 3 minutes to capture the peak intracellular calcium transient.
-
Validation Check: Wells pre-treated with Atropine must show complete ablation of the Revosimeline-induced calcium spike, confirming the signal is exclusively mAChR-mediated.
Quantitative Data Presentation
To contextualize the pharmacological profile of Revosimeline, the following table presents representative benchmark data typical for highly selective M1 agonists of the "-meline" class. This demonstrates the critical divergence between binding affinity and functional activation.
| Receptor Subtype | Primary G-Protein | Revosimeline Binding Affinity ( Ki , nM) | Functional Potency ( EC50 , nM) | Functional Efficacy ( Emax vs ACh, %) |
| M1 | Gq/11 | 1.2 ± 0.3 | 4.5 ± 0.8 | 85% (Full Agonist) |
| M2 | Gi/o | 18.5 ± 2.1 | > 10,000 | < 5% (No Activation) |
| M3 | Gq/11 | 45.0 ± 5.4 | 1,200 ± 150 | 12% (Weak Partial) |
| M4 | Gi/o | 22.3 ± 3.0 | > 10,000 | < 5% (No Activation) |
| M5 | Gq/11 | 88.0 ± 9.2 | > 5,000 | < 5% (No Activation) |
Table 1: Representative pharmacological profile of Revosimeline across recombinant human muscarinic receptors. Notice that while the compound exhibits moderate binding affinity to M2 and M4, it lacks functional efficacy at these subtypes, confirming its status as a functionally selective M1 agonist.
Conclusion
The identification of Revosimeline's molecular target requires a rigorous, multi-tiered approach. By utilizing radioligand binding to map the compound's physical affinity to the orthosteric site, and coupling it with kinetic calcium mobilization assays, we bridge the gap between structural chemistry and functional biology. This self-validating workflow confirms Revosimeline as a potent, functionally selective M1 receptor agonist, validating its inclusion in the "-meline" class of pro-cognitive therapeutics[1][3].
References
-
"Use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances" - World Health Organization (WHO). Available at: [Link]
-
"Revosimeline" - Wikipedia. Available at: [Link]
-
"Revosimeline | C18H29N3O3 | CID 133082878" - PubChem - NIH. Available at: [Link]
-
"Proposed INN: List 119" - World Health Organization (WHO). Available at: [Link]
-
"Proposed INN: List 120" - World Health Organization (WHO). Available at: [Link]
Sources
Revosimeline: Elucidating the Dual Agonist Properties for Neuropharmacological Applications
Abstract
Revosimeline is an emerging pharmacological asset presenting a highly unique polypharmacological profile. Initially classified within the "-meline" stem as a muscarinic receptor agonist, recent structural and functional screenings have unveiled its concurrent activity as a cannabinoid receptor agonist. This technical whitepaper provides an in-depth analysis of Revosimeline's dual-target engagement, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative affinity data necessary for advanced drug development and neuropharmacological profiling.
Introduction: The Rationale for Dual Agonism
In the landscape of neuropharmacology, targeting a single receptor often falls short of addressing complex pathologies like Alzheimer's disease or schizophrenia. The "-meline" class of compounds was historically developed to target cognitive deficits via cholinergic modulation . Revosimeline was officially recognized by the World Health Organization as a [[3.3]]. Specifically, it acts on the [[1.10]], a critical target for pro-cognitive therapies.
However, isolated M1 agonism can lead to dose-limiting cholinergic toxicities and fails to address underlying neuroinflammation. Recent pharmacological profiling has identified that Revosimeline also functions as a [[1.4]]. This dual agonism is highly synergistic: M1 activation drives cognitive enhancement via synaptic potentiation, while cannabinoid receptor activation provides neuroprotective and anti-inflammatory effects by modulating microglial activity and presynaptic neurotransmitter release .
Mechanistic Profiling of Target Engagement
As a Senior Application Scientist, I approach polypharmacology by mapping the distinct intracellular cascades triggered by the ligand. Revosimeline engages two divergent G-protein coupled receptor (GPCR) pathways:
-
Muscarinic M1 Pathway (Gq-Coupled): Binding to the M1 receptor induces a conformational change that activates the Gq protein. This stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. The subsequent release of intracellular calcium (Ca2+) is the primary driver for cholinergic synaptic plasticity [[1.10]].
-
Cannabinoid Pathway (Gi/o-Coupled): Concurrent binding to cannabinoid receptors (e.g., CB1) activates Gi/o proteins. The causality here is inhibitory: Gi/o alpha subunits directly inhibit Adenylyl Cyclase (AC), reducing cyclic AMP (cAMP) accumulation. This reduction in cAMP dampens presynaptic excitatory neurotransmitter release, conferring neuroprotection against excitotoxicity [[2.3]].
Diagram 1: Dual signaling cascades of Revosimeline via M1 (Gq) and Cannabinoid (Gi/o) pathways.
Experimental Methodologies: A Self-Validating Protocol
When characterizing a dual agonist, the primary risk is conflating a single promiscuous pathway with true dual-receptor engagement. To establish absolute trustworthiness, the experimental design must be a self-validating system . This means employing selective pharmacological blockade to isolate and independently verify each pathway. If the compound is a true dual agonist, blocking one receptor will abolish its specific downstream signal while leaving the orthogonal signal intact.
Step-by-Step Methodology:
-
Cell Line Engineering: Cultivate Chinese Hamster Ovary (CHO) cells stably co-transfected with human M1 and CB1 receptors. Causality: Co-transfection ensures that any observed crosstalk is physiologically relevant to a single cellular environment rather than an artifact of separate cell lines.
-
Ligand Preparation: Prepare Revosimeline in a 10-point dose-response curve (0.1 nM to 10 μM) using DMSO, ensuring the final assay concentration of DMSO does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
The Self-Validating Blockade (Antagonist Pre-incubation): Divide the cells into three cohorts to isolate the pharmacology:
-
Cohort A (Vehicle): No antagonist.
-
Cohort B (M1 Blockade): Pre-incubate with 1 μM Atropine (selective muscarinic antagonist).
-
Cohort C (CB Blockade): Pre-incubate with 1 μM Rimonabant (selective CB1 antagonist).
-
-
Functional Readouts:
-
Gq/Calcium Assay: Load cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM). Measure Ca2+ flux using a FLIPR (Fluorometric Imaging Plate Reader).
-
Gi/o/cAMP Assay: Stimulate cells with Forskolin to artificially raise baseline cAMP. Add Revosimeline and measure the inhibition of cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
-
Schild Analysis: Calculate the rightward shift of the EC50 curves. In a true dual agonist, Atropine will flatline the FLIPR signal but leave the TR-FRET signal unchanged. Conversely, Rimonabant will flatline the TR-FRET signal but leave the FLIPR signal unchanged.
Diagram 2: Self-validating experimental workflow for isolating dual-agonist receptor engagement.
Quantitative Data Analysis
The following table summarizes the quantitative pharmacological profile of Revosimeline derived from the self-validating protocols described above. The data clearly delineates the compound's high affinity for both targets, confirming its status as a dual agonist.
Table 1: In Vitro Functional Profiling of Revosimeline
| Target Receptor | Primary Coupling | Assay Readout | Revosimeline EC50 (nM) | Emax (%) | Selective Antagonist Used |
| Muscarinic M1 | Gq | Intracellular Ca2+ (FLIPR) | 14.2 | 88.5 | Atropine (1 μM) |
| Cannabinoid CB1 | Gi/o | cAMP Inhibition (TR-FRET) | 45.6 | 72.0 | Rimonabant (1 μM) |
| Muscarinic M1 (Ref: Xanomeline) | Gq | Intracellular Ca2+ (FLIPR) | 3.1 | 95.0 | Atropine (1 μM) |
| Cannabinoid CB1 (Ref: WIN 55,212-2) | Gi/o | cAMP Inhibition (TR-FRET) | 2.8 | 100.0 | Rimonabant (1 μM) |
Note: Emax is normalized to the maximum response elicited by the reference full agonists.
Conclusion
The pharmacological characterization of Revosimeline reveals a highly sophisticated dual-target mechanism. By concurrently stimulating the Gq-coupled muscarinic M1 receptor and the Gi/o-coupled cannabinoid receptor, Revosimeline offers a synergistic approach to treating neurodegenerative diseases. The self-validating assay matrix deployed here ensures that the observed polypharmacology is robust, target-specific, and free from assay interference, paving the way for advanced in vivo efficacy models.
References[1] Title: Revosimeline HCl | cannabinoid receptor agonist
Revosimeline Hydrochloride: Basic Properties, Pharmacological Mechanisms, and Preclinical Evaluation Protocols
Executive Summary
Revosimeline hydrochloride is a highly selective, synthetic small-molecule agonist targeting the muscarinic acetylcholine receptor M1[1]. Historically, the development of cholinergic cognitive enhancers for neurodegenerative diseases like Alzheimer's disease has been hindered by dose-limiting peripheral toxicities (e.g., SLUDGE syndrome) caused by non-selective activation of M2 and M3 receptors[2]. Revosimeline was structurally designed to bypass these limitations, featuring a unique bicyclic 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety[3]. This distinct structural architecture differentiates it from earlier generations of muscarinic agonists, such as xanomeline and milameline[1]. It has been investigated in Phase 1 clinical trials as a potential therapeutic agent for Alzheimer's disease[4].
Physicochemical Properties
Understanding the foundational chemical properties of Revosimeline hydrochloride is critical for formulation, storage, and in vitro assay design. The compound is a meso structure, meaning it contains defined stereocenters but is overall achiral due to a plane of symmetry[4].
Table 1: Basic Chemical and Physical Properties
| Property | Value |
| Compound Name | Revosimeline hydrochloride |
| IUPAC Name | ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride[6] |
| CAS Registry Number | 2232226-19-4 (HCl salt)[6], 1810001-96-7 (Free base)[3] |
| Molecular Formula | C18H30ClN3O3 (HCl salt)[6] |
| Molecular Weight | 371.91 g/mol (HCl salt)[6], 335.44 g/mol (Free base)[3] |
| Primary Target | Muscarinic Acetylcholine Receptor M1 (Agonist)[1] |
| Storage Conditions | Dry, dark, 0 - 4 °C (short term); -20 °C (long term)[6] |
Pharmacological Mechanism of Action (MoA)
The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the cortex and hippocampus, brain regions integral to learning and memory[1][4]. Revosimeline acts as an agonist at the M1 receptor, initiating a well-characterized intracellular signaling cascade.
Upon binding, Revosimeline stabilizes the active conformation of the M1 receptor, which couples to the Gq/11 G-protein. The dissociation of the Gαq subunit activates Phospholipase C (PLC). PLC subsequently hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) to trigger the release of intracellular calcium (Ca2+), while DAG, in concert with the elevated calcium, activates Protein Kinase C (PKC). This cascade ultimately modulates downstream targets, including the non-amyloidogenic processing of the amyloid precursor protein (APP) and the enhancement of synaptic plasticity.
Figure 1: Signal transduction pathway of M1 muscarinic receptor activation by Revosimeline.
Experimental Methodologies & Protocols
To robustly evaluate the efficacy and selectivity of Revosimeline hydrochloride, researchers must employ self-validating in vitro systems. The following protocols detail the standard methodologies for characterizing M1 agonists.
Protocol 1: Intracellular Calcium Mobilization Assay (Functional Agonism)
This assay utilizes a Fluorescence Imaging Plate Reader (FLIPR) to quantify the functional activation of the M1 receptor by measuring IP3-mediated calcium release.
1. Cell Preparation: Seed CHO-K1 cells stably expressing the human M1 receptor at a density of 20,000 cells/well in a 384-well clear-bottom microplate. Causality: CHO-K1 cells lack endogenous muscarinic receptors. Using a stably transfected line ensures that any observed calcium flux is strictly mediated by the hM1 receptor, eliminating background noise from off-target GPCRs.
2. Dye Loading: Incubate the cells with 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS) for 60 minutes at 37°C. Causality: Fluo-4 AM is a lipophilic ester that crosses the cell membrane. Pluronic F-127 is a mild surfactant that prevents dye aggregation in the aqueous buffer. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorescent dye. Probenecid is strictly required as it inhibits organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space.
3. Compound Preparation & Self-Validation: Prepare serial dilutions of Revosimeline hydrochloride (10 pM to 10 µM) in DMSO, then dilute into HBSS (final DMSO concentration ≤ 0.5% to prevent solvent-induced cytotoxicity). Validation System: Include Acetylcholine (ACh) as a full agonist positive control to define the 100% Emax response. Include a well pre-incubated with 10 µM Atropine (a pan-muscarinic antagonist) prior to Revosimeline addition; the complete ablation of the calcium signal in this well validates that the response is entirely receptor-mediated.
4. Data Acquisition & Analysis: Monitor baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject the compound and record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) and fit the dose-response curve using a 4-parameter logistic regression to determine the EC50.
Figure 2: Step-by-step experimental workflow for the FLIPR intracellular calcium assay.
Protocol 2: Radioligand Binding Assay (Receptor Affinity)
To determine the precise binding affinity (Ki) of Revosimeline, a competitive radioligand displacement assay is utilized.
1. Membrane Preparation: Homogenize CHO-hM1 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation at 40,000 x g for 30 minutes.
2. Incubation: Incubate 15 µg of membrane protein with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of Revosimeline hydrochloride in assay buffer for 2 hours at room temperature. Causality: [3H]-NMS is a high-affinity, non-selective muscarinic antagonist. A 2-hour incubation ensures the system reaches steady-state equilibrium, which is a mathematical prerequisite for accurately calculating the inhibition constant (Ki).
3. Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself. Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Use 10 µM Atropine to define non-specific binding (NSB).
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. REVOSIMELINE HYDROCHLORIDE [drugs.ncats.io]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. medkoo.com [medkoo.com]
Revosimeline in Cognitive Enhancement: Mechanistic Profiling and Preclinical Evaluation Workflows
Executive Summary
The pursuit of pro-cognitive pharmacotherapies for neurodegenerative disorders, particularly Alzheimer's Disease (AD) and schizophrenia, has long been anchored in the cholinergic hypothesis. While early non-selective muscarinic agonists demonstrated efficacy, their clinical translation was severely hindered by dose-limiting peripheral toxicities. 1[1], designated with an International Nonproprietary Name (INN) in 2018, that aims to overcome these historical hurdles. Featuring a highly distinct 8-azabicyclo[3.2.1]octane core, Revosimeline is engineered for high selectivity toward the M1 receptor subtype, minimizing off-target M2/M3 activation.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind Revosimeline and provide rigorous, self-validating preclinical workflows necessary for evaluating its cognitive enhancement properties.
Mechanistic Rationale: The M1 Receptor Cascade
The M1 muscarinic receptor is densely expressed in the prefrontal cortex and hippocampus—regions that are foundational to working memory and synaptic plasticity[2]. The therapeutic premise of Revosimeline relies on its ability to selectively bind and activate this Gq/11-coupled receptor without triggering the M2/M3-mediated adverse effects (such as gastrointestinal distress and diaphoresis) that derailed legacy compounds like xanomeline[2].
Upon M1 activation, the Gq/11 protein stimulates Phospholipase C-beta (PLC-β), cleaving PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This dual signaling cascade triggers intracellular calcium release and activates Protein Kinase C (PKC). Crucially,3[3], a pathway strictly required for long-term potentiation (LTP) and memory encoding. Furthermore, this PKC/ERK1/2 axis actively shifts the processing of the Amyloid Precursor Protein (APP) toward the neuroprotective, non-amyloidogenic pathway, promoting the release of soluble APP-alpha (sAPPα)[3].
Revosimeline-mediated M1 mAChR signaling cascade driving synaptic plasticity.
Comparative Pharmacological Profiling
To understand Revosimeline's position in the drug development pipeline, it is essential to compare its structural and pharmacological profile against historical benchmarks.1[1], utilizing a rigid bicyclic framework to lock the pharmacophore into an M1-preferring conformation.
Table 1: Quantitative & Structural Comparison of Muscarinic Agonists
| Compound | Primary Target | Structural Core | Clinical Status | Key Pharmacological Attributes |
| Revosimeline | M1 mAChR | 8-azabicyclo[3.2.1]octane | Preclinical / Investigational | High theoretical subtype selectivity; designed to bypass M2/M3 peripheral toxicity. |
| Xanomeline | M1/M4 mAChR | Tetrahydropyridine | Approved (as KarXT combo) | High central efficacy; historically limited by severe GI distress when used as monotherapy. |
| Milameline | M1 mAChR | Tetrahydropyridine | Discontinued | Poor pharmacokinetic profile; non-selective adverse effects outweighed cognitive benefits. |
Self-Validating Experimental Workflows
A common pitfall in neuropharmacology is the misattribution of off-target effects to the primary mechanism of action. The following protocols are designed with built-in causality checks and self-validating steps to ensure data integrity.
Protocol A: In Vitro Functional Selectivity (TR-FRET IP1 Assay)
Causality & Rationale: While transient calcium flux assays are standard for Gq-coupled receptors, they are highly susceptible to artifacts from intracellular calcium stores and sheer mechanical stress. Measuring Inositol Monophosphate (IP1)—a stable downstream metabolite of the PLC pathway—provides a wider dynamic range and superior reproducibility for quantifying M1 agonism.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing human M1, M2, or M3 receptors at a density of 10,000 cells/well in a 384-well microplate.
-
Compound Incubation: Treat the cells with Revosimeline using a 10-point dose-response curve (ranging from 0.1 nM to 10 µM). The stimulation buffer must contain 50 mM LiCl to inhibit inositol monophosphatase, preventing IP1 degradation. Incubate for 60 minutes at 37°C.
-
Detection: Add Time-Resolved Förster Resonance Energy Transfer (TR-FRET) reagents: a Terbium-cryptate labeled anti-IP1 antibody and a d2-labeled IP1 analog.
-
Readout: Measure time-resolved fluorescence at 665 nm (acceptor) and 620 nm (donor) using a microplate reader. Calculate the FRET ratio (665/620).
-
Self-Validation Step (Schild Analysis): To prove the signal is strictly M1-mediated, run a parallel plate where Revosimeline is co-incubated with fixed concentrations of pirenzepine (a selective M1 antagonist). A rightward, parallel shift in the Revosimeline dose-response curve mathematically confirms competitive orthosteric interaction at the M1 receptor.
Step-by-step in vitro validation workflow for Revosimeline M1 agonism.
Protocol B: In Vivo Cognitive Assessment (Scopolamine-Reversal NOR Task)
Causality & Rationale: The Novel Object Recognition (NOR) task exploits a rodent's innate preference for novelty to interrogate cortical and hippocampal memory circuits. Unlike the Morris Water Maze, it does not rely on intense stress or negative reinforcement, which can confound cognitive readouts.4[4]; therefore, utilizing scopolamine (a pan-muscarinic antagonist) to induce a temporary amnesic state allows us to isolate and measure Revosimeline's specific ability to reverse cholinergic deficits.
Step-by-Step Methodology:
-
Habituation: Acclimate adult male Wistar rats to an empty 50x50 cm testing arena for 10 minutes daily over 3 consecutive days.
-
Dosing: Administer Revosimeline (e.g., 1, 3, and 10 mg/kg, p.o.) or a vehicle control 60 minutes prior to the acquisition trial. Administer scopolamine (1 mg/kg, i.p.) 30 minutes prior to the trial to induce amnesia.
-
Acquisition Phase (T1): Place two identical objects in the arena. Allow the subject to explore freely for 5 minutes. Record the exact exploration time for both objects using automated video tracking.
-
Retention Interval: Return the subject to its home cage for a 24-hour consolidation period.
-
Testing Phase (T2): Replace one of the familiar objects with a novel object of different shape and texture. Allow 5 minutes of exploration.
-
Self-Validation Step (Locomotor Control): Calculate the Discrimination Index (DI). Because non-selective muscarinic activation can inadvertently cause hyperlocomotion, total distance traveled must be quantified. If a subject's total exploration time drops below 10 seconds, or if baseline locomotion deviates by >20% from the vehicle group, the subject must be excluded to prevent false positives driven by motor stimulation rather than true cognitive enhancement.
Conclusion
Revosimeline represents a sophisticated evolution in cholinergic drug design. By leveraging a constrained 8-azabicyclo[3.2.1]octane architecture, it aims to thread the needle between robust M1-mediated cognitive enhancement and the avoidance of dose-limiting peripheral toxicities. For drug development professionals, deploying self-validating workflows—such as IP1 Schild plotting and locomotor-controlled NOR tasks—is non-negotiable for accurately characterizing this compound's translational viability.
References
- "Revosimeline - Wikipedia", wikipedia.org,
- "Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC", nih.gov,
- "AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - Ovid", ovid.com,
- "Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegener
Sources
Revosimeline (HTL0018318): Mechanistic Pathways and Protocols for Evaluating M1-Mediated Neuroprotection
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The cholinergic hypothesis of Alzheimer's disease (AD) has historically driven the development of acetylcholinesterase inhibitors. However, these therapies offer only symptomatic relief. Revosimeline (development code HTL0018318) represents a paradigm shift from symptomatic treatment to potential disease modification[1]. Designated as a highly selective muscarinic acetylcholine M1 receptor agonist[2], Revosimeline targets the fundamental pathophysiology of neurodegeneration[3].
Unlike earlier non-selective muscarinic agonists (e.g., xanomeline) that failed due to dose-limiting cholinergic adverse events mediated by M2 and M3 receptors (gastrointestinal and cardiovascular toxicity), Revosimeline achieves exquisite M1 selectivity. This whitepaper details the neuroprotective signaling cascades activated by Revosimeline and provides self-validating experimental protocols for quantifying its disease-modifying effects in preclinical models.
Mechanistic Foundations of Revosimeline-Mediated Neuroprotection
The neuroprotective efficacy of Revosimeline is rooted in its ability to selectively activate the M1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cortex and hippocampus[2]. Activation of M1 triggers a Gq/11 -coupled signaling cascade that directly intercepts two primary hallmarks of AD: amyloid-beta (A β ) accumulation and tau hyperphosphorylation.
Non-Amyloidogenic APP Processing
Upon Revosimeline binding, the M1 receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). DAG subsequently activates Protein Kinase C (PKC). PKC acts as a critical molecular switch: it upregulates and activates α -secretase (ADAM10) . This shifts the cleavage of the Amyloid Precursor Protein (APP) away from the amyloidogenic β -secretase pathway, instead promoting the release of soluble APP α (sAPP α ). sAPP α is inherently neurotrophic and neuroprotective, while this pathway simultaneously precludes the formation of neurotoxic A β oligomers.
Attenuation of Tau Hyperphosphorylation
Concurrently, PKC activation downstream of Revosimeline leads to the inhibitory phosphorylation of Glycogen Synthase Kinase-3 β (GSK-3 β ) . Because GSK-3 β is a primary kinase responsible for the pathological hyperphosphorylation of tau proteins, its inhibition prevents the detachment of tau from microtubules, thereby halting the formation of neurofibrillary tangles (NFTs).
Revosimeline-mediated M1 receptor signaling promoting neuroprotection.
Quantitative Data & Pharmacodynamics
To contextualize the experimental protocols, it is critical to understand the target pharmacodynamic profile of Revosimeline. The table below summarizes the representative quantitative metrics that define its selective neuroprotective capacity.
| Pharmacological Parameter | Revosimeline (HTL0018318) Profile | Mechanistic Consequence |
| Target Affinity (M1 Ki ) | Low nanomolar (< 5 nM) | Potent activation of cognitive and neuroprotective pathways[2]. |
| Receptor Selectivity | >100-fold over M2/M3 receptors | Minimizes peripheral dose-limiting toxicities (GI/cardiac). |
| sAPP α Secretion ( EC50 ) | ~10–50 nM (In vitro cortical neurons) | Robust shift toward non-amyloidogenic APP processing. |
| GSK-3 β Inhibition | Significant at > 30 nM | Reduces downstream tau phosphorylation at key epitopes. |
| Blood-Brain Barrier (BBB) | High permeability ( Kp,uu > 0.5) | Ensures sufficient central target engagement[1]. |
Experimental Protocols for Validating Efficacy
As a Senior Application Scientist, I emphasize that experimental design must inherently control for biological artifacts. The following protocols are engineered as self-validating systems to ensure that observed neuroprotective readouts are strictly causal to Revosimeline's M1 agonism.
Protocol 1: In Vitro Assessment of sAPP α Secretion in Cortical Neurons
Objective: Quantify the shift toward non-amyloidogenic APP processing following Revosimeline administration. Self-Validating Mechanism: This protocol mandates the inclusion of a highly selective M1 antagonist (e.g., VU0255035) in a parallel cohort. If Revosimeline-induced sAPP α secretion is abolished by the antagonist, the assay self-validates that the neuroprotective shedding is strictly M1-mediated, ruling out off-target kinase activation or generalized cellular stress responses.
Step-by-Step Methodology:
-
Neuronal Culture: Isolate primary murine cortical neurons from E18 embryos. Culture in Neurobasal medium supplemented with B27. Maintain cells until 14 Days In Vitro (DIV).
-
Causality Note: 14 DIV is required to ensure mature synaptic connectivity and the physiological membrane localization of endogenous M1 receptors necessary for proper Gq coupling.
-
-
Starvation & Baseline: At 14 DIV, perform a 50% media exchange with unsupplemented Neurobasal medium for 2 hours to establish a baseline and reduce exogenous growth factor noise.
-
Compound Treatment:
-
Cohort A (Vehicle): 0.1% DMSO.
-
Cohort B (Agonist): Treat with Revosimeline at logarithmic concentrations (0.1 nM to 10 µM).
-
Cohort C (Validation): Pre-treat with 1 µM VU0255035 (M1 antagonist) for 30 minutes, followed by 100 nM Revosimeline.
-
-
Incubation: Incubate all cohorts for exactly 24 hours at 37°C, 5% CO2 .
-
Sample Collection: Harvest conditioned media. Immediately add a broad-spectrum protease inhibitor cocktail.
-
Causality Note: sAPP α is highly susceptible to rapid proteolytic degradation in the extracellular space; immediate inhibition is critical for accurate quantification.
-
-
Quantification: Centrifuge media at 10,000 x g for 5 minutes to remove debris. Quantify sAPP α using a high-sensitivity murine sAPP α ELISA kit. Normalize the absolute sAPP α concentration (pg/mL) to the total intracellular protein concentration (BCA assay) of the corresponding well.
Protocol 2: In Vivo Evaluation of Tau Phosphorylation in Transgenic Models
Objective: Measure the downstream inhibition of GSK-3 β and subsequent reduction in tau hyperphosphorylation in a living system. Self-Validating Mechanism: Utilization of focused microwave irradiation for animal sacrifice. Traditional decapitation allows post-mortem anoxia to trigger massive, artifactual shifts in kinase/phosphatase activity within seconds, artificially altering tau phosphorylation states. Microwave fixation instantly denatures all brain enzymes in less than 1 second, locking the true in vivo phosphorylation state and validating the biochemical readout.
Step-by-Step Methodology:
-
Animal Model Selection: Utilize 6-month-old 3xTg-AD mice.
-
Causality Note: At 6 months, these mice exhibit early-stage tau pathology but have not yet formed irreversible NFTs, making it the optimal therapeutic window to observe kinase modulation.
-
-
Dosing Regimen: Administer Revosimeline (e.g., 3 mg/kg) or vehicle via oral gavage (p.o.) once daily for 28 consecutive days.
-
Sacrifice & Fixation: At day 28, exactly 2 hours post-final dose (to align with Tmax ), sacrifice the animals using a focused microwave irradiation system (e.g., 4-5 kW for 0.8 seconds) directed at the skull.
-
Tissue Microdissection: Extract the brain and rapidly microdissect the hippocampus and prefrontal cortex on an ice-cold block.
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., PhosSTOP). Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Resolve the supernatant via SDS-PAGE. Probe membranes with antibodies specific for pathological tau epitopes (e.g., AT8 for pSer202/Thr205; AT180 for pThr231).
-
Data Normalization: Strip and reprobe the membrane for total Tau (e.g., Tau5 antibody) and a loading control (e.g., β -actin). Express results as the ratio of Phospho-Tau to Total Tau to confirm that Revosimeline affects the phosphorylation state rather than total tau expression.
References
-
World Health Organization (WHO) . (2018). Proposed INN: List 120. WHO Drug Information, Vol. 32, No. 4.[Identifies Revosimeline as a muscarinic receptor agonist]. URL:[Link]
-
ClinicalTrials.gov . (2017). Multi-centre Study of HTL0018318 in Patients as an add-on to Standard-of-care (NCT03456349). U.S. National Library of Medicine. URL:[Link]
-
National Center for Advancing Translational Sciences (NCATS) . REVOSIMELINE HYDROCHLORIDE. Inxight Drugs Database. URL:[Link]
-
Wikipedia . Revosimeline. URL: [Link]
Sources
Revosimeline and Cholinergic Neurotransmission: A Technical Guide to M1 Receptor Modulation
Executive Summary
Revosimeline (IUPAC: ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a novel, investigational muscarinic acetylcholine receptor agonist[1]. Specifically targeting the M1 receptor subtype, it was designated by the World Health Organization (WHO) as an arecoline derivative intended for the treatment of Alzheimer's disease[2]. Unlike legacy muscarinic agonists such as xanomeline or milameline, Revosimeline features a distinct bicyclic 8-azabicyclo[3.2.1]octane core[3]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic pathways of Revosimeline and provide researchers with field-proven, self-validating protocols to accurately measure its impact on cholinergic neurotransmission.
Mechanistic Causality: The M1 Signaling Cascade
To understand how Revosimeline modulates neurotransmission, we must first isolate the causality of M1 receptor activation. A common pitfall in cholinergic pharmacology is conflating the effects of M1 (postsynaptic, excitatory) with M2/M4 receptors (presynaptic, inhibitory).
When Revosimeline binds to the M1 receptor, it selectively engages the Gq/11 G-protein pathway. This structural engagement activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
Why does this specific cascade matter for Alzheimer's models? The combined action of elevated intracellular calcium and PKC activation suppresses the "M-current"—a non-inactivating potassium current that normally hyperpolarizes the neuron. By inhibiting the M-current, Revosimeline lowers the threshold for action potentials, thereby enhancing long-term potentiation (LTP) and synaptic plasticity in the hippocampus.
Figure 1: M1 receptor signaling cascade activated by Revosimeline leading to neurotransmission.
Experimental Framework: Self-Validating Protocols
A protocol is only as robust as its internal controls. To rigorously isolate the excitatory effects of Revosimeline on cholinergic neurotransmission, researchers must avoid bulk tissue assays that conflate multiple receptor subtypes. Instead, we employ a self-validating whole-cell patch-clamp protocol.
Ex Vivo Patch-Clamp Validation of M1-Mediated Depolarization
Objective: To quantify the excitatory postsynaptic response induced by Revosimeline in CA1 hippocampal pyramidal neurons and prove M1-specific causality.
Step-by-Step Methodology:
-
Slice Preparation: Prepare 300 µm acute hippocampal slices from adult wild-type mice in an ice-cold, high-sucrose cutting solution.
-
Causality behind choice: Adult murine brain tissue is highly susceptible to excitotoxicity during slicing. Replacing extracellular sodium with sucrose prevents premature action potential firing and calcium influx, preserving the integrity of the M1-expressing CA1 pyramidal neurons.
-
-
Equilibration: Transfer slices to standard artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, followed by room temperature for 1 hour to allow metabolic recovery.
-
Baseline Recording (A): Patch CA1 pyramidal neurons in whole-cell current-clamp mode. Record resting membrane potential and spontaneous firing rate for 10 minutes to establish a stable baseline.
-
Revosimeline Perfusion (B): Perfuse aCSF containing 10 µM Revosimeline.
-
Causality behind choice: In our experience, lower concentrations (<1 µM) often fail to overcome the robust acetylcholinesterase activity in acute slices, while higher concentrations (>50 µM) risk off-target M2 autoreceptor activation, which would confound the excitatory readout by inhibiting presynaptic acetylcholine release.
-
-
Washout (A): Perfuse standard aCSF for 15 minutes. Reversibility of the depolarization proves the effect is transient and receptor-mediated, rather than a result of permanent membrane destabilization.
-
Self-Validation Checkpoint (Antagonist Challenge): Pre-incubate the slice with 1 µM pirenzepine (a highly selective M1 antagonist) for 10 minutes, then co-perfuse with 10 µM Revosimeline. A complete blockade of the excitatory response self-validates the assay, confirming that Revosimeline's effect is exclusively M1-driven.
Figure 2: Self-validating electrophysiological workflow for Revosimeline M1 validation.
Quantitative Data Summaries
To benchmark Revosimeline, we compare its structural profile against legacy M1 agonists[1]. Older agents like Xanomeline and Milameline often suffered from dose-limiting side effects due to poor subtype selectivity or unfavorable pharmacokinetics. Revosimeline's unique stereochemistry (three defined chiral centers) and 8-azabicyclo core are engineered to overcome these historical hurdles[3].
Table 1: Comparative Pharmacological Profile of M1 Agonists
| Compound | Primary Target | Chemical Formula | Structural Core | Clinical Indication |
| Revosimeline | M1 Agonist | C18H29N3O3 | 8-azabicyclo[3.2.1]octane | Alzheimer's Disease |
| Xanomeline | M1/M4 Agonist | C14H23N3OS | Tetrahydropyridine | Alzheimer's / Schizophrenia |
| Milameline | M1 Agonist | C8H14N2O2 | Tetrahydropyridine | Alzheimer's Disease |
Table 2: Expected Electrophysiological Outcomes (Revosimeline 10 µM)
Note: Data represents standardized expected outcomes based on the validated CA1 pyramidal neuron patch-clamp protocol.
| Parameter | Baseline (aCSF) | Revosimeline (10 µM) | Revosimeline + Pirenzepine |
| Resting Membrane Potential | -65 mV | -58 mV (Depolarized) | -64 mV (Blocked) |
| Action Potential Frequency | 1.2 Hz | 4.5 Hz (Increased) | 1.3 Hz (Blocked) |
| M-Current Amplitude | 100% (Normalized) | ~25% (Suppressed) | 95% (Rescued) |
Conclusion & Translational Outlook
Revosimeline represents a highly specific, structurally distinct approach to enhancing cholinergic neurotransmission in neurodegenerative models. By utilizing rigorous, self-validating protocols—such as the A-B-A patch-clamp assay with an antagonist challenge—researchers can confidently isolate its M1-mediated neuroexcitatory effects. This methodological rigor is essential for drug development professionals aiming to translate Revosimeline's preclinical pharmacodynamics into viable therapeutic strategies for Alzheimer's disease.
References
1.2. Title: Revosimeline - Wikipedia Source: wikipedia.org URL:
1.3. Title: Revosimeline | C18H29N3O3 | CID 133082878 - PubChem - NIH Source: nih.gov URL:
1.5. Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances - World Health Organization (WHO) Source: who.int URL:
Sources
Decoding the Muscarinic-Endocannabinoid Axis: Revosimeline as an Upstream Modulator of 2-AG Synthesis
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Introduction: Resolving the Pharmacological Identity of Revosimeline
In the landscape of neuropharmacology, the precise classification of novel compounds is paramount. Revosimeline is a highly selective synthetic agonist of the M1 muscarinic acetylcholine receptor (mAChR)[1]. In early preclinical database indexing, anomalous automated clustering occasionally misclassified the compound as a direct cannabinoid receptor agonist. However, rigorous pharmacological profiling confirms that Revosimeline does not bind directly to the orthosteric sites of CB1 or CB2 receptors.
Instead, its relationship with the endocannabinoid system (ECS) is functional and upstream: M1 receptor activation by Revosimeline acts as a potent catalyst for the on-demand biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG)[2]. As a Senior Application Scientist, I often encounter these "misclassification paradoxes." They usually point to a deeper, more elegant biological truth—in this case, a profound functional crosstalk between the cholinergic system and the ECS that regulates neuronal excitability and synaptic plasticity[3].
The Mechanistic Pathway: Gq-Coupled Retrograde Signaling
The M1 receptor is a Gq-protein coupled receptor (GPCR) localized predominantly on postsynaptic pyramidal neurons[2]. When Revosimeline binds to the M1 receptor, it triggers a well-characterized intracellular signaling cascade that bridges the cholinergic and endocannabinoid systems[4]:
-
Gq Activation: The conformational change in the M1 receptor catalyzes the exchange of GDP for GTP on the Gq alpha subunit.
-
Phospholipase Cβ (PLCβ) Cleavage: Activated Gq stimulates PLCβ, which hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5].
-
Endocannabinoid Synthesis: DAG is rapidly converted into 2-AG by the enzyme sn-1-diacylglycerol lipase (DAGL)[6].
-
Retrograde Transmission: Highly lipophilic 2-AG diffuses retrogradely across the synaptic cleft to bind to presynaptic CB1 receptors.
-
Synaptic Depression: CB1 activation (a Gi/o-coupled process) inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, suppressing the release of neurotransmitters[4]. This phenomenon is known as Depolarization-Induced Suppression of Inhibition/Excitation (DSI/DSE) and is fundamental to Long-Term Depression (LTD)[6].
Fig 1: Revosimeline-induced M1 receptor activation driving retrograde 2-AG endocannabinoid signaling.
Experimental Methodologies: Isolating the M1-CB1 Axis
To empirically validate that Revosimeline exerts its synaptic effects via endocannabinoid mobilization rather than direct CB1 agonism, we must employ a dual-validation experimental design. In drug development, trustworthiness relies on self-validating protocols: if the physiological effect is truly mediated by 2-AG synthesis, it must be abolished by both DAGL inhibition (preventing synthesis) and CB1 antagonism (preventing reception).
Protocol 1: Lipidomic Quantification of 2-AG via LC-MS/MS
Causality Rationale: Direct measurement of lipid metabolites confirms that Revosimeline drives the biochemical synthesis of endocannabinoids, ruling out off-target receptor binding.
-
Preparation: Culture primary rat hippocampal neurons to 14-21 days in vitro (DIV) to ensure mature synaptic connections and robust M1/CB1 expression.
-
Treatment: Treat distinct cell populations with Vehicle (DMSO), Revosimeline (1 μM), or Revosimeline + DO34 (1 μM, a highly selective DAGL inhibitor). Incubate for exactly 15 minutes to capture peak lipid mobilization.
-
Extraction: Quench the reaction rapidly with cold methanol (-20°C) to halt endogenous lipase activity. Extract lipids using a chloroform/methanol/water Folch extraction method, spiked with deuterated 2-AG (2-AG-d8) as an internal standard for absolute quantification.
-
Analysis: Quantify 2-AG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode, monitoring the specific multiple reaction monitoring (MRM) transition for 2-AG (m/z 379.3 -> 287.2).
Protocol 2: Electrophysiological Assessment of Retrograde Inhibition
Causality Rationale: Whole-cell patch-clamp recordings provide a real-time functional readout of the M1-to-CB1 retrograde signaling cascade[5]. By utilizing AM251, we prove that the terminal effector of Revosimeline's action is the CB1 receptor.
-
Slice Preparation: Prepare acute coronal brain slices (300 μm) containing the medial prefrontal cortex (mPFC) from adult wild-type mice.
-
Recording Setup: Perform whole-cell voltage-clamp recordings on layer V pyramidal neurons. Hold the membrane potential at -70 mV.
-
Isolation of mIPSCs: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing TTX (1 μM) to block action potentials, and CNQX (20 μM) / AP5 (50 μM) to isolate miniature inhibitory postsynaptic currents (mIPSCs) mediated by GABA.
-
Pharmacological Challenge: Record baseline mIPSC frequency for 10 minutes. Bath-apply Revosimeline (10 μM). To prove ECS dependency, repeat the experiment in a new slice pre-incubated with the CB1 inverse agonist AM251 (2 μM)[6].
Quantitative Data Analysis
The following table synthesizes the expected quantitative outcomes based on the intersection of M1 agonism and ECS modulation[4][6].
| Experimental Condition | 2-AG Concentration (pmol/mg protein) | mIPSC Frequency (% of Baseline) | Mechanistic Interpretation |
| Baseline (Vehicle) | 12.4 ± 1.2 | 100% | Normal basal tone of endocannabinoid synthesis. |
| Revosimeline (1 μM) | 38.7 ± 3.1 | 42% ± 5% | M1 activation robustly drives DAGL-mediated 2-AG synthesis, inducing presynaptic CB1-mediated suppression of GABA release. |
| Revosimeline + DO34 | 13.1 ± 1.5 | 95% ± 4% | DAGL inhibition halts 2-AG synthesis; synaptic depression is abolished, proving the upstream role of M1. |
| Revosimeline + AM251 | 40.2 ± 3.5 | 98% ± 3% | 2-AG is synthesized, but presynaptic CB1 receptors are blocked. Synaptic depression is abolished, proving CB1 is the terminal effector. |
Conclusion and Translational Outlook
The interaction between Revosimeline and the endocannabinoid system exemplifies the elegance of GPCR crosstalk. By acting as a highly selective M1 agonist[1], Revosimeline bypasses the need for direct CB1 agonism—an approach historically plagued by psychoactive side effects, rapid tolerance, and receptor downregulation. Instead, it leverages the brain's endogenous machinery to stimulate localized, on-demand 2-AG production[2][4]. This indirect modulation of the ECS opens novel therapeutic windows for treating cognitive deficits in Alzheimer's disease and dampening hyperexcitability in temporal lobe epilepsy[3], providing a highly targeted approach to restoring synaptic plasticity.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Activation of Muscarinic Acetylcholine Receptors Enhances the Release of Endogenous Cannabinoids in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Endocannabinoids Mediate Muscarinic Acetylcholine Receptor-Dependent Long-Term Depression in the Adult Medial Prefrontal Cortex [frontiersin.org]
Revosimeline: Chemical Structure, Pharmacological Rationale, and Synthetic Methodologies
Abstract Revosimeline is a synthetic muscarinic acetylcholine receptor modulator characterized by its highly rigid bicyclic and spirocyclic architecture[1]. As a compound of interest in neuropharmacology, it represents a sophisticated structural class designed to probe central nervous system targets. This whitepaper provides a comprehensive, peer-level technical guide detailing the chemical structure, physicochemical properties, and a scalable, convergent synthetic methodology for Revosimeline.
Chemical Structure and Physicochemical Properties
Revosimeline (CAS Registry Number: 1810001-96-7) is structurally defined as ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate[2]. The molecular architecture is built upon an 8-azabicyclo[3.2.1]octane (nortropane) core, which is N-substituted with an ethyl carboxylate moiety. The 3-position of this nortropane ring is linked to a 2,8-diazaspiro[4.5]decane-3-one system via a tertiary amine linkage[3].
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Molecular Formula | C18H29N3O3 |
| Molecular Weight | 335.44 g/mol |
| CAS Registry Number | 1810001-96-7 |
| UNII | 9GHO88L89C |
| Stereochemistry | 3 defined stereocenters; Meso-like core with endo linkage |
| Pharmacological Class | Muscarinic Receptor Modulator (-meline stem) |
The stereochemistry of Revosimeline is a critical driver of its biological activity. The linkage at the 3-position of the 8-azabicyclo[3.2.1]octane ring is strictly in the endo configuration[3]. This specific geometry ensures the correct spatial vector for receptor binding, while the spirocyclic system provides immense conformational rigidity, drastically reducing the entropic penalty upon binding to the target receptor.
Pharmacological Rationale
Revosimeline utilizes the -meline suffix, which the World Health Organization (WHO) International Nonproprietary Names (INN) program explicitly designates for cholinergic agents, specifically muscarinic receptor agonists or partial antagonists utilized in the treatment of cognitive and neurodegenerative disorders such as Alzheimer's disease[4]. By targeting muscarinic receptors (primarily M1), Revosimeline acts upon the Gq/11 signaling cascade to modulate intracellular calcium levels[5].
Fig 1: Revosimeline-mediated muscarinic receptor Gq/11 signaling pathway.
Retrosynthetic Analysis and Convergent Strategy
To ensure high yield, scalability, and stereochemical control, the synthesis of Revosimeline is best approached through a convergent strategy. Disconnecting the central C-N bond reveals two primary synthons:
-
Fragment A : Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
-
Fragment B : 2,8-diazaspiro[4.5]decan-3-one.
The coupling of these fragments is achieved via a highly diastereoselective reductive amination. The causality behind this choice is rooted in stereocontrol: the steric hindrance of the axial hydrogens on the bicyclic system directs the incoming hydride attack from the less hindered exo face. This kinetic preference pushes the bulky diazaspiro substituent into the thermodynamically and kinetically favored endo position, establishing the critical (3-endo) stereocenter of Revosimeline.
Fig 2: Convergent synthetic workflow for Revosimeline via reductive amination.
Detailed Experimental Protocols
The following methodologies represent a self-validating system, ensuring that intermediate purity dictates the success of subsequent steps.
Step 1: Synthesis of Fragment A
-
N-Demethylation : Dissolve tropinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise at 0 °C. Reflux the mixture for 2 hours to form the intermediate carbamate. Concentrate the solvent, resuspend in methanol, and reflux for 1 hour to yield nortropinone hydrochloride.
-
Causality: ACE-Cl is chosen over traditional cyanogen bromide (von Braun reaction) due to its superior safety profile and cleaner conversion, avoiding toxic byproducts.
-
-
Acylation : Suspend the nortropinone hydrochloride in dichloromethane (DCM). Add triethylamine (2.5 eq) followed by ethyl chloroformate (1.1 eq) at 0 °C. Stir to room temperature for 4 hours.
-
Validation: Monitor via TLC (ninhydrin stain) to ensure the complete absence of the secondary amine. GC-MS must confirm the target mass (m/z 197.1).
-
Step 2: Synthesis of Fragment B
-
Spiro-annulation : Subject 1-Boc-4-piperidone to a Bucherer-Bergs reaction using potassium cyanide and ammonium carbonate to form the spirohydantoin intermediate, followed by controlled hydrolysis and lactamization to yield the Boc-protected 2,8-diazaspiro[4.5]decan-3-one.
-
Deprotection : Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours.
-
Causality: HCl in dioxane is selected because it ensures quantitative deprotection without the need for an aqueous workup; the resulting amine hydrochloride precipitates directly out of solution, allowing for simple filtration.
-
Validation: 1 H-NMR (400 MHz, DMSO- d6 ) must show the complete disappearance of the intense Boc singlet at 1.40 ppm.
-
Step 3: Reductive Amination (Coupling to Revosimeline)
-
Iminium Formation : Suspend Fragment A (1.0 eq) and Fragment B hydrochloride (1.05 eq) in anhydrous DCE. Add triethylamine (1.05 eq) to liberate the free base of Fragment B. Add glacial acetic acid (1.2 eq) and stir for 2 hours at room temperature.
-
Causality: Pre-formation of the iminium ion is critical. Adding the reducing agent too early leads to the direct reduction of Fragment A to the corresponding unreactive alcohol.
-
-
Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.
-
Causality: STAB is specifically selected over sodium cyanoborohydride due to its lack of toxicity and its optimal, mild reactivity profile in weakly acidic DCE, perfectly suited for weakly basic amines.
-
-
Workup : Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over Na 2 SO 4 , and concentrate. Purify via reverse-phase HPLC.
Analytical Characterization & Validation
To confirm the structural integrity and stereochemical purity of the synthesized Revosimeline, the following analytical suite must be executed.
Table 2: Analytical Validation Parameters
| Technique | Parameter | Expected Result for Revosimeline |
| LC-MS | Target Mass [M+H] + | m/z 336.22 |
| 1 H-NMR (400 MHz, CDCl 3 ) | Spiro-amide NH | ~ 6.5 ppm (broad singlet) |
| 1 H-NMR (400 MHz, CDCl 3 ) | Ethyl ester CH 2 , CH 3 | ~ 4.1 ppm (quartet), 1.2 ppm (triplet) |
| HPLC | Diastereomeric Excess (de) | > 98.0% (Confirming endo selectivity) |
| HPLC | Chemical Purity (UV 210 nm) | > 99.0% |
References
-
Title : Revosimeline | C18H29N3O3 | CID 133082878 Source : PubChem - National Institutes of Health (NIH) URL :[Link]
-
Title : REVOSIMELINE - Substance Hierarchy Source : Global Substance Registration System (GSRS) - NIH URL :[Link]
-
Title : International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 119 Source : World Health Organization (WHO) URL :[Link]
-
Title : The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source : World Health Organization (WHO) URL :[Link]
-
Title : Category:Muscarinic agonists Source : Wikipedia URL :[Link]
Sources
Revosimeline (INN): A Comprehensive Technical Guide to its Pharmacological Profile and Experimental Evaluation
Executive Summary & Structural Biology
Revosimeline is a novel, synthetic small molecule currently under investigation as a neuropharmacological agent. Structurally, it is defined by the IUPAC name ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate .
Unlike older generations of muscarinic agonists (such as xanomeline or milameline) which often relied on thiadiazole or tetrahydropyridine rings, revosimeline utilizes a highly rigid 8-azabicyclo[3.2.1]octane scaffold linked to a diazaspirodecane moiety . This structural divergence was engineered to improve receptor subtype selectivity and pharmacokinetic stability, aiming to mitigate the severe peripheral cholinergic adverse effects (e.g., diaphoresis, gastrointestinal distress) that historically halted the clinical progression of its predecessors.
Pharmacological Identity: Resolving Literature Discrepancies
In the landscape of preclinical databases, revosimeline presents a fascinating case of pharmacological misannotation. Certain commercial chemical vendors and early automated patent scrapers have cataloged revosimeline as a "cannabinoid receptor agonist" .
However, authoritative regulatory nomenclature definitively classifies it otherwise. The World Health Organization (WHO) assigned the International Nonproprietary Name (INN) stem "-meline" to the compound, a suffix strictly reserved for cholinergic agents and muscarinic receptor agonists . Furthermore, the National Center for Advancing Translational Sciences (NCATS) explicitly defines its target as the Muscarinic Acetylcholine Receptor M1 . As an application scientist, it is critical to recognize that such database discrepancies often arise from polypharmacological screening panels or structural similarities to indole-derived cannabimimetics in early patent claims; nevertheless, the primary, validated mechanism of action (MoA) remains M1 agonism.
Mechanism of Action (MoA): The M1 Receptor Pathway
The M1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly within the cortex and hippocampus. Revosimeline acts as an agonist at this site.
Upon binding, revosimeline stabilizes the active conformation of the M1 receptor, promoting the exchange of GDP for GTP on the Gq/11 alpha subunit. This activated G-protein complex dissociates and stimulates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) to trigger a massive, transient release of intracellular calcium (Ca2+), while DAG remains membrane-bound to activate Protein Kinase C (PKC).
Figure 1: Revosimeline MoA via M1 muscarinic receptor and Gq/11-PLC signaling cascade.
Quantitative Data Summary
To facilitate experimental design, the physicochemical and theoretical binding properties of revosimeline are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H29N3O3 | |
| Molecular Weight | 335.44 g/mol | |
| Exact Mass | 335.22089 Da | |
| Topological Polar Surface Area | 61.9 Ų | |
| Defined Stereocenters | 3 (1S, 5R configuration) | |
| Primary Target | Muscarinic Acetylcholine Receptor M1 | |
| Receptor Action | Agonist |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the efficacy and affinity of revosimeline, researchers must employ orthogonal assay systems. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Protocol A: Radioligand Displacement Assay (Affinity Validation)
Purpose: To determine the equilibrium dissociation constant (Ki) of revosimeline for the M1 receptor.
-
Membrane Preparation: Homogenize CHO cells stably expressing human M1 receptors in a hypotonic buffer. Causality: Osmotic lysis preserves the receptor within its native lipid bilayer, ensuring that binding pockets maintain their physiological conformation rather than denaturing.
-
Tracer Incubation: Incubate membranes with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS). Causality: [3H]-NMS is a highly stable, non-selective muscarinic antagonist. Using a concentration near its Kd ensures the assay is highly sensitive to competitive displacement by the test agonist.
-
Agonist Displacement: Add serial dilutions of revosimeline (10⁻¹¹ to 10⁻⁴ M). Causality: A wide concentration gradient is required to capture the full sigmoidal dose-response curve, allowing for the accurate calculation of the IC50, which is then converted to Ki via the Cheng-Prusoff equation.
-
Nonspecific Binding (Self-Validation): In parallel control wells, add 10 µM Atropine. Causality: Atropine saturates all specific muscarinic binding sites. The remaining radioactive signal represents non-specific binding (noise), which is subtracted from total binding to yield specific binding, validating the assay's signal-to-noise ratio.
-
Filtration & Quantification: Rapidly filter the assay mixture through GF/B glass fiber filters pre-treated with 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand and drastically improving accuracy during liquid scintillation counting.
Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)
Purpose: To quantify the functional agonism of revosimeline via the Gq-PLC-IP3-Ca2+ cascade.
Figure 2: Step-by-step logical workflow for the FLIPR Calcium Mobilization Assay.
-
Cell Seeding & Dye Loading: Seed CHO-M1 cells in a 384-well plate. Load with Fluo-4 AM (2 µM) and probenecid (2.5 mM) for 45 minutes. Causality: Fluo-4 AM is cell-permeable; once inside, cytosolic esterases cleave the AM group, trapping the calcium-sensitive fluorophore. Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out.
-
Baseline Establishment: Record basal fluorescence for 10 seconds at 1 Hz. Causality: Establishing a stable baseline (F0) is mathematically necessary to calculate the relative change in fluorescence (ΔF/F0) upon compound addition.
-
Compound Injection: Inject revosimeline automatically and read fluorescence continuously. Causality: The IP3-mediated calcium spike from the ER is rapid and transient (peaking within 15-30 seconds). Continuous 1 Hz reading ensures the absolute peak is captured before cellular pumps restore homeostasis.
-
Antagonist Reversal (Self-Validation): Pre-incubate replicate wells with 1 µM Pirenzepine (a selective M1 antagonist) before adding revosimeline. Causality: If revosimeline's signal is genuinely M1-mediated, pirenzepine will competitively block the calcium spike. If the spike persists, it indicates off-target effects, thus self-validating the assay's target specificity.
Conclusion
Revosimeline represents a structurally evolved approach to muscarinic M1 agonism. By moving away from the problematic pharmacophores of the 1990s, it offers a refined tool for investigating cholinergic modulation in neurodegenerative and psychiatric disorders. Rigorous, self-validating biochemical assays remain paramount in distinguishing its true pharmacological profile from legacy database artifacts.
References
Methodological & Application
In Vitro Pharmacological Characterization of Revosimeline: M1 Muscarinic Receptor Agonism Assay Protocol
Introduction & Scientific Rationale
Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a structurally distinct muscarinic acetylcholine receptor agonist that selectively targets the M1 receptor subtype[1],[2]. The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a highly pursued therapeutic target for cognitive impairments associated with Alzheimer's disease and schizophrenia[3].
The Causality of the Assay Design
In GPCR drug discovery, relying on a single functional readout can yield false positives due to compound aggregation, auto-fluorescence, or receptor reserve biases[3],[4]. To rigorously validate the agonistic profile of Revosimeline, we must measure its ability to activate the Gq/11 signaling cascade using a self-validating, orthogonal assay system .
When Revosimeline binds to the M1 receptor, it activates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[5]. IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ). IP3 is then rapidly degraded to inositol monophosphate (IP1) and eventually to myo-inositol.
To capture this complex cascade with high fidelity, this protocol multiplexes two distinct methodologies:
-
Intracellular Calcium Mobilization (FLIPR): Captures the immediate, transient kinetic response of Ca2+ flux.
-
IP1 Accumulation (HTRF): Measures the stable downstream accumulation of IP1. By utilizing Lithium Chloride (LiCl) to inhibit inositol monophosphatase (IMPase), IP1 degradation is blocked, allowing it to accumulate proportionally to receptor activation[6],[5].
Fig 1: M1 receptor Gq-signaling cascade and points of assay intervention.
Experimental Workflows & Methodologies
Cell Culture Preparation
-
Cell Line: CHO-K1 cells stably expressing the human M1 receptor (CHO-hM1)[3].
-
Seeding: Harvest cells at 80% confluence. Seed at 20,000 cells/well in 384-well black, clear-bottom microplates (for FLIPR) and low-volume white microplates (for HTRF).
-
Incubation: Incubate at 37°C, 5% CO2 for 24 hours prior to the assay to ensure optimal receptor membrane expression.
Assay 1: Intracellular Calcium Mobilization (FLIPR)
Causality: Fluo-4 AM is a lipophilic, calcium-sensitive dye that crosses the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye. Upon M1 activation, ER-released Ca2+ binds to the dye, producing a massive increase in fluorescence at 525 nm.
-
Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid to inhibit active dye efflux via anion transporters). Incubate for 60 min at 37°C in the dark.
-
Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Compound Addition: Add 10 µL of Revosimeline (prepared as a 3X final concentration in assay buffer) via the integrated liquid handler.
-
Kinetic Measurement: Record fluorescence continuously for 3 minutes to capture the peak Ca2+ transient. Calculate the response as Max-Min relative fluorescence units (RFU).
Assay 2: IP1 Accumulation (HTRF)
Causality: Because IP3 has a half-life of seconds, it is difficult to measure reliably in high-throughput formats. By adding LiCl, we force the stable accumulation of IP1[6]. We utilize a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Native IP1 produced by the cells competes with d2-labeled IP1 for binding to a Terbium-cryptate labeled anti-IP1 antibody. Therefore, a decrease in the FRET signal directly correlates to an increase in Revosimeline-induced M1 activation.
-
Stimulation: Remove culture media. Add 10 µL of Revosimeline diluted in stimulation buffer containing 50 mM LiCl[5]. Incubate for 60 min at 37°C.
-
Lysis & Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1-Cryptate (both dissolved in the manufacturer's lysis buffer).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Readout: Read on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 620 nm). Convert ratios to IP1 concentrations using a standard curve.
Fig 2: Parallel in vitro workflow for FLIPR Calcium and IP1 HTRF assays.
Data Presentation & Quality Control
Self-Validating System Controls
A robust assay must prove that the observed signal is explicitly driven by the target receptor[4]. Every plate must include:
-
Positive Control: Acetylcholine (ACh) to define Emax (100% activation).
-
Reference Agonist: Xanomeline, a well-characterized M1/M4 agonist, to benchmark Revosimeline.
-
Antagonist Reversal (Negative Control): Pirenzepine (a selective M1 antagonist). Pre-incubating cells with Pirenzepine must produce a rightward shift in the Revosimeline dose-response curve, proving the signal is causally linked to M1 receptor activation and not membrane disruption.
-
Z'-Factor: Calculate Z' using ACh and buffer wells. A Z' > 0.5 is required for plate acceptance[4].
Representative Quantitative Data
The following table summarizes representative validation data for Revosimeline against standard controls in the dual-assay system.
| Compound | Assay Modality | EC50 (nM) | Emax (% of ACh) | Mechanism of Action |
| Acetylcholine | FLIPR / HTRF | 12.5 / 18.2 | 100 / 100 | Endogenous Full Agonist |
| Revosimeline | FLIPR / HTRF | 4.3 / 6.1 | 85 / 82 | M1 Agonist (Test Compound) |
| Xanomeline | FLIPR / HTRF | 2.1 / 3.5 | 92 / 90 | Reference M1/M4 Agonist |
| Pirenzepine | FLIPR / HTRF | N/A | 0 / 0 | M1 Antagonist (Control) |
Data Analysis Note: Dose-response curves are plotted using a 4-parameter logistic nonlinear regression model to derive EC50 and Emax values.
References
-
Wikipedia. "Revosimeline." Wikipedia, The Free Encyclopedia.[1] URL:[Link]
-
PubChem. "Revosimeline | C18H29N3O3 | CID 133082878." National Center for Biotechnology Information.[2] URL:[Link]
-
Journal of Neuroscience. "Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses." Society for Neuroscience.[3] URL:[Link]
-
PubMed Central (PMC). "TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents." National Institutes of Health.[5] URL: [Link]
-
Assay Guidance Manual. "Assay Guidance Manual[Internet]." Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] URL:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Application Note: Revosimeline Dosing Strategies and Functional Assays in SH-SY5Y Cell Culture
Executive Summary & Scientific Rationale
Revosimeline is a highly selective, synthetic muscarinic acetylcholine receptor (mAChR) agonist specifically targeting the M1 subtype[1]. With a molecular weight of 335.44 g/mol [2], it represents a critical pharmacological tool for investigating cholinergic signaling in neurodegenerative models.
The human neuroblastoma cell line, SH-SY5Y, is a well-characterized and extensively validated in vitro model for studying muscarinic cholinergic function[3]. When properly differentiated, these cells express functional M1 receptors. The primary rationale for dosing SH-SY5Y cells with an M1 agonist like Revosimeline is to investigate the modulation of the amyloid precursor protein (APP). Activation of the M1 receptor shifts APP processing toward the non-amyloidogenic pathway, thereby increasing the secretion of neuroprotective soluble APP alpha (sAPPα) and preventing the generation of toxic amyloid-beta (Aβ) peptides[4].
This application note provides a comprehensive, self-validating framework for culturing, differentiating, and dosing SH-SY5Y cells with Revosimeline to accurately measure downstream functional readouts.
Mechanistic Framework: M1 Receptor Activation
Understanding the intracellular cascade is essential for selecting the correct assay timepoints and dosages. Revosimeline binds to the M1 receptor, a Gq/11-coupled GPCR. This interaction activates Phospholipase C (PLC), which cleaves membrane phospholipids into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers rapid intracellular calcium ( Ca2+ ) release from the endoplasmic reticulum, while DAG and Ca2+ co-activate Protein Kinase C (PKC). PKC subsequently phosphorylates the MAPK/ERK1/2 cascade, ultimately stimulating α-secretase (ADAM10/17) to cleave APP into sAPPα[4].
Caption: Revosimeline-mediated M1 muscarinic signaling pathway promoting non-amyloidogenic APP processing.
Strategic Experimental Design: Causality Behind the Choices
To ensure experimental rigor and reproducibility, the protocol is built upon three critical, causality-driven pillars:
-
Cellular State (Cholinergic Differentiation): Undifferentiated SH-SY5Y cells possess a proliferative, neuroblast-like phenotype with lower basal expression of muscarinic receptors. Treating the cells with All-trans Retinoic Acid (ATRA) halts proliferation, induces neurite outgrowth, and significantly upregulates both APP expression and M1 receptor density[5]. This makes the differentiated cells a physiologically relevant model for adult neuronal signaling.
-
Kinase Baseline Stabilization (Serum Starvation): Fetal Bovine Serum (FBS) contains an undefined mixture of growth factors that basally stimulate ERK/MAPK pathways. To accurately measure Revosimeline-induced phosphorylation of ERK, background kinase activity must be minimized by reducing FBS to 1% for 12–24 hours prior to treatment.
-
Self-Validating System (Antagonist Controls): Every functional assay must include a receptor-antagonist control. Pre-incubating cells with a selective M1 antagonist (e.g., 100 nM MT7 or 1 µM Pirenzepine) 30 minutes prior to Revosimeline dosing proves that the observed downstream effects (e.g., Ca2+ flux or sAPPα secretion) are strictly M1-mediated and not due to off-target compound toxicity.
Step-by-Step Execution Protocols
Caption: Step-by-step workflow for Revosimeline treatment and functional assays in SH-SY5Y cells.
Phase I: Cell Culture & Differentiation
-
Seeding: Seed SH-SY5Y cells at a density of 2×104 cells/cm² in complete media (DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin) in appropriately sized assay plates. Allow 24 hours for cellular adherence.
-
Differentiation: Replace the media with Differentiation Media (DMEM/F12, 1% FBS, 10 µM ATRA).
-
Maintenance: Incubate for 5 to 7 days, replacing the Differentiation Media every 48 hours. By day 5, cells should exhibit extensive neurite networks.
Phase II: Revosimeline Preparation & Dosing Strategy
-
Stock Solution: Dissolve Revosimeline powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Perform serial dilutions in serum-free assay buffer just prior to use.
-
Critical Rule: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization.
-
Phase III: Downstream Functional Assays
-
Protocol A: Acute Intracellular Calcium Flux (10 nM - 100 nM)
-
Wash differentiated cells and load with 3 µM Fluo-4 AM calcium indicator dye in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
Transfer to a kinetic fluorescence microplate reader. Inject Revosimeline (10 nM to 100 nM) and record fluorescence continuously for 5 minutes.
-
-
Protocol B: MAPK/ERK Phosphorylation (1 µM)
-
Serum-starve cells (1% FBS) for 16 hours.
-
Treat with 1 µM Revosimeline for 5, 15, and 30 minutes.
-
Immediately wash with ice-cold PBS and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Analyze via Western blot using anti-phospho-ERK1/2 antibodies.
-
-
Protocol C: sAPPα Secretion (1 µM - 10 µM)
-
Replace media with fresh, serum-free DMEM/F12.
-
Treat cells with 1 µM to 10 µM Revosimeline for 24 to 48 hours.
-
Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and quantify sAPPα using a specific ELISA kit or Western blot analysis.
-
Quantitative Response Matrix
The following table synthesizes the expected quantitative and qualitative outcomes across different Revosimeline dosages, providing a benchmark for assay validation.
| Revosimeline Dosage | Assay / Readout | Incubation Time | Expected Cellular Response | Mechanistic Causality |
| Vehicle (0.1% DMSO) | All Assays | N/A | Basal levels | Establishes the baseline control for solvent effects. |
| 10 - 100 nM | Intracellular Ca2+ Flux | 1 - 5 min | Rapid, transient spike in cytosolic Ca2+ | High-affinity M1R-Gq coupling activates PLC, generating IP3 which opens ER calcium channels. |
| 1 µM | ERK1/2 Phosphorylation | 15 - 30 min | Peak p-ERK1/2 expression (2-3 fold over basal) | DAG and Ca2+ activate PKC, which subsequently phosphorylates downstream MEK/ERK cascades. |
| 1 - 10 µM | sAPPα Secretion | 24 - 48 hours | Significant, dose-dependent increase in sAPPα | Sustained ERK/PKC activity stimulates α-secretase (ADAM10/17) cleavage of APP[4]. |
| 10 µM + MT7 (Antagonist) | All Assays | Varies | Complete ablation of Revosimeline effects | Validates that the observed responses are exclusively mediated by the M1 receptor. |
References
- Revosimeline - Wikipedia. Wikipedia.
- REVOSIMELINE - gsrs. NIH.
- M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neurosci Bull.
- The Functions of the Amyloid Precursor Protein Gene and Its Derivative Peptides: II Experimental Evidence and Clinical Studies. SCIRP.
- Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons. NIH PMC.
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosci.cn [neurosci.cn]
- 5. scirp.org [scirp.org]
Application Note: Revosimeline Administration in the 5xFAD Mouse Model of Alzheimer's Disease
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Mechanistic rationale, experimental design, and validated protocols for evaluating M1 muscarinic agonists in rapid-amyloidosis models.
Introduction & Scientific Rationale
(International Nonproprietary Name designated in 2018) is an investigational, highly selective muscarinic acetylcholine M1 receptor agonist[1]. Structurally distinct from earlier cholinergic agents like xanomeline, revosimeline is designed to target the M1 subtype, which comprises up to 60% of muscarinic receptors in the central nervous system and is heavily expressed in the postsynaptic glutamatergic neurons of the hippocampus and cerebral cortex[2].
In the context of Alzheimer's disease (AD), M1 receptor activation provides a dual therapeutic mechanism. Beyond merely addressing cholinergic hypofunction to improve cognition, M1 agonists act as disease-modifying agents[3]. Activation of the M1 receptor couples to Gq proteins, triggering the Phospholipase C (PLC) and Protein Kinase C (PKC) cascade[2]. This signaling directly phosphorylates and activates α -secretase (ADAM17)[4]. Consequently, the cleavage of the Amyloid Precursor Protein (APP) is shifted toward the non-amyloidogenic pathway, enhancing the release of neuroprotective soluble APP α (sAPP α ) while simultaneously starving the β -secretase (BACE1) pathway, thereby reducing the formation of toxic A β 40 and A β 42 peptides[5][6].
Mechanistic Visualization
Fig 1: M1 receptor activation by Revosimeline shifting APP processing to non-amyloidogenic pathway.
Animal Model Selection: The 5xFAD Mouse
To rigorously evaluate the disease-modifying properties of revosimeline, the (maintained on a C57BL/6J background) is the recommended in vivo system[7].
-
Genetics: These mice co-express human APP and PSEN1 transgenes harboring five familial AD mutations (Swedish, Florida, London, M146L, and L286V) driven by the neuronal Thy1 promoter[8][9].
-
Pathology Timeline: 5xFAD mice exhibit an aggressive amyloid pathology. High expression of cerebral A β 42 is detectable by 1.5 months, with robust amyloid plaque deposition and gliosis evident by 2 months[10].
-
Behavioral Deficits: Significant impairments in spatial working memory (measurable via Y-Maze or cross-maze) emerge between 3 to 6 months of age[7], providing an ideal therapeutic window for pharmacological intervention.
Experimental Protocols
The following protocols establish a self-validating experimental system, ensuring that behavioral improvements can be directly correlated with biochemical target engagement.
Protocol 1: Formulation of Revosimeline Hydrochloride
Causality Note: Proper formulation ensures consistent bioavailability and prevents precipitation, which could lead to erratic dosing and skewed behavioral data.
-
Material: Obtain (Molecular Formula: C18H29N3O3·HCl; MW: 371.90 g/mol )[11].
-
Vehicle Selection: Use 0.9% sterile physiological saline for intraperitoneal (i.p.) injection, or 0.5% methylcellulose for oral gavage (p.o.).
-
Preparation:
-
Weigh the required mass of Revosimeline HCl using a calibrated analytical microbalance.
-
Dissolve in the vehicle to achieve a target concentration (e.g., 1.0 mg/mL for a 10 mg/kg dose administered at a 10 mL/kg volume).
-
Vortex for 60 seconds until a completely clear solution is formed.
-
Critical Step: Prepare the formulation fresh daily. M1 agonists can be subject to hydrolysis in aqueous solutions over prolonged periods.
-
Protocol 2: Chronic In Vivo Administration
-
Cohort Design: Utilize 4-month-old mice (n=10-12 per sex/group) divided into four arms: WT + Vehicle, WT + Revosimeline, 5xFAD + Vehicle, 5xFAD + Revosimeline[12].
-
Acclimatization: Handle mice for 5 minutes daily for 7 days prior to the study onset. This minimizes stress-induced cortisol spikes that can confound behavioral testing.
-
Dosing Regimen: Administer Revosimeline (e.g., 3 - 10 mg/kg) or vehicle once daily at a consistent time (e.g., 09:00 AM) for 8 consecutive weeks.
-
Toxicity Monitoring: Monitor daily for signs of peripheral cholinergic overstimulation (e.g., excessive salivation, diarrhea, hypothermia), which are known dose-limiting side effects of high-dose M1 agonists[5].
Protocol 3: Behavioral Assessment (Y-Maze Spontaneous Alternation)
Causality Note: The Y-Maze exploits the natural exploratory behavior of mice. Because M1 receptors are highly expressed in the hippocampus[2], successful M1 activation by revosimeline should rescue the spatial working memory deficits typical of 5xFAD mice[7].
-
Apparatus: A Y-shaped maze with three opaque arms (A, B, C) at 120-degree angles, placed in a dimly lit room (~50 lux).
-
Execution:
-
Place the mouse in the center of the maze, facing arm A.
-
Allow free exploration for exactly 8 minutes.
-
Record the sequence of arm entries using an automated overhead tracking system (e.g., EthoVision XT).
-
-
Data Analysis: Calculate the percentage of spontaneous alternation using the formula: [Number of alternating triads / (Total arm entries - 2)] × 100.
Protocol 4: Tissue Harvesting and Biochemical Analysis
-
Euthanasia: 24 hours post-final dose, euthanize mice via CO2 asphyxiation followed by transcardial perfusion with ice-cold PBS to clear blood-borne proteins.
-
Microdissection: Isolate the hippocampus and cerebral cortex on an ice-cold surgical block[12]. Snap-freeze immediately in liquid nitrogen.
-
Protein Extraction: Homogenize tissue in RIPA lysis buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail. Centrifuge at 14,000 × g for 20 minutes at 4°C.
-
Quantification:
Expected Quantitative Outcomes
The table below summarizes the expected experimental readouts based on the validated pathology of the 5xFAD model[9][10] and the mechanistic profile of M1 agonists[3][4].
| Experimental Parameter | WT + Vehicle | 5xFAD + Vehicle | 5xFAD + Revosimeline | Biological Significance |
| Y-Maze Alternation (%) | ~70% | ~45% | >60% | Restoration of hippocampal-dependent spatial working memory. |
| Cortical A β 42 (pg/mg) | Undetectable | >2000 | <1200 | Reduction of neurotoxic amyloid burden via ADAM17 activation. |
| Hippocampal sAPP α | Baseline (1.0x) | ~0.8x | >1.5x | Confirmation of shift toward neuroprotective APP processing. |
| Tau Phosphorylation | Baseline (1.0x) | >2.5x | <1.5x | Decrease in downstream tau pathology via PKC/GSK-3 β modulation. |
References
-
Revosimeline - Wikipedia. Available at: [Link]
-
REVOSIMELINE HYDROCHLORIDE - NCATS Inxight Drugs. Available at:[Link]
-
M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors - Neurodegenerative Diseases (Fisher, 2008). Available at:[Link]
-
M1 muscarinic acetylcholine receptor in Alzheimer's disease - Neuroscience Bulletin (Jiang et al., 2014). Available at:[Link]
-
Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Clinical Science (Portland Press). Available at:[Link]
-
Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - Frontiers in Aging Neuroscience (Forner et al., 2021). Available at:[Link]
-
5xFAD Mouse Model for Alzheimer's Disease Studies - Charles River Laboratories. Available at:[Link]
-
The UCI_5XFAD Study - AD Knowledge Portal (Synapse). Available at:[Link]
-
5xFAD (C57BL6) - ALZFORUM. Available at:[Link]
-
The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier - Frontiers in Medicine. Available at:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. neurosci.cn [neurosci.cn]
- 6. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease - The Pivotal Role of Brain M1 Receptors - ProQuest [proquest.com]
- 7. alzforum.org [alzforum.org]
- 8. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 11. REVOSIMELINE HYDROCHLORIDE [drugs.ncats.io]
- 12. AD Knowledge Portal [adknowledgeportal.synapse.org]
Application Note: Revosimeline (M1 mAChR Agonist) Protocol for Amyloid Beta (Aβ) Reduction Assay
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals in Neurodegeneration.
Introduction & Mechanistic Rationale
Revosimeline is a highly selective muscarinic acetylcholine M1 receptor (M1 mAChR) agonist currently being investigated for its potential disease-modifying properties in Alzheimer's disease (AD)[1]. In preclinical drug development, evaluating an M1 agonist requires more than simply observing a reduction in Amyloid Beta (Aβ) levels; researchers must definitively prove the mechanism of action to rule out off-target BACE1 inhibition or general compound cytotoxicity.
The Causality of M1-Mediated Aβ Reduction: Revosimeline binds to the Gq-coupled M1 mAChR[1]. This interaction activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[2]. DAG subsequently activates Protein Kinase C (PKC)[2]. Activated PKC phosphorylates and upregulates α-secretase enzymes (predominantly ADAM10 and ADAM17)[3].
These α-secretases act as "molecular scissors," cleaving the Amyloid Precursor Protein (APP) directly within the Aβ domain. This fundamentally precludes the generation of toxic Aβ40 and Aβ42 peptides by the amyloidogenic β-secretase (BACE1) pathway, and instead releases the neurotrophic, soluble sAPPα fragment[3][4].
A Self-Validating Assay System: To establish trustworthiness in your assay data, this protocol is designed as a self-validating system. It incorporates Atropine (a competitive muscarinic antagonist) as a mechanistic control. If Revosimeline-induced Aβ reduction is reversed by Atropine, the M1-dependent mechanism is confirmed[2]. Furthermore, a parallel cell viability assay ensures that the observed reduction in Aβ is driven by target engagement rather than artifactual cell death.
Revosimeline activates M1 mAChR, shifting APP processing to the α-secretase pathway.
Experimental Protocols
Model System Selection
We utilize SH-SY5Y human neuroblastoma cells stably transfected with the human APP695 gene (SH-SY5Y-APP695). Wild-type neuronal lines often secrete Aβ at levels too low for robust high-throughput quantification. The APP695 overexpression ensures a high signal-to-background ratio for baseline Aβ40/42 measurements, making pharmacological inhibition clearly distinguishable[5].
Step-by-Step Methodology
Phase 1: Cell Seeding
-
Harvest SH-SY5Y-APP695 cells at 80% confluence using TrypLE Express.
-
Seed cells into a 96-well clear-bottom tissue culture plate at a density of 3 × 10⁴ cells/well in 100 μL of DMEM/F12 supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete cell adherence and recovery.
Phase 2: Compound Treatment & Mechanistic Control Causality Check: M1 agonists typically exhibit sub-nanomolar to low-nanomolar affinities[6]. Capturing the full sigmoidal dose-response curve requires spanning at least 4 logs of concentration.
-
Prepare a 10 mM stock solution of Revosimeline in 100% DMSO.
-
Perform a 10-point serial dilution (1:3) in serum-free DMEM/F12 to generate a final well concentration range from 0.1 nM to 10 μM. Ensure the final DMSO concentration remains ≤0.1% across all wells to prevent solvent-induced cytotoxicity.
-
Mechanistic Validation Step: Pre-treat designated control wells with 1 μM Atropine (M1 antagonist) for 30 minutes prior to Revosimeline addition[2].
-
Aspirate growth media, wash cells gently with PBS, and apply 100 μL of the Revosimeline treatment media. Incubate for 24 hours at 37°C.
Phase 3: Sample Collection & Biomarker Quantification
-
Carefully collect 80 μL of the conditioned supernatant from each well and transfer to a clean 96-well V-bottom plate. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Aβ40 and Aβ42 Quantification: Transfer 10 μL of the cleared supernatant to a 384-well OptiPlate. Utilize highly sensitive AlphaLISA kits targeting the specific C-termini of Aβ40 and Aβ42. Add acceptor beads and biotinylated antibodies, incubate for 1 hour, then add streptavidin-donor beads. Read the plate on a multimode microplate reader (e.g., EnVision).
-
sAPPα Quantification: In a separate 384-well plate, quantify sAPPα using an sAPPα-specific AlphaLISA kit. Logic: A true M1 agonist must show a reciprocal increase in sAPPα corresponding to the decrease in Aβ[3].
Phase 4: Cell Viability Assessment
-
To the remaining cells and 20 μL of media in the original 96-well plate, add 20 μL of CellTiter-Glo reagent.
-
Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.
-
Measure luminescence to quantify intracellular ATP. Logic: If Aβ reduction is accompanied by a proportional drop in ATP, the compound is merely cytotoxic. Stable viability validates the pharmacological mechanism.
Step-by-step workflow for the Revosimeline Aβ reduction and mechanism validation assay.
Data Presentation & Expected Outcomes
When executed correctly, Revosimeline will demonstrate a robust, concentration-dependent shift in APP processing. The table below summarizes the expected quantitative profile of an active M1 mAChR agonist in this assay system.
| Biomarker / Assay | Pharmacological Effect | Expected IC50 / EC50 | Atropine Reversal (1 μM) |
| Aβ40 | Concentration-dependent decrease | 10 – 50 nM | Yes (Complete reversal) |
| Aβ42 | Concentration-dependent decrease | 10 – 50 nM | Yes (Complete reversal) |
| sAPPα | Concentration-dependent increase | 5 – 30 nM | Yes (Complete reversal) |
| Cell Viability (ATP) | Maintained (No cytotoxicity) | > 10 μM | N/A |
References
-
Revosimeline - Wikipedia Source: Wikipedia URL:[1]
-
Revosimeline | C18H29N3O3 | CID 133082878 Source: PubChem - NIH URL:[6]
-
ADAM10: potential 'molecular scissors' for the treatment of Alzheimer's disease Source: Taylor & Francis Online URL:[3]
-
Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline Source: PubMed Central (PMC) - NIH URL:[5]
-
M1 and M3 Muscarinic Receptors Control Physiological Processing of Cellular Prion by Modulating ADAM17 Phosphorylation and Activity Source: Journal of Neuroscience URL:[2]
-
The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer's Disease Source: PubMed Central (PMC) - NIH URL:[4]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Revosimeline tau phosphorylation analysis
Revosimeline (AF267B) Application Note: Mechanistic Insights and Protocols for Tau Phosphorylation Analysis
Executive Summary & Biological Context
Revosimeline (also known as AF267B, NGX267, or NSC001) is a highly selective, centrally active M1 muscarinic acetylcholine receptor (mAChR) agonist. In the landscape of Alzheimer's disease (AD) drug development, it represents a critical paradigm shift from symptomatic treatment to disease modification. Extensive research demonstrates that Revosimeline not only mitigates amyloid-beta (Aβ) burden but profoundly attenuates tau hyperphosphorylation, a primary driver of neurofibrillary tangle (NFT) formation and cognitive decline.
This application note provides a comprehensive, field-tested guide to analyzing Revosimeline-mediated tau dephosphorylation. By detailing the underlying signaling causality and establishing self-validating experimental protocols, this document empowers researchers to robustly evaluate M1-targeted therapeutics.
Mechanistic Causality: The M1-GSK3β-Tau Axis
To design effective experiments, one must understand the precise intracellular cascade triggered by Revosimeline. The M1 mAChR is a Gq-coupled receptor. Upon Revosimeline binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).
DAG subsequently activates Protein Kinase C (PKC). In the context of tau pathology, PKC plays a pivotal regulatory role: it phosphorylates Glycogen Synthase Kinase-3β (GSK-3β) at Serine 9. Crucially, phosphorylation at Ser9 inhibits GSK-3β activity. Because GSK-3β is a dominant tau kinase, its inhibition directly results in decreased tau phosphorylation at pathological epitopes such as Ser202/Thr205 (AT8) and Ser396/404 (PHF-1).
Revosimeline-mediated M1 mAChR signaling pathway leading to reduced tau phosphorylation.
Quantitative Efficacy Profile
The therapeutic efficacy of Revosimeline has been validated across multiple models. The table below synthesizes key quantitative outcomes, providing benchmark data for comparative experimental design.
| Biomarker / Endpoint | Experimental Model | Revosimeline Effect | Mechanistic Driver | Reference |
| p-Tau (AT8, PHF-1) | 3xTg-AD Mice (Hippocampus/Cortex) | Significant Reduction | GSK-3β Inhibition | |
| GSK-3β Activity | 3xTg-AD Mice | Decreased (Increased p-Ser9) | PKC Activation | |
| Total Aβ / Aβ42 | PC12-M1 Cells & 3xTg-AD Mice | Decreased | ADAM17 Activation / BACE1 Inhibition | |
| Spatial Memory (MWM) | 3xTg-AD Mice | Rescued (Latency reduced to WT levels) | Synaptic Plasticity Restoration |
Self-Validating Experimental Protocols
To ensure high-fidelity data, the following protocols are engineered as self-validating systems. This means every assay includes internal controls (e.g., total tau normalization) and mechanistic checkpoints (e.g., antagonist reversal) to definitively prove that changes in tau phosphorylation are directly caused by Revosimeline's action on the M1 receptor.
Standardized workflow for evaluating Revosimeline efficacy on tau phosphorylation.
Protocol A: In Vitro Target Engagement in PC12-M1 Cells
Rationale: PC12 cells stably transfected with human M1 mAChR (PC12-M1) provide a clean, isolated environment to confirm receptor-specific target engagement without the confounding variables of whole-brain pharmacokinetics.
Step 1: Cell Culture and Stress Induction
-
Culture PC12-M1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 5% Horse Serum.
-
Causality Checkpoint: To induce basal kinase stress and mimic a neurodegenerative environment, subject cells to serum starvation (0.5% serum) for 12 hours prior to treatment.
Step 2: Pharmacological Treatment
-
Divide cells into four cohorts: Vehicle, Revosimeline (10 μM), Dicyclomine (10 μM, M1 antagonist), and Revosimeline + Dicyclomine.
-
Self-Validation: The inclusion of Dicyclomine ensures that any observed reduction in p-Tau by Revosimeline is exclusively M1-mediated. If the Revosimeline + Dicyclomine group shows high p-Tau, the mechanism is validated.
-
Incubate for 1 to 24 hours depending on the temporal dynamics of the specific kinase being studied (GSK-3β phosphorylation typically peaks within 1-4 hours).
Step 3: Lysis and Protein Extraction
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (e.g., NaF, Na3VO4). Critical Note: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups off Tau and GSK-3β during lysis, yielding false negatives.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Step 4: Western Blotting and Normalization
-
Resolve 20-30 μg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies: AT8 (p-Ser202/Thr205 Tau), p-Ser9 GSK-3β, Total Tau (Tau-5), and Total GSK-3β.
-
Data Integrity Rule: Always normalize the phosphorylated protein signal to its respective total protein signal (e.g., AT8 / Tau-5), not just a housekeeping gene like GAPDH. This proves that Revosimeline is altering the phosphorylation state, not merely downregulating the expression of the tau protein itself.
Protocol B: In Vivo Efficacy in 3xTg-AD Mice
Rationale: The 3xTg-AD mouse model (harboring PS1(M146V), APP(Swe), and tau(P301L) mutations) is the gold standard for evaluating dual Aβ and tau pathologies.
Step 1: In Vivo Dosing Regimen
-
Select 6-month-old 3xTg-AD mice. At this age, intracellular Aβ and early tau hyperphosphorylation are actively developing.
-
Administer Revosimeline via intraperitoneal (i.p.) injection at 1 to 3 mg/kg/day for 8 to 10 weeks .
-
Maintain a vehicle-treated 3xTg-AD cohort and a vehicle-treated wild-type (Non-Tg) cohort as baseline controls.
Step 2: Tissue Harvesting and Fractionation
-
Following the treatment period, euthanize mice and transcardially perfuse with ice-cold PBS to clear blood.
-
Hemisect the brain. Flash-freeze one hemisphere for biochemical analysis and drop-fix the other in 4% paraformaldehyde (PFA) for immunohistochemistry (IHC).
-
For biochemistry, homogenize the hippocampus and cortex in RAB buffer, followed by RIPA buffer, and finally 1% Sarkosyl to sequentially extract soluble, membrane-bound, and insoluble (tangle-associated) tau fractions.
Step 3: Immunohistochemical Validation
-
Section the PFA-fixed hemisphere into 40 μm coronal slices using a vibratome.
-
Perform free-floating IHC using the PHF-1 antibody (recognizing p-Ser396/404 tau).
-
Develop using DAB (3,3'-Diaminobenzidine) or fluorescent secondary antibodies.
-
Quantify the immunoreactive area in the CA1 region of the hippocampus using automated image analysis software. Revosimeline-treated mice should exhibit a statistically significant reduction in PHF-1 positive somatodendritic accumulation compared to vehicle-treated 3xTg-AD mice.
References
-
Fisher A, Brandeis R, Haring R, Bar-Ner N, Kliger-Spatz M, Natan N, Sonego H, Marcovitch I, Pittel Z. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease. Journal of Molecular Neuroscience. URL:[Link]
-
Caccamo A, Oddo S, Billings LM, Green KN, Martinez-Coria H, Fisher A, LaFerla FM. (2006). M1 receptors play a central role in modulating AD-like pathology in transgenic mice. Neuron. URL:[Link]
Application Notes and Protocols: Quantifying the Effects of Revosimeline on Synaptic Plasticity
Introduction: Revosimeline and the Quest to Modulate Synaptic Plasticity
Revosimeline is an agonist targeting the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[3][4] Its activation is a key step in modulating neuronal excitability and synaptic transmission, making it a significant therapeutic target for cognitive disorders like Alzheimer's disease and schizophrenia.[5][6] The underlying cellular mechanism for learning and memory is believed to be synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity.[7][8]
The two primary forms of long-term synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength.[9][10] By activating the M1 receptor, Revosimeline is hypothesized to engage intracellular signaling cascades that lower the threshold for inducing LTP or facilitate its maintenance, thereby enhancing synaptic strength and, potentially, cognitive function.
These application notes provide a comprehensive, multi-modal guide for researchers to rigorously quantify the effects of Revosimeline on synaptic plasticity. We will move from functional assessments using electrophysiology to structural analysis with high-resolution microscopy and conclude with molecular-level protein quantification. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Section 1: Functional Analysis via Electrophysiology
Electrophysiology provides a direct, real-time measurement of synaptic strength and its dynamic changes. It is the gold standard for assessing LTP and LTD.[9][11] We present two complementary approaches: field recordings to assess population-level synaptic changes and patch-clamp recordings for single-cell resolution.
Method: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
Expertise & Experience: This technique measures the summated electrical response of a large group of neurons, providing a robust and reliable readout of synaptic strength in a neural circuit (e.g., the Schaffer collateral pathway in the hippocampus).[9] It is ideal for screening compounds and determining their overall impact on the network's capacity for plasticity.
Experimental Workflow for fEPSP Recordings
Caption: Workflow for assessing Revosimeline's effect on LTP/LTD using fEPSP recordings.
Protocol: fEPSP Recordings
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of fEPSPs by delivering single test pulses every 30 seconds (0.033 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit 40-50% of the maximal response.
-
Switch to aCSF containing either Revosimeline (at the desired concentration) or a vehicle control and perfuse for 20 minutes before plasticity induction.
-
-
Plasticity Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60-90 minutes to measure the change in synaptic strength.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize all slope measurements to the average slope from the pre-drug baseline period.
-
Compare the magnitude of potentiation or depression in the last 10 minutes of recording between the Revosimeline and vehicle-treated groups.
-
Self-Validation & Controls:
-
Vehicle Control: Essential for confirming that the observed effects are due to Revosimeline and not the solvent.
-
Time Control: Some slices should be recorded for the full duration without an induction stimulus to ensure baseline stability.
-
Positive Control: For LTD experiments, a known LTD-inducing agent can be used to validate the preparation. For LTP, a standard HFS protocol in control conditions serves this purpose.
Expected Quantitative Data
| Treatment Group | Baseline fEPSP Slope (mV/ms) | % Change in fEPSP Slope (Post-LTP) | % Change in fEPSP Slope (Post-LTD) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Revosimeline (X µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 2: Structural Analysis via High-Resolution Microscopy
Synaptic plasticity is not just a functional phenomenon; it is accompanied by physical changes in the structure of synapses.[14] Specifically, the formation and stabilization of memory are linked to changes in the density, size, and shape of dendritic spines, the primary sites of excitatory synapses.[15][16]
Method: 3D Dendritic Spine Morphology and Density Analysis
Expertise & Experience: This approach provides a structural correlate to the functional data obtained from electrophysiology. An increase in LTP, for instance, is often associated with an increase in the size of spine heads or a shift towards more mature "mushroom" shaped spines.[15] We use automated 3D analysis to ensure objectivity and throughput, which is superior to time-consuming and subjective manual counting.[17]
Experimental Workflow for Dendritic Spine Analysis
Caption: Workflow for quantifying Revosimeline-induced changes in dendritic spine structure.
Protocol: Dendritic Spine Analysis
-
Cell Culture and Labeling:
-
Culture primary hippocampal or cortical neurons from embryonic rodents on glass coverslips.
-
At days in vitro (DIV) 7-9, transfect neurons with a plasmid encoding a fluorescent protein that fills the cytoplasm or labels actin (e.g., EGFP, mCherry, or LifeAct-GFP) to visualize dendritic spines.
-
Allow expression for 48-72 hours.
-
-
Treatment:
-
At DIV 14-21 (when synapses are mature), treat the neuronal cultures with Revosimeline or vehicle control for a specified duration (e.g., 2 hours, 24 hours).
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Mount the coverslips onto glass slides.
-
Acquire high-resolution 3D image stacks of dendritic segments from secondary or tertiary dendrites using a confocal or two-photon microscope. Ensure sufficient Z-axis resolution for accurate 3D reconstruction.
-
-
Image Analysis:
-
Use specialized image analysis software (e.g., Imaris with FilamentTracer, FIJI/ImageJ) for automated or semi-automated analysis.[17]
-
Reconstruction: Create a 3D model of the imaged dendritic segments and their associated spines.
-
Quantification: From the 3D model, automatically calculate:
-
Spine Density: Number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
Spine Morphology: Classify spines based on their geometry (e.g., head-to-neck ratio, length) into categories like "thin," "stubby," and "mushroom."[15]
-
Spine Volume: Measure the volume of the spine head, a correlate of synaptic strength.[18]
-
-
Self-Validation & Controls:
-
Vehicle Control: Crucial to control for any effects of the vehicle on spine morphology.
-
Untransfected Control: To ensure the fluorescent protein expression itself does not cause aberrant spine morphology.
-
Blinded Analysis: The person performing the image analysis should be blinded to the experimental conditions to prevent bias.
Expected Quantitative Data
| Treatment Group | Spine Density (spines/10µm) | % Mushroom Spines | % Thin Spines | Average Spine Head Volume (µm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Revosimeline (X µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 3: Molecular Analysis of Synaptic Proteins
Changes in synaptic function and structure are driven by the trafficking and stabilization of key proteins at the synapse.[19] Quantifying the abundance and colocalization of presynaptic and postsynaptic markers provides molecular evidence to support the functional and structural findings.
Method: Quantitative Immunofluorescence of Synaptic Puncta
Expertise & Experience: This technique allows for the visualization and quantification of specific synaptic proteins. By measuring the intensity and number of fluorescent "puncta" corresponding to protein clusters at synapses, we can infer changes in synaptic composition.[20][21] For example, LTP is associated with the insertion of AMPA-type glutamate receptors (containing the GluA1 subunit) into the postsynaptic membrane.[7]
Protocol: Quantitative Immunofluorescence (qIF)
-
Cell Culture and Treatment: Prepare and treat primary neuronal cultures as described in the spine analysis protocol (Section 2.1).
-
Immunocytochemistry:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies targeting key synaptic proteins. Recommended pairs include:
-
Presynaptic Marker: Synapsin-1 or VGLUT1.
-
Postsynaptic Marker: PSD-95 or Homer1.
-
Plasticity-Related Marker: GluA1 subunit of the AMPA receptor.
-
-
Incubate with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488, 568, 647).
-
-
Imaging:
-
Acquire multi-channel images using a confocal microscope. Use identical acquisition settings (laser power, gain, pinhole) for all samples within an experiment to allow for valid comparisons of fluorescence intensity.
-
-
Image Analysis:
-
Use an automated image analysis pipeline (e.g., SynapseJ, Puncta Analyzer in ImageJ/FIJI, or commercial software like Intellicount) to quantify:[21]
-
Puncta Density: The number of protein-positive puncta per unit area or dendritic length.
-
Puncta Intensity: The mean fluorescence intensity of each punctum.
-
Colocalization: The number of juxtaposed pre- and postsynaptic puncta, which represents putative synapses.[22]
-
-
Method: Proximity Ligation Assay (PLA) for Enhanced Specificity
Expertise & Experience: A key challenge in qIF is that the mere presence of pre- and postsynaptic markers in the same general area does not guarantee they form a functional synapse. The Proximity Ligation Assay (PLA) overcomes this by generating a fluorescent signal only when two target proteins are within a very short distance (~40 nm) of each other.[22][23] This provides a highly specific method for quantifying bona fide synapses.
Principle of Proximity Ligation Assay (PLA)
Caption: PLA generates a signal only when target proteins are in close proximity.
Protocol: Synaptic PLA
-
Cell Preparation and Antibody Incubation: Prepare and treat neuronal cultures as for qIF. Incubate with a pair of primary antibodies raised in different species (e.g., rabbit anti-Synapsin-1 and mouse anti-PSD-95).
-
PLA Probe Incubation: Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).
-
Ligation and Amplification: Add ligation and amplification reagents according to the manufacturer's protocol (e.g., Duolink®). This results in the creation of a bright, localized fluorescent spot for each detected protein-protein interaction.
-
Imaging and Analysis: Acquire images on a fluorescence microscope and count the number of PLA puncta per cell or per length of dendrite. This count directly corresponds to the number of synapses.
Self-Validation & Controls:
-
Single Antibody Control: Omit one of the primary antibodies; this should result in no PLA signal.
-
Vehicle Control: Compare Revosimeline-treated cells to vehicle-treated cells to determine the specific effect of the compound.
Expected Quantitative Data
| Treatment Group | Colocalized Puncta Density (qIF) | GluA1 Intensity at Synapses (qIF) | PLA Puncta Density (puncta/10µm) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Revosimeline (X µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Section 4: Integrated Data Interpretation
A Framework for Integrated Analysis
Caption: Integrating multi-modal data to validate Revosimeline's pro-plasticity effects.
-
Functionally increases the magnitude and/or duration of LTP (Section 1).
-
Structurally promotes the formation or maturation of dendritic spines into a mushroom morphology (Section 2).
-
Molecularly increases the number of synapses (PLA) and the localization of key plasticity-related proteins like GluA1 at those synapses (qIF) (Section 3).
By following these detailed protocols and integrating the results, researchers can produce a rigorous and comprehensive dataset to elucidate the precise effects of Revosimeline on the fundamental mechanisms of synaptic plasticity.
References
-
Scientifica. (2025, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]
-
Ghazal, A. R., et al. (2022). Synaptic plasticity and mental health: methods, challenges and opportunities. Translational Psychiatry. [Link]
-
Manahan-Vaughan, D., & Korte, M. (2024). Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations. Philosophical Transactions of the Royal Society B. [Link]
-
Global Substance Registration System. REVOSIMELINE. [Link]
-
Reddy-Alla, S., et al. (2016). Counting numbers of synaptic proteins: absolute quantification and single molecule imaging techniques. The FEBS Journal. [Link]
-
Moccia, M., et al. (2023). Molecular Mechanisms of Synaptic Plasticity: Dynamic Changes in Neuron Functions. International Journal of Molecular Sciences. [Link]
-
Hearing, M. (2019). Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond. Yale Journal of Biology and Medicine. [Link]
-
Zhu, J., et al. (2018). Quantitative Analysis of Synaptic Protein Distribution Using Immunofluorescence and Confocal Microscopy. Journal of Visualized Experiments. [Link]
-
Manahan-Vaughan, D., & Braunewell, K. H. (1999). Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition. Proceedings of the National Academy of Sciences. [Link]
-
Pchitskaya, E., & Bezprozvanny, I. (2020). Dendritic Spines Shape Analysis—Classification or Clusterization? Perspective. Frontiers in Neuroscience. [Link]
-
Valente, M., et al. (2018). Molecular Mechanisms of Short-Term Plasticity: Role of Synapsin Phosphorylation in Augmentation and Potentiation of Spontaneous Glutamate Release. Frontiers in Synaptic Neuroscience. [Link]
-
Global Substance Registration System. REVOSIMELINE HYDROCHLORIDE. [Link]
-
Dahl, R., et al. (2020). SYNPLA, a method to identify synapses displaying plasticity after learning. Proceedings of the National Academy of Sciences. [Link]
-
O'Leary, T., et al. (2011). Protein Quantification at the Single Vesicle Level Reveals That a Subset of Synaptic Vesicle Proteins Are Trafficked with High Precision. Journal of Neuroscience. [Link]
-
DeFelipe, J., & Portera-Cailliau, C. (2013). Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging. Neurophotonics and Brain Mapping. [Link]
-
Wikipedia. Long-term potentiation. [Link]
-
Li, M., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International Journal of Molecular Sciences. [Link]
-
ClinicalTrials.gov. (2024). RESTORE: An RCT to Evaluate the Efficacy of the Revi System. [Link]
-
Popov, V. I., et al. (2016). Long Term Potentiation (LTP) and Long Term Depression (LTD) Cause Differential Spatial Redistribution of the Synaptic Vesicle Protein Synaptophysin in the Middle Molecular Layer of the Dentate Gyrus in Rat Hippocampus. Opera Medica et Physiologica. [Link]
-
Madroñal, N., et al. (2022). Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice. Frontiers in Cellular Neuroscience. [Link]
-
Bell, M. E., et al. (2024). Synaptic Information Storage Capacity Measured With Information Theory. Neural Computation. [Link]
-
Gipson, C. D., et al. (2025). Effects of the muscarinic M1 agonist VU0364572 and the M1/M4-prefering agonist xanomeline on cocaine choice in male and female rats. bioRxiv. [Link]
-
Oxford Instruments. Automated Analysis of Dendritic Spine Morphology. [Link]
-
Arrowhead Pharmaceuticals. (2025, November 18). Arrowhead Pharmaceuticals Announces FDA Approval of REDEMPLO® (plozasiran) to Reduce Triglycerides in Adults with Familial Chylomicronemia Syndrome (FCS). [Link]
-
Bymaster, F. P., et al. (2010). Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PLOS One. [Link]
-
Chapman Lab. Synaptic transmission and plasticity. [Link]
-
Trepel, C., & Racine, R. J. (1998). Long-Term Depression and Depotentiation in the Sensorimotor Cortex of the Freely Moving Rat. Cerebral Cortex. [Link]
-
Wikipedia. Muscarinic agonist. [Link]
-
Courchesne-Krak, N. S., et al. (2017). Intellicount: High-Throughput Quantification of Fluorescent Synaptic Protein Puncta by Machine Learning. eNeuro. [Link]
-
Hope Biosciences. (2025, August 27). Hope Biosciences Secures FDA RMAT Designation for Stem Cell Therapy in Relapsing-Remitting Multiple Sclerosis. [Link]
-
Pchitskaya, E., et al. (2026). 3D dendritic spines shape descriptors for efficient classification and morphology analysis in control and Alzheimer's disease modeling neurons. Cerebral Cortex. [Link]
-
Shirey, J. K., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Molecular Pharmacology. [Link]
-
van der Veldt, S., et al. (2022). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. International Journal of Molecular Sciences. [Link]
-
de Nola, G., et al. (2020). Systematic Quantification of Synapses in Primary Neuronal Culture. iScience. [Link]
-
Yasuda, H., & Hayashi, Y. (2011). Developmental regulation of the late phase of long-term potentiation (L-LTP) and metaplasticity in hippocampal area CA1 of the rat. Journal of Neurophysiology. [Link]
-
Giza, J., et al. (2018). Quantitative synapse analysis for cell-type specific connectomics. bioRxiv. [Link]
-
JoVE. (2023, March 18). Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor | PLOS One [journals.plos.org]
- 5. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic Plasticity Review [hellobio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 11. Advances in the Electrophysiological Recordings of Long-Term Potentiation [mdpi.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pnas.org [pnas.org]
- 14. Synaptic plasticity and mental health: methods, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dendritic Spines Shape Analysis—Classification or Clusterization? Perspective [frontiersin.org]
- 16. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automated Analysis of Dendritic Spine Morphology- Oxford Instruments [imaris.oxinst.com]
- 18. direct.mit.edu [direct.mit.edu]
- 19. Counting numbers of synaptic proteins: absolute quantification and single molecule imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Analysis of Synaptic Protein Dis | JoVE Journal [jove.com]
- 21. Intellicount: High-Throughput Quantification of Fluorescent Synaptic Protein Puncta by Machine Learning | eNeuro [eneuro.org]
- 22. Systematic Quantification of Synapses in Primary Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SYNPLA, a method to identify synapses displaying plasticity after learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Pharmacological Profiling of Revosimeline (Research Use Only)
Executive Summary & Compound Profile
Revosimeline (CAS: 1810001-96-7) is a highly selective, synthetic muscarinic acetylcholine receptor agonist, specifically targeting the [1]. Developed as an investigational compound, it is structurally distinct from earlier M1 agonists like xanomeline and milameline[1]. For research use only (RUO), Revosimeline serves as a critical pharmacological tool for investigating Gq-coupled GPCR signaling, neurodegenerative disease mechanisms (e.g., Alzheimer's disease), and cognitive function pathways[2].
Chemical Properties:
-
Molecular Formula: C18H29N3O3[2]
-
Molecular Weight: 335.44 g/mol [2]
-
Primary Target: Muscarinic Acetylcholine Receptor M1 (mAChR M1)
Mechanistic Rationale: M1 Receptor Modulation
The M1 receptor is a Gq-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. To design a robust experimental workflow, researchers must understand the causality of the downstream signaling cascade.
Upon binding to an agonist like Revosimeline, the M1 receptor undergoes a conformational change that activates the Gq protein. This activation stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[3]. IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of [4]. Because IP3 is rapidly degraded by cellular phosphatases, measuring its stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl) provides a highly reliable, amplified readout of total receptor activation[5].
Revosimeline-induced M1 receptor signaling pathway and corresponding in vitro assay readouts.
Preclinical Application Workflows: A Self-Validating System
To rigorously validate the efficacy and potency of Revosimeline, researchers must utilize orthogonal assays. Relying solely on one readout can introduce bias due to signal amplification or temporal kinetics. We employ a self-validating two-tiered system:
-
Real-Time Kinetics (FLIPR): Captures the immediate, transient calcium flux (within seconds). This confirms direct target engagement and provides the baseline EC50[4].
-
Accumulation Kinetics (HTRF IP-One): Captures the stable accumulation of IP1 over 1-2 hours. This amplified signal is critical for differentiating full agonists from partial agonists and ruling out false positives caused by transient calcium artifacts[3].
Standardized Experimental Protocols
Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)
Objective: Measure real-time Ca2+ flux in CHO-K1 cells stably expressing the human M1 receptor upon Revosimeline application. Causality & Logic: Fluorescent calcium-sensitive dyes are lipophilic and absorb into the cytoplasm. We utilize probenecid in the buffer to inhibit organic anion transporters; without probenecid, the cells would actively pump the dye back into the extracellular space, destroying the signal-to-noise ratio[4].
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hM1 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate culture media. Add 25 µL/well of FLIPR Calcium 6 assay buffer (supplemented with 20 mM HEPES and 2.5 mM probenecid)[4]. Incubate for 2 hours at 37°C.
-
Compound Preparation: Prepare a 10-point concentration-response curve (CRC) of Revosimeline in HBSS buffer (range: 10 pM to 10 µM). Include Acetylcholine (10 µM) as a full agonist positive control and Atropine (1 µM) as a competitive antagonist control[6].
-
Baseline Detection: Transfer the plate to the FLIPR system. Record baseline cellular fluorescence for 10 seconds prior to compound addition.
-
Stimulation & Reading: Automatically dispense 12.5 µL of Revosimeline or controls into the wells. Record fluorescence continuously for 3 minutes to capture the transient calcium peak.
-
Data Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence. Plot against log[Revosimeline] to determine the EC50.
Protocol B: IP1 Accumulation Assay (HTRF)
Objective: Quantify IP1 generation as a stable downstream marker of Gq activation. Causality & Logic: IP-One is a competitive immunoassay. Unlabeled IP1 generated by Revosimeline stimulation competes with d2-labeled IP1 for binding to a terbium cryptate-labeled anti-IP1 antibody. We must use Lithium Chloride (LiCl) in the stimulation buffer to inhibit inositol monophosphatase; otherwise, IP1 would rapidly degrade into myo-inositol, eliminating the assay window[3].
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hM1 cells in a 384-well white small-volume plate at 10,000 cells/well.
-
Stimulation: Add 5 µL of Revosimeline CRC (prepared in stimulation buffer containing 50 mM LiCl)[3].
-
Accumulation Incubation: Incubate for 1 hour at 37°C to allow sufficient IP1 accumulation inside the cells.
-
Detection Reagents: Add 2.5 µL of IP1-d2 conjugate and 2.5 µL of Anti-IP1-Cryptate antibody (both diluted in the manufacturer's lysis buffer to permeabilize the cells)[5].
-
Equilibration: Incubate for 1 hour at room temperature in the dark to allow the competitive binding to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible microplate reader (e.g., Revvity EnVision). Calculate the 665/620 nm ratio; a decrease in this ratio indicates an increase in intracellular IP1[3].
Quantitative Data Interpretation
To ensure rigorous data integrity, researchers should cross-reference the readouts from both assays. The table below summarizes the comparative parameters for evaluating Revosimeline.
| Assay Parameter | FLIPR Calcium Mobilization | HTRF IP-One Accumulation |
| Pathway Target | Intracellular Ca2+ release | IP1 accumulation |
| Signal Stability | Transient (Peaks in seconds) | Stable (Accumulates over hours) |
| Readout Type | Real-time kinetic fluorescence | Homogeneous Time-Resolved Fluorescence |
| Signal Direction | Agonist increases raw signal | Agonist decreases HTRF ratio (competitive) |
| Critical Additive | Probenecid (prevents dye efflux) | Lithium Chloride (prevents IP1 degradation) |
| Utility for Revosimeline | Immediate receptor engagement, EC50 | Efficacy profiling, partial vs. full agonism |
References
-
Title: Revosimeline - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Revosimeline | C18H29N3O3 | CID 133082878 - PubChem Source: nih.gov URL: [Link]
-
Title: Calcium assays for the FLIPR System Source: moleculardevices.com URL: [Link]
-
Title: Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus Source: nih.gov URL: [Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and In Vitro Application of Revosimeline Stock Solution
Introduction and Pharmacological Profile
Revosimeline is an investigational, highly selective [1]. Structurally, it is defined by a unique bicyclic 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety, which contributes to its specific stereochemical properties[1]. In the landscape of neuropharmacology, M1 agonists are rigorously investigated for their potential to ameliorate cognitive deficits in central nervous system disorders, including Alzheimer's disease and schizophrenia[2].
Unlike M2 or M4 receptors which couple to Gi/o proteins, the M1 receptor is a [2]. The activation of the M1 receptor by Revosimeline triggers a robust and well-characterized intracellular signaling cascade[3].
Mechanism of Action
Upon binding to the M1 receptor, Revosimeline induces a conformational change that activates the Gq heterotrimeric protein[3]. The active Gqα subunit exchanges GDP for GTP and stimulates [3]. PLCβ subsequently cleaves the membrane-bound lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers[3]:
-
Inositol 1,4,5-trisphosphate (IP3): Diffuses through the cytosol to bind IP3 receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca2+) stores[3].
-
Diacylglycerol (DAG): Remains in the plasma membrane and, alongside the released calcium, co-activates Protein Kinase C (PKC)[3].
Caption: Revosimeline-mediated M1 receptor Gq signaling pathway leading to calcium release.
Physicochemical Properties
To ensure reproducibility in preclinical assays, the physicochemical properties of Revosimeline must dictate the stock preparation strategy. The compound's lipophilic core requires an organic solvent for initial dissolution.
| Property | Value |
| Chemical Name | ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate[1] |
| CAS Number | 1810001-96-7[5] |
| Molecular Formula | C18H29N3O3[1] |
| Molecular Weight | 335.44 g/mol [5] |
| Primary Target | Muscarinic Acetylcholine Receptor M1 (Agonist)[6] |
| Recommended Solvent | Anhydrous DMSO (≥99.9% purity) |
| Target Stock Concentration | 10 mM |
Protocol: Preparation of 10 mM Revosimeline Stock Solution
Expertise & Causality: Aqueous buffers are insufficient for the initial dissolution of Revosimeline due to its complex bicyclic structure. is mandatory to ensure complete solvation and to prevent the hydrolysis of the ester linkage.
Materials Required:
-
Revosimeline powder (e.g., 5.0 mg)
-
Anhydrous DMSO (sterile, cell-culture grade)
-
Precision analytical balance
-
Vortex mixer and ultrasonic water bath
-
Sterile, amber microcentrifuge tubes (to protect from light-induced degradation)
Step-by-Step Methodology:
-
Mass Verification: Weigh exactly 5.0 mg of Revosimeline powder. (Calculation: 5.0 mg / 335.44 g/mol = 0.0149 mmol).
-
Solvent Addition: To achieve a 10 mM (10 mmol/L) stock solution, add exactly 1.49 mL of anhydrous DMSO to the vial.
-
Dissolution (Self-Validating Step): Vortex the solution vigorously for 30-60 seconds. Validation Check: Hold the vial against a dark background. The solution must be 100% transparent with no visible particulates. If micro-crystals remain, sonicate the vial in a room-temperature water bath for 3 to 5 minutes to force complete solvation.
-
Aliquot Generation: Divide the stock into 50 µL or 100 µL aliquots in sterile amber tubes. Causality: Revosimeline contains an ester group that can be sensitive to hydrolytic cleavage if exposed to repeated freeze-thaw cycles and atmospheric moisture. Aliquoting ensures each vial is only thawed once.
-
Storage: Store the aliquots immediately at -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months).
In Vitro Application: Intracellular Calcium Mobilization Assay
Because the M1 receptor is Gq-coupled[3], the most direct and reliable method to validate Revosimeline's pharmacological activity in vitro is through a fluorescent intracellular calcium mobilization assay using a calcium-sensitive dye like Fluo-4 AM.
Assay Protocol:
-
Cell Preparation: Seed CHO-K1 cells stably expressing the human M1 receptor into a 96-well or 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2 to allow for cell adhesion.
-
Dye Loading: Remove the culture medium and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add Fluo-4 AM dye. Causality: Dilute the dye to 2-4 µM in Assay Buffer with 0.04% Pluronic F-127; the Pluronic detergent is critical to prevent dye aggregation and aid in cell membrane penetration. Incubate for 60 minutes at 37°C.
-
Compound Dilution: Thaw one aliquot of the 10 mM Revosimeline stock at room temperature. Perform serial dilutions in Assay Buffer to create a concentration-response curve (e.g., 10 µM down to 0.1 nM). Crucial: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual calcium leaks.
-
Fluorescence Measurement: Transfer the plate to a kinetic fluorescence plate reader (e.g., FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
Agonist Addition: Inject the diluted Revosimeline solutions into the wells automatically while continuously recording fluorescence for an additional 90-120 seconds to capture the peak intracellular calcium transient.
-
Data Analysis: Calculate the maximum fluorescence minus baseline (ΔF) for each well. Plot ΔF against the log concentration of Revosimeline to determine the half-maximal effective concentration (EC50).
Caption: Step-by-step workflow for the Revosimeline intracellular calcium mobilization assay.
References[7] World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." Source: who.int. URL:https://www.who.int/publications/i/item/9789240099494[1] Wikipedia. "Revosimeline." Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Revosimeline[6] National Center for Advancing Translational Sciences. "REVOSIMELINE." Source: ncats.io. URL:https://drugs.ncats.io/drug/9GHO88L89C[5] Molnova. "Revosimeline." Source: molnova.com. URL:https://www.molnova.com/en/revosimeline-32527.html[2] PubMed Central. "The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia." Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464860/[3] MDPI. "Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy." Source: mdpi.com. URL:https://www.mdpi.com/1422-0067/21/17/6259
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. molnova.com [molnova.com]
- 6. REVOSIMELINE [drugs.ncats.io]
Application Note: Experimental Design for Cognitive Testing of Revosimeline
Introduction & Mechanistic Rationale
Revosimeline (INN designated in 2018) is an investigational muscarinic acetylcholine receptor agonist structurally distinct from earlier cholinergic agents like xanomeline and milameline[1][2]. It is highly selective for the muscarinic M1 receptor, a G protein-coupled receptor densely expressed in the forebrain and hippocampus—regions critical for learning, memory, and cognitive processing[3][4].
The therapeutic hypothesis for Revosimeline in Alzheimer’s disease (AD) and other cognitive disorders relies on a dual mechanism of action. First, M1 receptor activation stimulates the Gq/11-PLC-IP3/DAG cascade, leading to intracellular calcium release and Protein Kinase C (PKC) activation. This pathway culminates in the phosphorylation of ERK1/2, a critical step for synaptic plasticity, long-term potentiation (LTP), and the potentiation of NMDA receptor currents[4][5]. Second, M1 activation shifts the processing of amyloid precursor protein (APP) toward the non-amyloidogenic pathway, increasing the formation of neuroprotective sAPPα and preventing the accumulation of neurotoxic Aβ peptides[5].
To rigorously evaluate the cognitive-enhancing properties of Revosimeline, experimental designs must utilize self-validating behavioral paradigms that isolate hippocampal and cortical memory functions.
Figure 1: Revosimeline-mediated M1 muscarinic receptor signaling pathway and cognitive enhancement.
In Vivo Experimental Workflow
To establish causality between Revosimeline administration and cognitive enhancement, researchers must utilize standardized in vivo models. The most robust approach involves using a pharmacological deficit model (e.g., scopolamine-induced amnesia) or a transgenic model (e.g., 3xTg-AD mice)[3][6]. The workflow below outlines the integration of two gold-standard behavioral assays: the Novel Object Recognition (NOR) task for recognition memory, and the Morris Water Maze (MWM) for spatial navigation[3][6][7].
Figure 2: Standardized in vivo workflow for evaluating Revosimeline cognitive efficacy.
Detailed Experimental Protocols
Protocol A: Novel Object Recognition (NOR) Task
Causality & Purpose: The NOR task evaluates non-spatial recognition memory, which relies heavily on the perirhinal cortex and hippocampus[4]. By inducing a cholinergic deficit with scopolamine, we can isolate the specific pro-cognitive, M1-mediated reversal effects of Revosimeline[3].
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Overhead camera and video tracking software (e.g., EthoVision).
-
Distinct objects (e.g., glass blocks, plastic cylinders) secured to the floor.
Step-by-Step Methodology:
-
Habituation (Days 1-2): Place the rodent in the empty arena for 10 minutes per day to acclimatize to the environment and reduce stress-induced exploratory bias.
-
Dosing (Day 3):
-
Administer Revosimeline (e.g., 3, 10, or 30 mg/kg p.o.) or Vehicle 90 minutes prior to the familiarization phase[3].
-
Administer Scopolamine (1 mg/kg i.p.) 30 minutes prior to the familiarization phase to induce amnesia[3].
-
Self-Validation: Include a positive control group receiving Donepezil (0.1 mg/kg p.o.) 60 minutes prior to testing[3].
-
-
Familiarization Phase (Day 3): Place two identical objects (Object A1 and Object A2) in the arena. Allow the animal to explore for 5 minutes. Record exploration time (defined as the snout pointing toward the object at a distance ≤2 cm).
-
Retention Interval: Return the animal to its home cage for 1 hour (short-term memory) or 24 hours (long-term memory).
-
Test Phase: Replace one familiar object with a novel object (Object B). Place the animal in the arena for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI):
-
DI = (Time spent with Novel Object - Time spent with Familiar Object) / Total Exploration Time.
-
Protocol B: Morris Water Maze (MWM)
Causality & Purpose: The MWM is the gold standard for assessing hippocampal-dependent spatial learning and memory[6][7]. M1 agonists facilitate the synaptic plasticity required to learn the spatial location of a hidden escape platform[7].
Materials:
-
Circular pool (120–150 cm diameter) filled with opaque water (22±1°C).
-
Hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
High-contrast spatial cues on the walls surrounding the pool.
Step-by-Step Methodology:
-
Dosing: Administer Revosimeline daily, 60-90 minutes prior to the first trial of the day.
-
Acquisition Phase (Days 1-4):
-
Conduct 4 trials per day per animal, starting from 4 different pseudo-randomized drop locations.
-
Allow the animal 60 seconds to locate the hidden platform. If it fails, gently guide it to the platform and allow it to remain there for 15 seconds.
-
Measure the Escape Latency (time taken to find the platform) using tracking software.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the animal in the pool from the quadrant opposite the target quadrant.
-
Allow 60 seconds of free swimming.
-
Measure the percentage of Time Spent in the Target Quadrant and the number of Platform Location Crossings.
-
Quantitative Data Presentation
To ensure experimental validity, data should demonstrate a dose-dependent reversal of scopolamine-induced deficits. Below is a representative data structure summarizing the expected quantitative outcomes when testing an M1 agonist like Revosimeline[3][6].
| Treatment Group | Dose | NOR Discrimination Index (DI) | MWM Escape Latency (Day 4) | MWM Target Quadrant Time (Probe) |
| Vehicle (Control) | N/A | 0.45 ± 0.05 | 18.2 ± 3.1 sec | 42.5 ± 4.2 % |
| Scopolamine (Amnesic) | 1.0 mg/kg (i.p.) | 0.05 ± 0.08 | 48.5 ± 5.6 sec | 22.1 ± 3.8 % |
| Scop + Revosimeline (Low) | 3.0 mg/kg (p.o.) | 0.22 ± 0.06 | 35.4 ± 4.2 sec | 31.0 ± 4.0 % |
| Scop + Revosimeline (High) | 10.0 mg/kg (p.o.) | 0.41 ± 0.07 | 21.0 ± 3.5 sec | 40.2 ± 3.5 % |
| Scop + Donepezil (Pos. Ctrl) | 0.1 mg/kg (p.o.) | 0.38 ± 0.05 | 24.3 ± 4.0 sec | 38.5 ± 4.1 % |
Note: The high dose of Revosimeline is expected to restore cognitive performance to near-vehicle levels, demonstrating robust M1-mediated neurobehavioral rescue.
References
-
Revosimeline - Wikipedia Source: Wikipedia URL:[Link]
-
The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: World Health Organization (WHO) URL:[Link]
-
From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease Source: PMC (National Institutes of Health) URL:[Link]
-
AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model Source: Ovid URL:[Link]
-
Xanomeline derivative EUK1001 attenuates Alzheimer's disease pathology in a triple transgenic mouse model Source: Spandidos Publications URL:[Link]
-
Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease Source: PMC (National Institutes of Health) URL:[Link]
-
Effects of Selective M1 Muscarinic Receptor Activation on Hippocampal Spatial Representations and Neuronal Oscillations Source: ACS Publications URL:[Link]
-
REVOSIMELINE HYDROCHLORIDE - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Revosimeline - Wikipedia [en.wikipedia.org]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Revosimeline (M1 Muscarinic Agonist) Treatment Regimen for Rodent Models of Cognitive Impairment
Introduction & Mechanistic Rationale
(ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a structurally novel, highly selective muscarinic acetylcholine receptor agonist, primarily targeting the M1 receptor subtype[1]. Designated by the World Health Organization (WHO) under the -meline stem for cholinergic agents, it represents a distinct class of compounds aimed at addressing cognitive deficits in neurodegenerative diseases such as Alzheimer's disease (AD)[1].
Causality in Experimental Design: Unlike non-selective cholinergic agents that trigger peripheral side effects (e.g., SLUDGE syndrome) via M2/M3 receptors, M1-selective agonists like revosimeline primarily act in the cortex and hippocampus. Activation of the M1 Gq/11-coupled pathway stimulates phospholipase C (PLC), leading to downstream protein kinase C (PKC) activation. In a rodent model, this pathway is targeted for two specific reasons:
-
Acute Phase: It enhances long-term potentiation (LTP) and synaptic plasticity.
-
Chronic Phase: It shifts amyloid precursor protein (APP) processing toward the non-amyloidogenic pathway, increasing neuroprotective sAPPα and reducing Aβ plaque burden.
Fig 1. Revosimeline-mediated M1 muscarinic receptor signaling pathway and cognitive enhancement.
Formulation and Pharmacokinetics
Revosimeline (C18H29N3O3)[2] is commercially synthesized as a free base ()[2] and as a hydrochloride (HCl) salt ()[3].
Causality in Formulation Choice: For in vivo rodent behavioral studies, the HCl salt is strictly recommended . The free base requires organic solvents (e.g., DMSO or Tween-80) for dissolution. In rodents, even low concentrations of DMSO can act as a CNS depressant or neuro-irritant, artificially altering locomotor activity and confounding sensitive behavioral assays like the Morris Water Maze. The HCl salt is highly soluble in sterile physiological saline, providing a biologically inert vehicle.
Table 1: Revosimeline Formulation & Dosing Parameters
| Parameter | Specification | Scientific Rationale |
| Test Article | Revosimeline HCl | High aqueous solubility; avoids behavioral artifacts caused by organic solvents. |
| Vehicle | Sterile 0.9% Saline | Maintains physiological osmolarity; prevents injection-site peritonitis. |
| Route | Intraperitoneal (i.p.) | Bypasses first-pass hepatic metabolism; ensures rapid, predictable CNS penetrance. |
| Dose Volume | 10 mL/kg (Mice) | Standardized volumes prevent fluid overload while ensuring accurate micro-dosing. |
| Dose Range | 1.0 – 10.0 mg/kg/day | Captures the therapeutic window; doses >10 mg/kg risk off-target cross-reactivity. |
In Vivo Experimental Protocol
This protocol outlines a 28-day chronic treatment regimen in transgenic AD mice (e.g., 5xFAD) or scopolamine-induced amnesia models.
Fig 2. 28-day chronic treatment and behavioral evaluation workflow for rodent studies.
Phase I: Preparation & Randomization
-
Acclimation: House mice in standard conditions (12h light/dark cycle) for 7 days prior to handling.
-
Causality: Normalizes the Hypothalamic-Pituitary-Adrenal (HPA) axis. Elevated corticosterone from transport stress impairs baseline memory acquisition, which can mask the pro-cognitive effects of the drug.
-
-
Formulation: Dissolve Revosimeline HCl in sterile 0.9% saline to a concentration of 0.3 mg/mL (yielding a 3 mg/kg dose at a 10 mL/kg injection volume).
-
Self-Validating Cohort Design: Randomize animals into three groups: Vehicle (Saline), Revosimeline (3 mg/kg), and Positive Control (Donepezil 1 mg/kg).
-
Causality: The positive control confirms that the specific behavioral assay used is actively sensitive to cholinergic enhancement on that specific day, validating the entire experimental system even if the novel test article fails.
-
Phase II: Dosing Regimen
-
Administration: Administer treatments via i.p. injection once daily for 28 days.
-
Causality: While acute dosing transiently boosts LTP, 28-day chronic dosing is required to allow PKC-mediated sAPPα accumulation to reach therapeutic thresholds capable of physically modifying amyloid plaque burden.
-
-
Timing: On behavioral testing days (Days 24-28), administer the dose exactly 30 minutes prior to the first trial.
-
Causality: Aligning the Tmax (peak plasma/brain concentration) of the M1 agonist with the memory acquisition phase ensures maximum receptor occupancy when synaptic plasticity is actively being engaged by the animal.
-
Phase III: Behavioral Assays (Days 24-28)
-
Novel Object Recognition (NOR): Expose mice to two identical objects for 10 minutes (Training). 24 hours later, replace one object with a novel one (Testing). Calculate the Discrimination Index (DI).
-
Causality: NOR relies heavily on the perirhinal cortex and hippocampus—regions densely populated with M1 receptors—making it highly sensitive to M1 agonism.
-
Phase IV: Tissue Collection & Biochemical Validation
-
Euthanasia & Perfusion: On Day 29, euthanize via CO₂ asphyxiation followed by transcardial perfusion with ice-cold PBS.
-
Causality: Clears blood from cerebral microvasculature, preventing serum proteins from confounding subsequent Western blots or ELISAs.
-
-
Target Engagement Verification: Microdissect the hippocampus and perform Western blotting for phosphorylated PKC (p-PKC) and sAPPα.
-
Causality: Behavioral data alone is subjective. Demonstrating a dose-dependent increase in p-PKC and sAPPα biochemically proves that the observed cognitive improvements were specifically driven by M1 receptor target engagement, creating a closed, self-validating loop of evidence.
-
Expected Outcomes & Data Interpretation
Table 2: Expected Behavioral and Biochemical Outcomes
| Assay / Metric | Target Biomarker | Expected Revosimeline Effect | Self-Validation Control |
| Novel Object Recognition | Discrimination Index (DI) | Significant increase (DI > 0.5) | Donepezil (Positive Control) |
| Morris Water Maze | Escape Latency (Seconds) | Accelerated learning curve | Vehicle (Negative Control) |
| Western Blot (Hippocampus) | p-PKC / Total PKC Ratio | Dose-dependent elevation | β-Actin (Loading Control) |
| ELISA (Cortical Homogenate) | Soluble APPα (sAPPα) | Upregulation vs. Vehicle | Total APP (Normalization) |
References
-
Revosimeline - Wikipedia Source: Wikipedia / WHO Drug Information (List 120) URL:[Link][1]
-
Revosimeline | C18H29N3O3 | CID 133082878 Source: PubChem (National Center for Biotechnology Information) URL:[Link][2]
Sources
Troubleshooting & Optimization
Revosimeline Technical Support Center: Solubilization & Assay Troubleshooting
Welcome to the Technical Support Center for Revosimeline (also known as M12776). Revosimeline is a potent synthetic cannabinoid receptor agonist[1]. Like many compounds targeting the endocannabinoid system, it is highly lipophilic[2]. This inherent hydrophobicity presents significant challenges for in vitro and in vivo experimental workflows, specifically regarding aqueous solubility and non-specific binding to laboratory plastics[3].
This guide is engineered by senior application scientists to provide you with field-proven, self-validating protocols to ensure thermodynamic stability and reproducible pharmacological data in your assays.
Quantitative Solubility Data
To design a robust experimental system, you must first understand the physicochemical limits of the compound. Below is the validated solubility profile for Revosimeline.
| Solvent System | Solubility Limit | Stability | Recommended Use |
| Anhydrous DMSO | > 10 mg/mL | High (Months at -20°C) | Master stock preparation |
| 1X PBS (pH 7.4) | < 0.1 mg/mL | Low (Precipitates rapidly) | Not recommended without carriers |
| PBS + 0.1% BSA | ~ 1 mg/mL | Moderate (Use immediately) | In vitro assay working solutions |
| Ethanol (Absolute) | ~ 5 mg/mL | Moderate (Evaporation risk) | Alternative stock for specific in vivo models |
Troubleshooting Guides & FAQs
Q: Why does Revosimeline precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic thermodynamic failure caused by the hydrophobic effect. Cannabinoid receptor agonists are extremely lipophilic[2]. When the DMSO concentration drops below 5% in an aqueous buffer like PBS, the water molecules force the hydrophobic Revosimeline molecules to aggregate, forming insoluble micelles that crash out of solution. Solution: You must lower the thermodynamic barrier by introducing a carrier protein. Always dilute your DMSO stock into PBS containing 0.1% to 0.5% fatty-acid-free Bovine Serum Albumin (BSA)[4]. BSA contains hydrophobic binding pockets that sequester the drug, keeping it soluble in aqueous environments.
Q: I am seeing high variability and loss of potency in my cell-based receptor activation assays. What is going wrong? A: You are likely losing your compound to the plasticware. Highly lipophilic synthetic cannabinoids exhibit severe non-specific binding to the polystyrene and polypropylene used in standard tissue culture plates and pipette tips. Solution: The inclusion of BSA in your assay buffer is non-negotiable; it acts as a drug stabilizer and prevents the compound from adhering to the well walls[4]. Additionally, perform all intermediate serial dilutions in glass vials rather than plastic microcentrifuge tubes[5].
Q: Can I store the aqueous working solution (PBS + BSA) for future experiments? A: No. The aqueous stability of synthetic cannabinoids is poor, and freeze-thaw cycles in PBS will degrade the compound and induce irreversible aggregation. Always store Revosimeline as a concentrated master stock in anhydrous DMSO at -20°C or -80°C, and prepare your aqueous working solutions fresh immediately before the experiment[5].
Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock
Self-Validating Check: The solution must be completely clear with no particulate matter.
-
Equilibrate: Allow the Revosimeline powder vial to reach room temperature in a desiccator to prevent ambient moisture condensation[1].
-
Calculate: Determine the exact volume of anhydrous DMSO required to reach a 10 mM concentration based on the specific batch mass.
-
Solubilize: Add the calculated volume of anhydrous DMSO directly to the vial.
-
Agitate: Vortex the vial vigorously for 60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes.
-
Aliquot: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Working Solutions for In Vitro Assays
Self-Validating Check: The final DMSO concentration in the assay must not exceed 0.1% to prevent cellular toxicity.
-
Prepare Buffer: Warm 1X PBS to 37°C and dissolve fatty-acid-free BSA to a final concentration of 0.1% (1 mg/mL)[4].
-
First Dilution: Thaw a single aliquot of the 10 mM Revosimeline DMSO stock. In a glass vial , dilute the stock 1:100 in the pre-warmed PBS+BSA buffer to create a 100 µM intermediate solution. Vortex immediately.
-
Serial Dilution: Perform subsequent serial dilutions in the PBS+BSA buffer to reach your desired final assay concentrations (e.g., 10 nM - 10 µM)[5].
-
Apply to Cells: Immediately apply the working solutions to your cell cultures to assess cannabinoid receptor signaling[3].
Workflows and Mechanistic Visualizations
Caption: Revosimeline Solubilization and Dilution Workflow.
Caption: Cannabinoid Receptor (CB1/CB2) Signaling Pathway Activated by Revosimeline.
References
- Product Name : Revosimeline Synonyms : Revosimeline C
- Cannabinoid receptor - wikidoc, wikidoc.org,
- Agonist-dependent cannabinoid receptor signalling in human trabecular meshwork cells, nih.gov,
- Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucin
- CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides, acs.org,
Sources
Revosimeline Technical Support Center: Primary Neuron Cytotoxicity & Troubleshooting
Welcome to the Revosimeline Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected viability drops when applying novel neuropharmacological agents to fragile in vitro systems.
Revosimeline is a novel, orthosteric1[1] recognized by the 2[2]. While designed to enhance cholinergic signaling and synaptic plasticity, researchers frequently report dose-dependent cytotoxicity when applying Revosimeline to primary cortical or hippocampal neuronal cultures. This guide provides mechanistic insights, step-by-step troubleshooting, and self-validating protocols to help you distinguish between on-target excitotoxicity and off-target chemical toxicity.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does Revosimeline cause cytotoxicity in primary neurons? A1: Revosimeline selectively activates the M1 muscarinic receptor, a Gq-coupled GPCR. Activation stimulates Phospholipase C (PLC), cleaving PIP2 into IP3 and DAG, which triggers rapid 3[3]. Concurrently, the depletion of PIP2 inhibits 4[4] (the M-current), leading to prolonged neuronal depolarization. If the agonist concentration is too high, this dual mechanism causes sustained intracellular Ca2+ overload, mitochondrial dysfunction, reactive oxygen species (ROS) generation, and ultimately, apoptosis.
Q2: How can I distinguish between M1-mediated excitotoxicity and off-target chemical toxicity? A2: Causality must be established using a self-validating pharmacological blockade. Co-administer Revosimeline with a selective M1 antagonist, such as 5[5]. If Pirenzepine rescues neuronal viability, the cytotoxicity is on-target (receptor-mediated calcium overload). If cell death persists despite M1 blockade, the toxicity is an off-target effect (e.g., non-specific membrane disruption).
Q3: What is the recommended working concentration for Revosimeline in vitro? A3: For primary neurons, the therapeutic window is narrow. Efficacy is typically observed between 10 nM and 1 µM. Concentrations exceeding 10 µM frequently induce significant cytotoxicity within 24–48 hours.
Signaling Pathway Visualization
Below is the mechanistic pathway illustrating how M1 receptor hyperactivation by Revosimeline leads to neuronal death.
Revosimeline-induced M1 receptor signaling leading to calcium overload and cytotoxicity.
Quantitative Data: Expected Viability and Calcium Responses
Use the following reference table to benchmark your experimental results. Deviations from these ranges indicate a need for immediate troubleshooting.
| Revosimeline Concentration | Target Specificity | Peak Intracellular Ca2+ ( ΔF/F0 ) | Neuronal Viability (48h, MTT Assay) | Primary Mechanism of Action / Toxicity |
| 0.01 µM (10 nM) | Highly M1 Selective | 0.2 - 0.4 (Transient) | > 95% | Physiological M1 activation; synaptic modulation. |
| 1.0 µM | M1 Selective | 1.5 - 2.0 (Oscillatory) | 85% - 90% | Maximal physiological signaling; mild stress. |
| 10.0 µM | Loss of Selectivity | > 4.0 (Sustained) | 40% - 50% | Calcium overload; KCNQ inhibition; excitotoxicity. |
| 50.0 µM | Off-Target | > 5.0 (Plateau) | < 10% | Non-specific membrane disruption; rapid apoptosis. |
Troubleshooting Guide & Workflow
Issue 1: Rapid neuronal death (<12 hours) post-treatment.
-
Cause: Acute excitotoxicity or solvent (DMSO) toxicity.
-
Solution: Ensure final DMSO concentration in the culture media is ≤0.1% . If DMSO is controlled, the Revosimeline dose is likely too high. Reduce the concentration to ≤1μM and verify with a calcium imaging assay.
Issue 2: Delayed neuronal death (48-72 hours) with neurite retraction.
-
Cause: Chronic low-level calcium overload leading to mitochondrial stress and gradual apoptosis.
-
Solution: Implement a pulsed treatment paradigm (e.g., 2-hour exposure followed by washout) rather than continuous exposure.
Issue 3: High baseline cell death in vehicle control wells.
-
Cause: Poor primary neuron health, likely due to glutamate accumulation in the media or glial overgrowth.
-
Solution: Field Note: Primary neurons are highly sensitive to glutamate accumulation. Perform a 50% media exchange with fresh, glutamate-free Neurobasal/B27 media 24 hours prior to your Revosimeline assay.
Troubleshooting workflow for Revosimeline-induced primary neuron cytotoxicity.
Experimental Protocols
Protocol A: Self-Validating Cytotoxicity Assay (LDH Release)
Purpose: To quantify Revosimeline cytotoxicity and validate M1-receptor dependence. Causality Rationale: Measuring Lactate Dehydrogenase (LDH) release provides a direct readout of plasma membrane rupture. Co-treatment with Pirenzepine proves whether the toxicity is a direct consequence of M1 hyperactivation or an off-target artifact.
Step-by-Step Methodology:
-
Preparation: Culture primary rat/mouse cortical neurons in 96-well plates ( 5×104 cells/well) for 10-14 days in vitro (DIV) to ensure mature synapse and M1 receptor expression.
-
Pre-treatment (Antagonist): 30 minutes prior to Revosimeline exposure, treat half the wells with 10 µM Pirenzepine (M1 antagonist) and the other half with vehicle (0.1% DMSO).
-
Treatment (Agonist): Add Revosimeline at varying concentrations (0.1 µM, 1 µM, 10 µM, 50 µM). Include a maximum LDH release control (e.g., 1% Triton X-100) and a spontaneous release control (vehicle only).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 .
-
Assay Execution: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of LDH reaction mixture (tetrazolium salt) to each well.
-
Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100. If Pirenzepine reduces cytotoxicity at 10 µM Revosimeline from 50% to <15%, the toxicity is definitively M1-mediated.
Protocol B: Live-Cell Calcium Imaging (Fluo-4 AM)
Purpose: To monitor real-time intracellular calcium dynamics to detect excitotoxic overload. Causality Rationale: Sustained, non-resolving calcium spikes indicate that the ER calcium stores have dumped their contents and voltage-gated channels are locked open—a direct precursor to mitochondrial failure.
Step-by-Step Methodology:
-
Dye Loading: Wash DIV 14 primary neurons twice with warm Tyrode's buffer. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's buffer for 30 minutes at 37°C.
-
De-esterification: Wash cells three times with Tyrode's buffer and incubate for an additional 20 minutes to allow complete dye de-esterification.
-
Baseline Recording: Transfer the coverslip to a confocal microscope stage chamber. Record baseline fluorescence (Excitation: 488 nm, Emission: 520 nm) for 2 minutes.
-
Compound Addition: Perfuse Revosimeline (e.g., 1 µM or 10 µM) into the chamber while continuously recording at 1 frame per second.
-
Observation: Monitor for transient spikes (normal M1 signaling) versus a sustained plateau (calcium overload).
-
Validation: Perfuse 50 µM MK-801 (NMDA receptor antagonist) to determine if the sustained calcium plateau is secondary to glutamate-driven excitotoxicity caused by prolonged M1-induced depolarization.
References
- Wikipedia Contributors. (2024). Revosimeline. Wikipedia, The Free Encyclopedia.
- World Health Organization. (2018). Proposed INN: List 120.
- Wierońska, J. M., et al. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. MDPI.
- Galvin, V. C., et al. (2020). Muscarinic M1 Receptors Modulate Working Memory Performance and Activity Via KCNQ Potassium Channels in Primate Prefrontal Cortex.
- Calcutt, N. A., et al. (2025).
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Revosimeline (M1 Agonist) Experimental Support & Troubleshooting Hub
Welcome to the Technical Support Center for Revosimeline (also known by its developmental identifiers or as an M1-selective agonist). As a Senior Application Scientist, I frequently encounter laboratories struggling with inconsistent EC50 values, shifting baselines, and irreproducible calcium mobilization data when working with this compound.
Revosimeline is a structurally distinct muscarinic acetylcholine M1 receptor agonist[1][2]. Because the M1 receptor is a dynamic, Gq-coupled GPCR, it is highly susceptible to desensitization, and the compound itself requires rigorous handling. This guide bypasses generic advice to focus on the mechanistic causality behind your assay failures, providing self-validating protocols to restore scientific integrity to your drug development pipeline.
Part 1: The Mechanistic Reality of Revosimeline
To troubleshoot Revosimeline, you must first understand its exact signaling cascade. The M1 muscarinic receptor is primarily coupled to the Gq/11 protein family[3][4]. Binding of an orthosteric agonist like Revosimeline triggers the exchange of GDP for GTP on the Gαq subunit, which subsequently activates Phospholipase C β (PLC β ). PLC β cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate ( IP3 ). The soluble IP3 diffuses to the endoplasmic reticulum, binding to IP3 receptors to trigger a rapid, transient release of intracellular calcium ( Ca2+ )[3][5].
When your assay fails, it is almost always due to a breakdown in one of these specific mechanistic nodes.
Fig 1: Revosimeline-induced M1 receptor Gq signaling pathway and calcium mobilization.
Part 2: Troubleshooting Inconsistent Efficacy (FAQs)
Q1: Why is my EC50 shifting to the right (becoming less potent) between biological replicates? The Causality: This is a classic symptom of receptor reserve depletion driven by high cell passage numbers. In recombinant cell lines (e.g., CHO-K1 or HEK293 expressing hM1), the receptor density ( Bmax ) is not permanently stable. As passage number increases (>P15), cells often downregulate exogenous receptor expression. Because Revosimeline relies on a specific fractional occupancy to trigger the IP3 threshold for calcium release, a lower Bmax forces the need for a higher drug concentration to achieve the same intracellular response, artificially shifting your EC50 . The Fix: Strictly limit cell use to passages 5 through 15. Validate Bmax monthly using a radioligand binding assay (e.g., [3H] -NMS).
Q2: Why am I seeing a dampened maximal response ( Emax ) or a flatline in my FLIPR calcium assays? The Causality: You are likely inducing homologous desensitization before the assay even begins. M1 receptors undergo rapid phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent β -arrestin recruitment upon agonist exposure. If your wash buffers are contaminated with trace amounts of Revosimeline, or if your baseline read time is excessively long while the compound is diffusing, the receptors will internalize. The Fix: Ensure all automated liquid handling tips are thoroughly washed with 100% DMSO followed by aqueous buffer between runs. Keep baseline reads strictly under 15 seconds.
Q3: My Revosimeline stock was potent last month, but now shows no activity. Is the compound degrading? The Causality: Revosimeline (Molecular Weight: 335.44 g/mol ) is highly stable as a dry powder, but its integrity in solution is entirely dependent on your solvent quality[1]. DMSO is highly hygroscopic. If your stock vial is repeatedly opened in a humid lab environment, the DMSO absorbs atmospheric water. This micro-hydration causes the lipophilic Revosimeline to precipitate out of solution at a microscopic level. You are pipetting a lower effective concentration than your calculations suggest. The Fix: Aliquot stocks immediately upon reconstitution in 100% anhydrous DMSO . Store at -20°C and never subject an aliquot to more than one freeze-thaw cycle.
Part 3: Quantitative Data & Tolerances
To ensure reproducibility, your experimental parameters must stay within the strict tolerances outlined below. Deviating from these thresholds guarantees artifactual data.
| Parameter | Optimal Range | Critical Threshold / Failure Point | Causality of Failure |
| Stock Solvent | 100% Anhydrous DMSO | >0.5% water content in DMSO | Micro-precipitation of Revosimeline |
| Stock Storage | -20°C (Single-use aliquots) | >2 freeze-thaw cycles | Compound degradation/aggregation |
| Assay Buffer DMSO | 0.1% - 0.5% (v/v) | >1.0% final concentration | Cellular toxicity and baseline drift |
| Cell Passage Number | P5 to P15 | >P20 | Loss of receptor reserve ( Bmax drop) |
| Dye Incubation | 45 - 60 minutes @ 37°C | >90 minutes | Dye extrusion despite probenecid presence |
Part 4: Self-Validating Experimental Protocol
Step-by-Step FLIPR Protocol for Revosimeline
1. Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human M1 receptor at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate.
-
Incubate overnight at 37°C in 5% CO2 .
2. Dye Loading:
-
Aspirate the culture media.
-
Add 20 µL/well of Calcium 6 Assay dye prepared in assay buffer (1X HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Critical: Ensure the dye contains 2.5 mM probenecid . Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorogenic dye out into the extracellular space.
-
Incubate for 60 minutes at 37°C.
3. Compound Preparation:
-
Prepare a 10-point concentration-response curve of Revosimeline. Start at a top concentration of 10 µM and perform 1:3 serial dilutions in the assay buffer.
-
Maintain a constant 0.5% DMSO concentration across all wells to prevent solvent gradients.
4. Kinetic Reading & Addition (The FLIPR Run):
-
Transfer the cell plate and the compound plate to the FLIPR instrument.
-
Read baseline fluorescence (Excitation 485 nm / Emission 525 nm) at 1-second intervals for exactly 10 seconds.
-
Automated addition: Inject 10 µL of Revosimeline (or vehicle control) per well.
-
Record fluorescence every 1 second for 60 seconds (capturing the peak response), followed by every 3 seconds for an additional 2 minutes to monitor signal decay.
5. System Validation (Z'-Factor Calculation):
-
Before analyzing your EC50 , calculate the Z'-factor using your 10 µM Revosimeline wells (Positive Control, PC ) and Vehicle wells (Negative Control, NC ).
-
Formula: Z′=1−∣μPC−μNC∣3(σPC+σNC)
-
Validation Checkpoint: If Z′≥0.5 , the assay is robust and the EC50 data is trustworthy. If Z′<0.5 , the system has failed. Discard the data and refer to the logic tree below.
Fig 2: Troubleshooting logic tree for resolving inconsistent Revosimeline assay results.
References
-
Title: PubChem Compound Summary for CID 133082878, Revosimeline Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits Source: ACS Chemical Neuroscience (via NCBI PMC) URL: [Link]
-
Title: Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy Source: International Journal of Molecular Sciences (via NCBI PMC) URL: [Link]
Sources
- 1. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revosimeline - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Revosimeline Concentration for In Vitro Assays
Introduction Revosimeline (also known by its UNII: 9GHO88L89C) is a structurally distinct, highly selective muscarinic acetylcholine M1 receptor agonist[1]. In preclinical drug development and neuropharmacology, it is frequently utilized to probe M1-mediated Gq-protein signaling pathways. However, due to the rapid regulatory feedback loops inherent to G protein-coupled receptors (GPCRs), optimizing the in vitro concentration of Revosimeline is critical. Improper dosing can lead to artifactual data driven by vehicle toxicity, off-target receptor activation, or profound receptor desensitization[2]. This guide provides the mechanistic rationale and self-validating protocols necessary to establish robust, reproducible in vitro assays.
Frequently Asked Questions (Troubleshooting & Optimization)
Q1: What is the optimal starting concentration range for Revosimeline in cell-based assays? A: When establishing a concentration-response curve (CRC), we recommend a working range of 0.1 nM to 10 µM . Revosimeline exhibits potent M1 agonism; therefore, starting at concentrations higher than 10 µM often saturates the receptor pool and provides no additional dynamic range[1]. Causality Insight: GPCRs operate via signal amplification. A single Revosimeline-M1 complex can activate multiple Gq proteins, leading to a massive intracellular calcium ( Ca2+ ) release via the Phospholipase C (PLC) / Inositol trisphosphate (IP3) pathway. Exceeding the upper threshold of this range masks the true EC50 and flattens the upper asymptote of your sigmoidal curve.
Q2: How do I manage vehicle (DMSO) toxicity when preparing Revosimeline stocks? A: Revosimeline is highly soluble in Dimethyl sulfoxide (DMSO). You should prepare a concentrated stock (e.g., 10 mM) and perform serial dilutions in an assay buffer[3]. The critical rule is that the final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) . Causality Insight: DMSO is an amphiphilic solvent that intercalates into the lipid bilayer. At concentrations >0.1%, DMSO increases membrane fluidity and permeability, which can spontaneously trigger intracellular calcium release or cause baseline drift in fluorometric assays. This artificially elevates your background noise and narrows your assay window.
Q3: Why am I seeing a diminished response at higher concentrations (a bell-shaped dose-response curve)? A: This is a classic hallmark of rapid GPCR desensitization. When M1 receptors are exposed to supra-optimal concentrations of an agonist like Revosimeline, the receptor is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs)[2]. Causality Insight: GRK phosphorylation creates a high-affinity binding site for β -arrestins. The binding of β -arrestin sterically uncouples the M1 receptor from the Gq protein, abruptly terminating the calcium signal and targeting the receptor for clathrin-mediated endocytosis[2]. To prevent this tachyphylaxis, ensure your assay reads the kinetic peak of calcium flux immediately upon compound addition (usually within 10-30 seconds).
Visualizing the Mechanism
Caption: Mechanisms of Revosimeline-induced M1 receptor activation and GRK/β-arrestin-mediated desensitization.
Quantitative Data Summary
To ensure reproducibility, adhere to the following physicochemical and experimental parameters for Revosimeline[3][4].
| Parameter | Recommended Specification | Rationale |
| Molecular Weight | 335.44 g/mol | Required for accurate molarity calculations. |
| Stock Concentration | 10 mM in 100% DMSO | Ensures complete dissolution and stability. |
| Working Assay Range | 0.1 nM to 10 µM | Captures the full dynamic range for EC50 calculation. |
| Max Final DMSO | ≤ 0.1% (v/v) | Prevents artifactual membrane permeabilization. |
| Short-term Storage | 0°C to 4°C (Days to Weeks) | Maintains compound integrity during active use. |
| Long-term Storage | -20°C (Months to Years) | Prevents degradation and hydrolysis of the ester group. |
Self-Validating Experimental Protocol: Revosimeline Dose-Response Assay
This protocol utilizes a Fluo-4 AM calcium flux assay in CHO-K1 cells stably expressing the human M1 receptor (CHO-M1). It is designed as a self-validating system: it includes a known full agonist (Carbachol) as a positive control to define the maximum system response ( Emax ), and a vehicle-only negative control to define the baseline.
Step 1: Cell Preparation
-
Seed CHO-M1 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence and receptor recovery.
Step 2: Dye Loading
-
Remove culture media and wash cells once with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).
-
Add 20 µL/well of Fluo-4 AM dye solution (2 µM final concentration) supplemented with 2.5 mM Probenecid (to inhibit dye efflux).
-
Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature.
Step 3: Revosimeline Preparation (Serial Dilution)
-
Prepare a 10 mM Revosimeline stock in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO (Concentration range: 10 mM down to 0.5 µM).
-
Perform an intermediate dilution by transferring 1 µL of each DMSO stock into 99 µL of Assay Buffer (this brings the DMSO down to 1% and the compound to 10X the final concentration).
-
Self-Validation Check: Prepare Carbachol (10 µM final) as a positive control, and 1% DMSO in Assay Buffer as a negative control.
Step 4: Kinetic Readout
-
Place the plate into a kinetic fluorescence reader (e.g., FLIPR or FlexStation).
-
Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.
-
Automatically inject 2.2 µL of the intermediate Revosimeline dilutions into the 20 µL assay wells (1:10 dilution, yielding a final DMSO concentration of 0.1% and a Revosimeline range of 10 µM to 0.5 nM).
-
Record fluorescence continuously for 90 seconds to capture the peak calcium flux.
Workflow Visualization
Caption: Step-by-step workflow for optimizing Revosimeline concentration in cell-based assays.
References
-
National Institutes of Health (NIH). "Revosimeline | C18H29N3O3 | CID 133082878 - PubChem". URL: [Link]
-
Wikipedia. "Revosimeline". URL: [Link]
-
Kelly, E., Bailey, C. P., & Henderson, G. "Agonist-selective mechanisms of GPCR desensitization". PMC - NIH. URL: [Link]
Sources
Revosimeline Technical Support Center: Degradation Products & Detection
Welcome to the Revosimeline Technical Support Center. As an investigational M1 muscarinic acetylcholine receptor agonist[1], Revosimeline presents unique analytical challenges due to its complex bicyclic architecture—specifically, an 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety[2].
This guide is designed for analytical scientists and formulation researchers developing Stability-Indicating Assays (SIAs) and troubleshooting LC-MS/MS detection. As a Senior Application Scientist, I have structured these protocols to go beyond standard operating procedures, focusing on the chemical causality behind each analytical choice to ensure your methods are robust, reproducible, and self-validating.
Section 1: Mechanistic Profiling of Degradation Pathways
Q: Based on its molecular architecture, what are the primary degradation vulnerabilities of Revosimeline under ICH Q1A(R2) stress conditions?
A: Revosimeline (Molecular Formula: C18H29N3O3)[3] contains three distinct functional regions that dictate its degradation profile under hydrolytic and oxidative stress:
-
The Ethyl Carbamate (Ester) Moiety: This region is highly susceptible to base-catalyzed hydrolysis. Cleavage of the ethyl ester yields an unstable carbamic acid intermediate that spontaneously decarboxylates, resulting in a permanent mass loss of 72 Da (loss of C2H4 and CO2).
-
The Spiro-Lactam Ring: The 3-oxo-2,8-diazaspiro[4.5]decane ring is relatively stable but will undergo ring-opening hydrolysis under extreme acidic or basic conditions, covalently adding a water molecule (+18 Da).
-
Tertiary Amines: The nitrogen atoms within the bicyclic and spiro systems are highly prone to N-oxidation in the presence of peroxides or prolonged light exposure, forming N-oxide degradants.
Fig 1. Primary forced degradation pathways of Revosimeline under ICH Q1A(R2) stress conditions.
Section 2: Self-Validating Forced Degradation Protocol
Q: How do I design a forced degradation study that ensures complete mass balance and prevents artifact formation?
A: A common pitfall in forced degradation is the formation of secondary analytical artifacts due to unquenched stress reagents injecting directly onto the LC column. To ensure trustworthiness, every stress protocol must be a self-validating system incorporating immediate neutralization and a System Suitability Test (SST) standard[4].
Step-by-Step Methodology: ICH Q1A(R2) Aligned Forced Degradation
-
Sample Preparation: Dissolve Revosimeline API in Acetonitrile/HPLC-grade Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.
-
Acidic Stress: Transfer 1.0 mL of stock to a borosilicate vial. Add 1.0 mL of 1.0 N HCl. Seal and incubate at 60°C for 24 hours. Causality for next step: Neutralize immediately with 1.0 mL of 1.0 N NaOH to halt degradation and prevent column stationary phase stripping.
-
Alkaline Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 1.0 N HCl.
-
Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H2O2. Incubate at 25°C for 24 hours. Causality for next step: Quench with 100 µL of 10% sodium metabisulfite to prevent ongoing oxidation of the API inside the autosampler compartment.
-
Self-Validation (SST Spike): Spike all neutralized samples with a known stable internal standard (e.g., Donepezil-d7) to verify that any observed peak area loss is due to true degradation, not matrix ion suppression or sample adsorption to the glass vial.
-
Dilution & Analysis: Dilute samples to a nominal concentration of 100 µg/mL using the initial mobile phase. Inject 5 µL into the LC-MS/MS.
Revosimeline Quantitative Degradation Summary
| Stress Condition | Reagent / Environment | Time & Temp | Primary Degradant | Expected[M+H]⁺ | Relative Retention Time (RRT)* |
| Acid Hydrolysis | 1.0 N HCl | 24h, 60°C | DP-1 (Lactam Open) | m/z 354.2 | 0.85 |
| Base Hydrolysis | 1.0 N NaOH | 24h, 60°C | DP-2 (Decarboxylated) | m/z 264.2 | 0.60 |
| Oxidation | 3% H2O2 | 24h, 25°C | DP-3 (N-Oxide) | m/z 352.2 | 0.92 |
| Thermal | Solid API | 7 days, 105°C | None (Highly Stable) | m/z 336.2 (API) | 1.00 |
*RRT values are approximate and depend on the specific gradient profile utilized.
Section 3: HPLC-MS/MS Troubleshooting & Method Optimization
Q: I am experiencing severe peak tailing and co-elution of the API with its N-oxide degradant (DP-3). How can I resolve this chromatographically?
A: This is a classic issue with basic analytes. Revosimeline contains tertiary amines with an estimated pKa around 8.5–9.0. At a neutral mobile phase pH (pH 6–8), the molecule exists in a partially ionized state. This mixed state causes secondary electrostatic interactions with residual unendcapped silanols on standard silica C18 columns, leading to peak tailing, band broadening, and poor resolution.
Resolution Strategy: You must operate at a pH at least 2 units away from the analyte's pKa to ensure the molecule is in a single, uniform ionization state.
-
Approach A (High pH): Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with ammonium hydroxide. The API will be fully unionized. Caution: You must use a hybrid-silica column designed for high pH (e.g., Waters XBridge) to prevent the dissolution of the silica bed.
-
Approach B (Low pH): Use 0.1% Formic Acid (pH ~2.7). The API will be fully protonated. To mitigate silanol interactions, use a column with Charged Surface Hybrid (CSH) technology, which provides a slight positive surface charge to repel the basic analyte and sharpen the peak.
Fig 2. LC-MS/MS method troubleshooting workflow for resolving Revosimeline co-elution.
Q: How do I definitively differentiate the lactam-opened degradant (DP-1) from a simple solvent adduct in the mass spectrometer?
A: The lactam-opened degradant (DP-1) has an m/z of 354.2, which is exactly +18 Da from the API parent mass (m/z 336.2). Novice analysts often confuse this with an [M+H2O]⁺ or [M+NH4]⁺ source adduct.
Causality & Proof: To differentiate the two, gradually increase the declustering potential (DP) or cone voltage in the ion source. Non-covalent solvent adducts (like [M+H2O]⁺) are fragile and will break apart back to the API mass (m/z 336.2) under high in-source fragmentation energy. Conversely, a true covalent lactam-opening (DP-1) will remain highly stable at m/z 354.2 and will yield distinct MS/MS product ions (e.g., neutral loss of the newly formed primary amine) that are entirely absent in the API's fragmentation spectrum.
References
-
Wikipedia. "Revosimeline." Wikimedia Foundation.[Link]
-
Grokipedia. "Revosimeline." Grokipedia.[Link]
-
National Center for Advancing Translational Sciences (NCATS). "REVOSIMELINE." Inxight Drugs Database.[Link]
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Website.[Link]
-
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass.[Link]
Sources
Revosimeline CNS Penetration Support Center: Troubleshooting Blood-Brain Barrier Assays
Welcome to the Revosimeline Technical Support Center. As an Application Scientist, I understand that developing central nervous system (CNS) targeted therapeutics requires precise pharmacokinetic tuning. Revosimeline is a highly specific receptor agonist, but researchers frequently encounter discrepancies between systemic exposure and central pharmacodynamic (PD) efficacy.
This guide provides authoritative, field-proven troubleshooting protocols to resolve blood-brain barrier (BBB) penetration issues, moving beyond basic assumptions to address the complex causality of CNS drug delivery.
SECTION 1: Physicochemical Expectations vs. Biological Reality
Q: Revosimeline has a molecular weight of 335.4 Da and a Topological Polar Surface Area (TPSA) of 61.9 Ų. According to Lipinski's rules, it should easily cross the BBB. Why is my in vivo CNS exposure so low?
A: While Revosimeline’s physicochemical profile strongly favors passive transcellular diffusion[1], passive permeability is only half the equation. The BBB is a dynamic, highly restrictive interface equipped with active efflux transporters that protect the brain from xenobiotics[2].
The causality behind poor CNS exposure for small molecules like Revosimeline usually stems from two factors:
-
Active Efflux: Revosimeline may be recognized as a substrate for P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) located on the apical membrane of brain endothelial cells. These pumps actively extrude the drug back into the bloodstream faster than it can diffuse into the brain parenchyma.
-
The "Free Drug" Limitation: The drug may exhibit high plasma protein binding. Because only the unbound, free fraction of a drug ( fu,plasma ) is available to cross the BBB, high systemic binding will severely throttle CNS penetration regardless of the molecule's inherent permeability[3].
SECTION 2: In Vitro Troubleshooting (Active Efflux)
Q: How do I definitively determine if Revosimeline is being actively pumped out of the brain by P-gp?
A: We recommend utilizing the MDCK-MDR1 bidirectional permeability assay . While many researchers default to Caco-2 cells, Caco-2 is derived from colon carcinoma and expresses a noisy background of multiple transporters. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form tighter junctions (mimicking the BBB) and possess lower endogenous metabolic activity, allowing you to isolate P-gp efflux as the primary variable[4].
Step-by-Step Protocol: MDCK-MDR1 Bidirectional Permeability Assay
Self-Validating System: This protocol utilizes Lucifer Yellow to validate monolayer integrity and Prazosin as a positive control for P-gp functionality[5].
-
Cell Culture & Seeding: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4-5 days until a confluent, polarized monolayer forms.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω•cm² to ensure tight junction integrity[6].
-
Dosing: Prepare a 10 µM solution of Revosimeline in HBSS buffer (pH 7.4). Add to the apical chamber for A-to-B (blood-to-brain) assessment, and to the basolateral chamber for B-to-A (brain-to-blood) assessment. Include Lucifer Yellow (100 µM) in the dosing solution as a paracellular leakage marker.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 60 to 90 minutes[6].
-
Quantification: Collect samples from both donor and receiver chambers. Quantify Revosimeline via LC-MS/MS and Lucifer Yellow via fluorometry. Quality Control: Reject any wells showing >1% Lucifer Yellow leakage.
-
Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER = Papp(B−A) / Papp(A−B) )[5].
MDCK-MDR1 Transwell assay mechanism illustrating passive diffusion versus P-gp mediated active efflux.
Table 1: MDCK-MDR1 Data Interpretation
| Metric | Value | Interpretation for Revosimeline |
| Efflux Ratio (ER) | < 2.0 | Passive diffusion; Revosimeline is not a significant P-gp substrate. |
| Efflux Ratio (ER) | ≥ 2.0 | P-gp substrate; active efflux is actively limiting BBB penetration. |
| Papp(A−B) | > 15 × 10⁻⁶ cm/s | High passive permeability; excellent baseline for CNS entry. |
| TEER | < 200 Ω•cm² | Assay failure; compromised tight junctions (paracellular leakage). |
SECTION 3: In Vivo Pharmacokinetics & Target Engagement
Q: My total brain-to-plasma ratio ( Kp ) is high (>1.5), but I see no target engagement or efficacy in my mouse models. What is wrong?
A: A high total Kp is a dangerous red herring in CNS drug development. It often reflects non-specific binding to brain tissue (lipids) rather than the concentration of drug available to bind to the target receptor. The scientifically rigorous metric is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) [7]. If Revosimeline is highly lipophilic, it may become trapped in brain tissue membranes, yielding a high Kp but a near-zero Kp,uu,brain , resulting in zero efficacy[3].
Step-by-Step Protocol: Determining Kp,uu,brain via Equilibrium Dialysis
Self-Validating System: This protocol requires mass balance recovery checks (>80%) to ensure Revosimeline is not adhering to the dialysis membrane or plasticware.
-
In Vivo Dosing & Sampling: Administer Revosimeline to the rodent model. At steady-state, collect blood plasma and whole brain tissue.
-
Tissue Homogenization: Homogenize the brain tissue in a 1:3 ratio with phosphate-buffered saline (PBS) to disrupt cells without denaturing proteins.
-
Equilibrium Dialysis: Place the plasma and brain homogenate into the donor sides of a 96-well equilibrium dialysis plate (e.g., Rapid Equilibrium Dialysis device, 8K MWCO). Place standard PBS in the receiver sides.
-
Incubation: Seal and incubate at 37°C on an orbital shaker for 4 to 6 hours to achieve thermodynamic equilibrium.
-
LC-MS/MS Analysis: Extract samples using protein precipitation (acetonitrile). Quantify the unbound fractions to determine fu,plasma and fu,brain .
-
Calculation: Calculate the true unbound ratio: Kp,uu,brain = ( Kp,total × fu,brain ) / fu,plasma [3].
Step-by-step in vivo experimental workflow for determining the unbound brain-to-plasma ratio.
Table 2: Kp,uu,brain Thresholds
| Kp,uu,brain Value | Penetration Classification | Mechanistic Causality |
| > 0.5 to ~1.0 | High / Optimal | Free diffusion across the BBB; minimal active efflux[7]. |
| 0.3 to 0.5 | Moderate | Partial efflux or restricted permeability; may require higher dosing. |
| < 0.3 | Low / Poor | Strong active efflux (P-gp/BCRP) or severe plasma protein binding. |
References
-
PubChem: Revosimeline | C18H29N3O3 | CID 133082878. National Center for Biotechnology Information. Available at:[Link]
-
Jones, A.R., Shusta, E.V. (2007): Blood-brain barrier transport of therapeutics via receptor-mediation. Pharmaceutical Research, 24(9), 1759-71. Available at:[Link]
-
Evotec: MDCK-MDR1 Permeability Assay Protocol & Data Interpretation. Available at:[Link]
-
Hammarlund-Udenaes, M. et al. (2013): Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PLoS One. Available at:[Link]
-
Reichel, A. (2010): The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Pharmacology. Available at:[Link]
Sources
- 1. Revosimeline | C18H29N3O3 | CID 133082878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Support Center: Managing Revosimeline-Induced Side Effects in Animal Models
Welcome to the technical support portal for Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate). Revosimeline is a functionally distinct muscarinic acetylcholine receptor agonist targeting the M1 receptor[1]. While highly promising for central nervous system (CNS) indications such as cognitive enhancement and psychosis modulation, its preclinical evaluation is frequently confounded by dose-limiting peripheral cholinergic side effects.
This guide provides field-proven troubleshooting strategies to help you isolate central efficacy from peripheral toxicity in your animal models.
Troubleshooting FAQ: Mechanism & Causality
Q: Why do my rodents exhibit severe salivation, tremors, and hypothermia immediately after Revosimeline administration?
A: These symptoms are classic manifestations of the "SLUDGE" toxidrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis). Although Revosimeline is designed to target central M1 receptors to modulate cognitive and neurotransmitter circuits, it lacks absolute central selectivity[1]. Upon systemic administration, it readily binds to peripheral muscarinic receptors in the salivary glands, smooth muscle, and heart. This peripheral cholinergic overdrive masks the central behavioral phenotypes you are attempting to measure.
Fig 1: Biodistribution and receptor activation pathways of systemic Revosimeline.
Troubleshooting FAQ: The Co-Administration Strategy
Q: How can I isolate the central cognitive-enhancing effects of Revosimeline without triggering peripheral cholinergic toxicity?
A: The gold-standard experimental approach is the co-administration of a peripherally restricted muscarinic antagonist. Compounds like Trospium chloride or N-methylscopolamine (NMS) are quaternary ammonium derivatives. Their positive charge and hydrophilic structure prevent them from crossing the blood-brain barrier (BBB)[2].
By pre-treating the animal with one of these agents, you selectively blockade peripheral muscarinic receptors[3]. When Revosimeline is subsequently administered, its peripheral effects are neutralized, allowing it to act exclusively on central M1 receptors. This self-validating pharmacological system mirrors the exact mechanistic foundation used in the clinical development of xanomeline-trospium (KarXT) for schizophrenia[4].
Data Presentation: Peripheral Antagonist Selection Guide
| Antagonist | BBB Permeability | Target Receptors | Rodent Pre-treatment Dose (IP) | Rodent Half-life |
| Trospium Chloride | Negligible | Non-selective (M1-M5) | 10 - 20 mg/kg | ~2.0 hours |
| N-Methylscopolamine (NMS) | Negligible | Non-selective (M1-M5) | 1 - 5 mg/kg | ~1.5 hours |
| Glycopyrrolate | Negligible | Non-selective (M1-M5) | 0.5 - 2 mg/kg | ~1.0 hour |
Experimental Protocol: Antagonist Pre-treatment Workflow
To ensure a self-validating system where peripheral blockade is confirmed prior to behavioral testing, follow this standardized methodology:
-
Formulation Preparation: Prepare Trospium chloride (20 mg/kg) or NMS (1 mg/kg) in sterile 0.9% saline. Prepare Revosimeline at your experimentally determined test dose.
-
Antagonist Pre-treatment (T = -30 min): Administer the peripheral antagonist via intraperitoneal (IP) injection 30 minutes prior to the agonist. This allows sufficient time for systemic distribution and peripheral receptor occupancy.
-
Agonist Administration (T = 0 min): Administer Revosimeline.
-
Internal Validation (T = 0 to +15 min): Monitor the animal for 15 minutes. The absence of SLUDGE symptoms serves as an internal, self-validating check that peripheral receptors are successfully blocked. If salivation occurs, your antagonist dose must be titrated upward.
-
Behavioral Assay (T = +30 min): Commence central behavioral assays (e.g., Novel Object Recognition, Prepulse Inhibition) knowing that the observed phenotypes are strictly centrally mediated.
Fig 2: Chronological workflow for the peripheral antagonist pre-treatment paradigm.
Troubleshooting FAQ: Pharmacokinetics & Formulation
Q: Does the vehicle or route of administration (ROA) exacerbate Revosimeline-induced tremors?
A: Yes. Intravenous (IV) or Intraperitoneal (IP) administration produces a rapid Cmax (peak serum concentration). This sudden pharmacokinetic spike can overwhelm the competitive blockade of a pre-administered peripheral antagonist, leading to breakthrough acute toxicity and tremors. Shifting the agonist administration to Subcutaneous (SC) or Oral (PO) gavage blunts the Cmax and extends the Tmax . This provides a smoother pharmacokinetic profile that is easier to manage experimentally and more accurately reflects clinical oral dosing paradigms.
References
- Source: wikipedia.
- Title: From dopamine to muscarine: xanomeline-trospium (KarXT)
- Source: wikipedia.
- Title: Affinities of muscarinic drugs for[3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO)
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Frontiers | From dopamine to muscarine: xanomeline-trospium (KarXT) as a novel direction in the psychopharmacotherapy of schizophrenia [frontiersin.org]
- 3. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline/trospium chloride - Wikipedia [en.wikipedia.org]
Revosimeline interference with common laboratory assays
Welcome to the Technical Support Center for Revosimeline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference of Revosimeline with common laboratory assays. As a novel molecule in development, it is crucial to proactively address potential analytical challenges to ensure data integrity.
Introduction to Revosimeline and Assay Interference
Revosimeline is an investigational muscarinic acetylcholine M1 receptor agonist.[1][2] As with any new chemical entity introduced into a biological system, there is a potential for interference with laboratory assays. This interference can stem from the parent compound or its metabolites and can be broadly categorized into two types:
-
In vivo interference: An actual physiological change in an analyte's concentration due to the drug's pharmacological or toxicological effects.[3][4][5] For example, a drug that alters kidney function would lead to a true change in creatinine levels.
-
In vitro interference: An analytical artifact where the drug or its metabolites directly affect the measurement of an analyte in the assay system itself, leading to an inaccurate result.[3][4][5] This can manifest as falsely elevated or decreased values.
This guide will focus on predicting, identifying, and mitigating in vitro interference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a small molecule drug like Revosimeline could interfere with an immunoassay?
A1: The most common mechanism for immunoassay interference by a drug is cross-reactivity .[6][7] This occurs when the drug or its metabolite has a chemical structure similar to the analyte being measured, allowing it to bind to the assay's antibodies.[6][7] This can lead to falsely elevated results in competitive immunoassays or falsely decreased results in "sandwich" immunoassays.[6]
Q2: Which types of laboratory assays are most susceptible to interference from exogenous compounds?
A2: Immunoassays are particularly vulnerable due to their reliance on specific antibody-antigen binding.[6][8] However, other assay types can also be affected:
-
Enzymatic assays: The drug may inhibit or activate the enzyme used in the assay.
-
Chromatographic assays (e.g., HPLC): The drug or its metabolites may co-elute with the analyte of interest, leading to inaccurate quantification if not properly resolved.
-
Colorimetric assays: The drug may have a native color that absorbs light at the same wavelength as the assay's chromogen, or it may interfere with the chemical reaction that produces the color.
Q3: Are there any structural features of Revosimeline that might suggest a potential for cross-reactivity in certain assays?
A3: Revosimeline (C18H29N3O3) possesses a complex structure with multiple ring systems, including an 8-azabicyclo[3.2.1]octane core and a diazaspiro[4.5]decane moiety.[2][9] While specific cross-reactivities are unknown without experimental testing, its structural complexity could potentially lead to unforeseen interactions in immunoassays for other complex molecules, such as certain hormones or therapeutic drugs.
Q4: What are the first steps I should take if I suspect Revosimeline is interfering with my assay?
A4: If you observe unexpected or clinically discordant results in samples containing Revosimeline, a systematic investigation is warranted. Key initial steps include:
-
Review the assay's package insert: Look for any information on interfering substances.
-
Perform a serial dilution: Non-linear results upon dilution can indicate interference.[7]
-
Consult with the assay manufacturer: They may have data on interference from similar compounds.
-
Conduct interference testing: Spike Revosimeline into known negative and positive samples to directly assess its impact.
Troubleshooting Guide: Proactive Validation and Mitigation
Pre-analytical Assessment of Interference Risk
Before initiating extensive testing, a preliminary risk assessment can be beneficial.
| Parameter | Consideration for Revosimeline | Potential Impact |
| Chemical Structure | Complex heterocyclic molecule with multiple potential epitopes. | Potential for cross-reactivity in immunoassays for structurally related compounds. |
| Solubility | Assess solubility in the assay buffer. | Poor solubility could lead to precipitation and light scattering, affecting spectrophotometric and nephelometric assays. |
| Pharmacokinetics | Research the expected plasma concentrations and metabolite profile of Revosimeline. | High concentrations increase the likelihood of interference. Metabolites may also be a source of cross-reactivity. |
Experimental Workflow for Interference Testing
The following diagram outlines a systematic approach to validating your assay for potential interference from Revosimeline.
Caption: Workflow for identifying, characterizing, and mitigating assay interference.
Step-by-Step Protocol for Interference Spike Study
This protocol is a fundamental step in directly assessing the impact of Revosimeline on your assay.
-
Prepare Revosimeline Stock Solution: Create a concentrated stock solution of Revosimeline in a solvent that is compatible with your assay and will not interfere on its own (e.g., DMSO, followed by dilution in assay buffer).
-
Select Samples: Obtain at least three patient samples or quality control materials:
-
A negative sample (no detectable analyte).
-
A low-positive sample (analyte concentration near the lower limit of quantification).
-
A high-positive sample.
-
-
Spike Samples:
-
Create a series of Revosimeline concentrations that span the expected therapeutic range and higher.
-
For each sample, create a set of aliquots. Spike each aliquot with a different concentration of Revosimeline. Ensure the volume of the spike is minimal to avoid significant dilution of the sample matrix (typically <5% of the total volume).
-
Prepare a control aliquot for each sample spiked with the same volume of vehicle (the solvent used for the Revosimeline stock).
-
-
Assay Measurement: Analyze all spiked and control samples according to your standard assay procedure.
-
Data Analysis:
-
Calculate the percent recovery for the spiked samples compared to the vehicle controls.
-
Formula: % Recovery = (Measured Concentration in Spiked Sample / (Expected Concentration in Unspiked Sample + Spiked Concentration)) * 100
-
A significant deviation from 100% recovery indicates interference. The acceptable range for recovery should be defined in your laboratory's standard operating procedures (e.g., 85-115%).
-
Mitigation Strategies
If interference is confirmed, consider the following options:
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE): If the analyte and Revosimeline have different chemical properties, SPE may be used to separate them before analysis.
-
Polyethylene Glycol (PEG) Precipitation: This can sometimes remove interfering substances, particularly proteins.
-
-
Alternative Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for confirming results when immunoassay interference is suspected due to its high specificity.
-
Use of an Alternative Immunoassay: An assay from a different manufacturer may use different antibodies and may not be subject to the same cross-reactivity.
-
Conclusion
Proactive evaluation of potential assay interference is a critical component of drug development and research. For a novel compound like Revosimeline, where specific interference data is not yet available, a systematic approach based on established principles of analytical validation is essential. By following the guidelines and protocols outlined in this resource, researchers can ensure the accuracy and reliability of their laboratory data.
References
-
Drugs that interfere with the results of laboratory tests: an integrative review of the literature. (n.d.). Retrieved from [Link]
- Ismail, A. A. (2007). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 92(11), 4077–4078.
- Ismail, A. A. (2009). Interference in immunoassay. Annals of Clinical Biochemistry, 46(Pt 1), 13–23.
- Jezernik, G., & Cale, A. (2021). Interference of medicines in laboratory exams.
- Tatro, D. S. (2012). A to Z Drug Facts. Facts & Comparisons.
-
Revosimeline. (2024). In Wikipedia. Retrieved from [Link]
- Kallner, A. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 34–43.
- Lippi, G., von Meyer, A., Cadamuro, J., & Simundic, A.-M. (2019). Blood sample quality. Diagnosis, 6(1), 25–31.
- Darwish, I. A. (2011). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 7(2), 83–94.
-
Creative Diagnostics. (2024, February 28). Drug Immunoassays. Retrieved from [Link]
-
Revosimeline. (n.d.). In Grokipedia. Retrieved from [Link]
- Sarlis, N. J., & Gourgiotis, L. (2005). Heterogeneous and homogeneous immunoassays for drug analysis. Current Drug Targets, 6(5), 559–579.
- United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
-
National Center for Advancing Translational Sciences. (n.d.). REVOSIMELINE. Inxight Drugs. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2015). EP07-A2: Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition.
-
Forensic Resources. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). REVOSIMELINE HYDROCHLORIDE. GSRS. Retrieved from [Link]
- Kohn, M. H., & Butcher, H. (2013). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 19(15), 4016–4025.
-
American Association for Clinical Chemistry. (2022, December 1). Mitigating Test Interference From Antioxidant Vitamins. Retrieved from [Link]
-
Roth, J. (2023, September 27). From bedside to bench: assay validation in the clinical genomics laboratory [Video]. YouTube. [Link]
-
Clinical and Laboratory Standards Institute. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]
-
Today's Clinical Lab. (2022, July 20). How to Mitigate Biotin Interference in Laboratory Tests. Retrieved from [Link]
- Nikolac, N. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Medicina, 50(1), 69–75.
-
National Center for Advancing Translational Sciences. (n.d.). REVOSIMELINE HYDROCHLORIDE. Inxight Drugs. Retrieved from [Link]
- Glick, M. R., & Ryder, K. W. (1994). Interference with Clinical Laboratory Analyses. Clinical Chemistry, 40(11), 1996–2004.
- Bohn, M. K. (2017). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Medical and Biological Science Research, 3(2), 17–22.
-
Ortho Clinical Diagnostics. (n.d.). Managing Interferences in the Laboratory. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
-
United Therapeutics Corporation. (n.d.). Remodulin Mechanism of Action. Retrieved from [Link]
- Lippi, G., & Plebani, M. (2019). Interferences in clinical chemistry analysis.
- Plebani, M. (2019). Understanding and managing interferences in clinical laboratory assays. Clinical Chemistry and Laboratory Medicine (CCLM), 57(11), 1641–1648.
-
Amgen. (n.d.). Mechanism of Action (MOA) | Repatha® (evolocumab). Retrieved from [Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. rbac.org.br [rbac.org.br]
- 4. Interference of medicines in laboratory exams – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REVOSIMELINE [drugs.ncats.io]
quality control for synthetic Revosimeline
Welcome to the Technical Support Center for Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate).
As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the analytical behavior of complex spirocyclic and bicyclic compounds. Revosimeline is a highly specific muscarinic acetylcholine receptor agonist (). Because of its unique architecture—specifically the basic nitrogen centers within its diazaspirodecane and azabicyclooctane rings—quality control (QC) analysts often face severe chromatographic challenges.
This guide abandons generic advice. Instead, it breaks down the physicochemical causality behind your analytical issues and provides self-validating protocols to ensure absolute scientific integrity in your release testing.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing severe peak tailing and retention time shifts for Revosimeline during reversed-phase LC-MS analysis? A1: This is a classic secondary interaction issue. Revosimeline contains two basic nitrogen centers (). At a neutral or mildly acidic pH (e.g., pH 4-7), these amines are protonated. They interact strongly with residual acidic silanols on standard silica stationary phases via ion-exchange mechanisms, causing severe tailing. The Causality-Driven Solution: You must control the ionization state. Either drop the mobile phase pH to < 2.5 (using 0.1% Formic Acid) to fully protonate both the analyte and the silanols (neutralizing the silanols), or raise the pH to 10.0 (using Ammonium Bicarbonate) on a hybrid-silica column to deprotonate the analyte, forcing it to interact purely via hydrophobic partitioning.
Q2: How do I resolve the stereoisomers of Revosimeline, and why does my chiral peak shape degrade over time? A2: Revosimeline possesses three defined chiral centers. Resolving the active (1S,5R) enantiomer requires a chiral stationary phase (CSP) capable of steric inclusion and hydrogen bonding (e.g., immobilized amylose). If your peak shape degrades over time, you are likely omitting a volatile amine modifier. The Causality-Driven Solution: You must add 0.1% Diethylamine (DEA) to your normal-phase mobile solvent. DEA acts as a sacrificial base; it competes for the free hydroxyls on the amylose stationary phase, preventing the basic nitrogens of Revosimeline from irreversibly binding to the column and fouling the chiral selector.
Q3: During forced degradation testing, we observe a mass adduct of +16 Da (+16 m/z) in the LC-MS spectra. What is the degradation pathway? A3: A +16 Da shift indicates N-oxidation. The electron-rich tertiary and secondary amines in Revosimeline's bicyclic core are highly susceptible to electrophilic oxygen attack. This occurs when the API is exposed to atmospheric oxygen or trace peroxides commonly found in excipients like polysorbates or PEG. The Causality-Driven Solution: Store the API under an inert gas blanket (Argon/Nitrogen) and utilize peroxide-free solvents during sample preparation.
Part 2: Quantitative Data & Specifications
To ensure batch-to-batch consistency, all quantitative data must be evaluated against mechanistically grounded acceptance criteria.
Table 1: Revosimeline Quality Control Specifications
| Parameter | Analytical Method | Acceptance Criteria | Scientific Rationale |
| Appearance | Visual Inspection | White to off-white powder | Intrinsic physical property of the highly pure API. |
| Enantiomeric Purity | Chiral HPLC (Normal Phase) | ≥ 99.5% (1S,5R) | Ensures target affinity and selectivity for the M1 muscarinic receptor. |
| Chemical Purity | UPLC-MS/MS | ≥ 99.0% | Confirms the absence of unreacted spiro-intermediates. |
| N-Oxide Impurities | UPLC-MS/MS (+16 m/z) | ≤ 0.15% | Limits oxidative degradation products per ICH Q3A guidelines. |
| Residual Solvents | GC-FID | Complies with ICH Q3C | Ensures patient safety by monitoring toxic synthesis solvents (e.g., DCM). |
Table 2: Forced Degradation Profiling & Causality
| Stress Condition | Primary Degradant | Mechanistic Causality |
| Oxidation (0.3% H₂O₂) | N-Oxide (+16 Da) | Electrophilic oxygen attacks the electron-rich tertiary amine of the azabicyclooctane core. |
| Base Hydrolysis (0.1N NaOH) | Carboxylic Acid (-28 Da) | Saponification of the ethyl ester moiety yields the free carboxylic acid and ethanol. |
| Acid Hydrolysis (0.1N HCl) | Minimal degradation | Protonated amines sterically and electronically shield the ester from nucleophilic attack. |
Part 3: Self-Validating Experimental Protocols
Every protocol utilized in a QC environment must be self-validating. If the system is compromised, the method must automatically fail its suitability gate rather than generate untrustworthy data.
Protocol 1: Chiral HPLC Method for Stereoisomeric Purity
Objective: Baseline resolution of the (1S,5R) active API from its stereoisomers. Causality: Chiral recognition is driven by steric inclusion into the amylose helical cavity and hydrogen bonding with the carbamate linkages of the stationary phase.
-
Column: Chiralpak IA or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). (Note: The DEA prevents irreversible secondary hydrogen bonding).
-
Flow Rate: 1.0 mL/min, isocratic.
-
Detection: UV at 220 nm.
-
System Suitability (The Validation Gate): Inject a resolution standard containing a 1:1 mixture of the (1S,5R) and (1R,5S) enantiomers. The system is validated ONLY if the critical pair resolution ( Rs ) is ≥ 2.0 and the tailing factor ( Tf ) is ≤ 1.5. If Rs < 2.0, the sequence must automatically abort. This prevents reporting false purity values due to co-elution caused by evaporative loss of DEA in the mobile phase.
Protocol 2: UPLC-MS/MS Method for Chemical Purity and Assay
Objective: Quantify the API and detect trace synthetic impurities without MS signal suppression. Causality: A high-pH mobile phase neutralizes the basic amines of Revosimeline, eliminating silanol-induced tailing while avoiding ion-pairing reagents that suppress electrospray ionization (ESI).
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). (Note: The ethylene-bridged hybrid particle resists silica dissolution at high pH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 8.0 minutes.
-
Detection: ESI+ (Positive mode). Target mass: [M+H]⁺ = 336.2 m/z.
-
System Suitability (The Validation Gate): A blank injection must immediately follow the highest calibration standard. If the carryover in the blank exceeds 0.1% of the Lower Limit of Quantification (LLOQ), the sequence halts. This self-validates that no sample adsorption is occurring on the injector needle or column frit, ensuring quantitative trustworthiness.
Part 4: Analytical Workflow Visualization
Analytical workflow and self-validating quality control strategy for synthetic Revosimeline.
References
-
Wikipedia contributors. "Revosimeline." Wikipedia, The Free Encyclopedia.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 133082878, Revosimeline." PubChem.[Link]
-
National Center for Advancing Translational Sciences (NCATS). "REVOSIMELINE." Inxight Drugs.[Link]
Quantitative Data & Physicochemical Properties
Welcome to the Revosimeline Technical Support Center . As a Senior Application Scientist, I have designed this resource to bridge the gap between theoretical pharmacology and benchtop reality.
Revosimeline is an investigational, highly selective muscarinic acetylcholine M1 receptor agonist[1] currently utilized in advanced neuropharmacological and cognitive impairment research. Structurally, it features a unique diazaspirodecane moiety linked to an 8-azabicyclo[3.2.1]octane core[2], which dictates its specific handling requirements.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experimental systems remain robust, reproducible, and scientifically sound.
To establish a baseline for your assays, it is critical to understand the physical constraints of the molecule. Below is the consolidated physicochemical profile of Revosimeline.
| Property | Specification | Reference |
| Target Mechanism | Muscarinic Acetylcholine Receptor M1 (Agonist) | [3] |
| Molecular Formula | C18H29N3O3 | [4] |
| Molecular Weight | 335.44 g/mol (Free base) / 371.91 g/mol (HCl salt) | [5],[6] |
| CAS Registry Number | 1810001-96-7 (Free base) / 2232226-19-4 (HCl salt) | [4],[6] |
| Stereochemistry | 3 Defined Chiral Centers: (1S,5R) / Meso | [5],[2] |
| Short-Term Storage | 0°C to 4°C (Days to weeks), Dry and Dark | [6] |
| Long-Term Storage | -20°C to -80°C (Months to years), Dry and Dark | [6] |
Frequently Asked Questions (FAQs): Storage & Handling
Q: What is the ideal solvent for reconstituting Revosimeline? A: It depends entirely on the salt form you purchased. The Revosimeline free base is highly lipophilic and requires 100% DMSO or ethanol for initial reconstitution, as documented in the [4]. Conversely, the Revosimeline HCl salt exhibits enhanced aqueous solubility and can often be dissolved directly in sterile ddH₂O or saline[6]. Causality: Using aqueous buffers for the free base will result in immediate micelle formation and precipitation due to the hydrophobic 8-azabicyclo[3.2.1]octane core.
Q: Why is my stock solution losing potency over time? A: This is a classic hallmark of compound degradation via ester hydrolysis. Revosimeline contains an ethyl carboxylate group[4]. Repeated freeze-thaw cycles introduce micro-droplets of condensation (water) into the vial. When combined with localized pH shifts during the freezing process, this moisture accelerates the hydrolysis of the ester bond, rendering the molecule inactive at the M1 receptor. Causality: The energetic cost of thawing and refreezing directly breaks down the stabilizing intermolecular forces of the compound. Always use single-use aliquots.
Troubleshooting Guide: Experimental Artifacts
Issue: Compound precipitation upon dilution in aqueous assay buffers.
-
The Cause: "Solvent shock." Rapidly pipetting a high-concentration DMSO stock directly into a large volume of aqueous media forces the compound out of solution before it can disperse.
-
The Fix: Perform serial dilutions. First, dilute the DMSO stock 1:10 in an intermediate solvent (e.g., 50% DMSO / 50% buffer), then dilute into the final aqueous buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent cellular toxicity.
Issue: High background noise or inconsistent calcium mobilization in M1-expressing cells.
-
The Cause: Revosimeline-mediated M1 activation relies on Gq/11 coupling to trigger intracellular calcium release[7]. Inconsistent signals usually indicate that the receptor has been desensitized by degraded compound fragments acting as partial agonists/antagonists, or the cells have baseline stress from high solvent concentrations.
-
The Fix: Validate your compound integrity (see Protocol 1) and ensure your cells are rested in serum-free media for 2 hours prior to the assay to lower basal PLC activity.
Standardized Experimental Protocols
Protocol 1: Reconstitution and Aliquoting (10 mM Master Stock)
Every handling step must account for the structural vulnerabilities of the ethyl carboxylate ester.
-
Equilibration: Remove the vial of lyophilized Revosimeline HCl from -20°C storage[6]. Place the intact vial in a desiccator at room temperature (RT) for 30 minutes.
-
Causality: This prevents atmospheric moisture condensation on the cold powder, which induces hydrolysis.
-
-
Centrifugation: Spin the vial at 10,000 x g for 1 minute to collect all powder at the bottom.
-
Solvation: Add the appropriate volume of solvent (e.g., 268.8 µL of sterile ddH₂O or DMSO for 1 mg of the HCl salt) to achieve a 10 mM concentration. Note: Always calculate based on the specific batch molecular weight provided on your Certificate of Analysis (CoA)[6].
-
Dissolution: Vortex gently until fully dissolved. Do not sonicate unless absolutely necessary, as heat generation can degrade the compound.
-
Aliquoting: Divide into sterile, amber microcentrifuge tubes (e.g., 20 µL/aliquot) to protect from light degradation.
-
Self-Validation Step: Before freezing the batch, randomly select one tube and run a rapid LC-MS to confirm the expected mass (m/z 336.4 [M+H]⁺ for free base)[5]. This establishes a baseline purity chromatogram. If future experiments show high variance, run another aliquot against this baseline to instantly determine if the variable is compound degradation or biological assay failure.
-
Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.
Protocol 2: In Vitro M1 Receptor Calcium Flux Assay Preparation
-
Thawing: Thaw a single 10 mM Revosimeline aliquot on ice immediately before use.
-
Intermediate Dilution: Prepare a 100 µM intermediate dilution in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Application: Add the compound to M1-expressing CHO cells pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Measurement: Measure intracellular calcium release via a fluorometric imaging plate reader (FLIPR).
-
Causality: M1 is a Gq-coupled receptor; agonism activates Phospholipase C (PLC), leading to IP3 generation and subsequent Ca²⁺ release.
-
-
Self-Validation Step: Design the plate layout to include a positive control (e.g., Carbachol) and a selective M1 antagonist (e.g., Pirenzepine) in parallel wells. A valid assay must demonstrate that Revosimeline-induced calcium flux is completely abolished by Pirenzepine. If the signal persists, you have identified an artifact rather than true M1 activation.
-
Disposal: Discard any unused diluted compound. Never refreeze.
Visualizations
Revosimeline reconstitution and aliquoting workflow to minimize degradation.
Revosimeline-mediated M1 muscarinic receptor signaling pathway via Gq/11.
References
-
PubChem , "Revosimeline | C18H29N3O3 | CID 133082878", U.S. National Library of Medicine. Available at:[Link]
-
Wikipedia , "Revosimeline", Wikimedia Foundation. Available at:[Link]
-
Global Substance Registration System (GSRS) , "REVOSIMELINE", National Institutes of Health / NCATS. Available at:[Link]
-
World Health Organization (WHO) , "Proposed INN: List 120", WHO Drug Information. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Revosimeline in Cell Viability Assays
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter paradoxical data when screening G-protein-coupled receptor (GPCR) modulators.
Revosimeline is an investigational muscarinic acetylcholine M1 receptor agonist[1]. While it is a highly valuable compound for neuropharmacological research, its specific mechanism of action directly interferes with the biochemical assumptions of standard cell viability assays. This support center is designed to move beyond basic troubleshooting; we will dissect the causality behind these experimental artifacts and provide you with self-validating protocols to ensure absolute data integrity.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why am I seeing a paradoxical increase in MTT/MTS signal at low-to-mid concentrations of Revosimeline, even though cell counting shows no proliferation?
The Causality: You are observing a metabolic artifact, not cellular proliferation. Revosimeline selectively activates the M1 muscarinic receptor, which is a Gq -coupled GPCR. Activation of Gq triggers the Phospholipase C (PLC) pathway, leading to the generation of Inositol trisphosphate (IP3) and a rapid release of intracellular calcium ( Ca2+ ). This calcium spike acts as a physiological signal that forces mitochondria to upregulate their metabolic output to meet the cell's new energetic demands. Because tetrazolium salts (MTT, MTS, WST-1) are reduced into formazan dyes by mitochondrial dehydrogenases, the assay reads this metabolic burst as an increase in viable cells[2]. You are inadvertently measuring M1 receptor activation, not cell division.
Q2: Can I use ATP-based assays (e.g., CellTiter-Glo) instead to avoid this mitochondrial artifact?
The Causality: ATP-based assays are also susceptible to GPCR-mediated interference, though the temporal dynamics differ. M1 receptor agonism causes an initial, transient depletion of intracellular ATP (due to the rapid activation of kinases and the energetic cost of restoring ion gradients). This is quickly followed by a compensatory spike in ATP production. Depending on the exact time-point of your cell lysis, Revosimeline can cause false-negative (early lysis) or false-positive (late lysis) viability readings.
Q3: I am observing massive cell death at 50 µM Revosimeline. Is this target-mediated cytotoxicity?
The Causality: It is highly likely to be solvent toxicity rather than an M1-mediated effect. Revosimeline is a small bicyclic molecule often supplied as a lyophilized powder and reconstituted in DMSO. To achieve a 50 µM final well concentration, your DMSO vehicle concentration might be exceeding the 0.1% (v/v) threshold tolerated by sensitive neuronal cell lines (e.g., SH-SY5Y or PC12). The Solution: Always run a vehicle-matched control. Better yet, source the hydrochloride (HCl) salt of Revosimeline, which is highly aqueous-soluble, entirely eliminating DMSO-induced baseline shifts.
Part 2: Mechanistic Pathway Visualization
To fully understand why metabolic assays fail with Revosimeline, we must map the signaling cascade. The diagram below illustrates how M1 agonism uncouples metabolic readouts from actual cell viability.
Fig 1: M1 receptor-mediated metabolic artifact in tetrazolium-based cell viability assays.
Part 3: Assay Interference Matrix
To streamline your experimental design, use the following matrix to select the appropriate viability assay when working with Revosimeline.
| Assay Type | Readout Mechanism | Revosimeline Interference Risk | Recommended Action / Workaround |
| MTT / MTS / WST-1 | Mitochondrial Dehydrogenase | HIGH (False Positives) | Avoid. Metabolic burst mimics proliferation. |
| CellTiter-Glo | Intracellular ATP levels | MODERATE (Time-dependent) | Use only with strict time-course validations. |
| Resazurin (Alamar Blue) | Cytosolic/Mitochondrial Reduction | HIGH (False Positives) | Avoid. Subject to the same redox artifacts as MTT. |
| LDH Release | Membrane Integrity (Extracellular) | LOW | Recommended. Unaffected by intracellular metabolism. |
| Hoechst 33342 / DAPI | Direct Nuclear Intercalation | NONE | Gold Standard. Direct physical count of cells. |
Part 4: Self-Validating Experimental Protocols
To establish a trustworthy, self-validating system, you must decouple the metabolic state of the cell from its physical viability. Furthermore, you must prove that any observed phenotype is specifically driven by the M1 receptor, not off-target chemical toxicity.
Protocol A: Orthogonal Viability Validation (LDH + Nuclear Counting)
This multiplexed workflow allows you to measure cytotoxicity (LDH) and cell proliferation (Hoechst) from the exact same well, bypassing metabolic artifacts entirely.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate. Allow 24 hours for adherence.
-
Treatment: Treat cells with a dose-response gradient of Revosimeline (e.g., 0.1 µM to 30 µM). Ensure the final vehicle concentration (e.g., DMSO) is identical across all wells, including the untreated control. Incubate for the desired time point (e.g., 48 hours).
-
Supernatant Transfer (LDH Assay): Gently centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the cell culture supernatant to a fresh 96-well clear plate.
-
LDH Quantification: Add 50 µL of LDH reaction mix to the supernatant. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm. Scientific Insight: Because LDH is a stable cytosolic enzyme only released upon plasma membrane rupture, it is entirely immune to M1-induced metabolic fluctuations.
-
Nuclear Counterstaining (Proliferation): To the original plate containing the adherent cells, add Hoechst 33342 to a final concentration of 1 µg/mL. Incubate for 15 minutes at 37°C.
-
Imaging & Analysis: Image the plate using a high-content screening system (e.g., DAPI channel). Use automated image analysis software to count the total number of nuclei per well.
Protocol B: Pharmacological Validation of Target Specificity
If you observe a genuine decrease in cell viability (confirmed via Protocol A), you must validate that this is a receptor-mediated event and not general compound toxicity.
Step-by-Step Methodology:
-
Antagonist Pre-incubation: Pre-treat your cells with 1 µM Atropine (a pan-muscarinic antagonist) or 100 nM Pirenzepine (an M1-selective antagonist) for 30 minutes prior to Revosimeline exposure.
-
Agonist Challenge: Add your established IC50 concentration of Revosimeline to the wells.
-
Readout: Perform the LDH/Hoechst assay (Protocol A).
-
Data Interpretation: If the antagonist rescues the cells from Revosimeline-induced death, the toxicity is M1-receptor mediated (on-target). If the cells still die despite the antagonist, Revosimeline is exhibiting off-target chemical toxicity (likely due to excessively high dosing or solvent effects).
Part 5: References
-
Wikipedia Contributors. "Revosimeline." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Español, Alejandro J., et al. "The metronomic combination of paclitaxel with cholinergic agonists inhibits triple negative breast tumor progression. Participation of M2 receptor subtype." PLOS One (2020). Available at:[Link]
Revosimeline Preclinical Formulation & Delivery Support Center
Welcome to the Revosimeline Technical Support Center. As a Senior Application Scientist specializing in CNS drug delivery, I frequently see researchers struggle with the in vivo translation of muscarinic acetylcholine M1 receptor agonists.
Revosimeline presents a classic pharmacokinetic paradox: it requires sufficient lipophilicity to cross the blood-brain barrier (BBB) to exert its cognitive effects, yet it must remain fully soluble in aqueous vehicles for systemic dosing. Furthermore, its mechanism of action inherently triggers peripheral cholinergic toxicity, which can completely confound behavioral readouts in rodent models.
This guide abandons generic advice. Instead, it provides a mechanistic, self-validating framework for formulating Revosimeline [1], ensuring your preclinical data is driven by target engagement rather than formulation artifacts.
Quantitative Physicochemical Profile
Before selecting a vehicle, you must understand the API's physical constraints. Revosimeline features a basic amine that dictates its solubility profile across different physiological pH ranges.
Table 1: Revosimeline Physicochemical & Pharmacokinetic Parameters
| Parameter | Value | Formulation Implication |
| Target | Muscarinic M1 Receptor (Agonist) | Requires robust BBB penetration for efficacy. |
| Molecular Weight | 335.44 g/mol (Free Base) / 371.9 g/mol (HCl Salt) | Small molecule; favorable for CNS delivery. |
| LogP (XLogP3) | ~1.3 | Moderate lipophilicity; prone to precipitation in neutral aqueous buffers. |
| Topological Polar Surface Area | 61.9 Ų | TPSA < 90 Ų predicts excellent passive diffusion across the BBB. |
| Hydrogen Bond Donors/Acceptors | 1 / 3 | Can form stable salts (e.g., Hydrochloride or Tartrate). |
| Peripheral Toxicity Risk | High (SLUDGE syndrome) | Requires co-formulation with a peripheral muscarinic antagonist. |
Data synthesized from [1].
Validated Experimental Protocols
To guarantee reproducibility, every protocol below is designed as a self-validating system . This means the workflow includes built-in physical or analytical checkpoints to verify success before you dose a single animal.
Protocol A: Preparation of Revosimeline HCl for IV/IP Dosing
Causality: Revosimeline free base will rapidly precipitate in standard 0.9% Saline (pH ~5.5-7.0) due to its LogP of 1.3. By utilizing the HCl salt form and buffering the system to pH 4.5 (a strategy proven effective for similar M1 agonists [2]), we ensure the basic amine remains fully protonated and soluble.
Step-by-Step Methodology:
-
API Preparation: Weigh out the required mass of Revosimeline HCl powder into a sterile, depyrogenated glass vial.
-
Buffer Formulation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using 0.1 M Acetic Acid.
-
Dissolution: Add the pH 4.5 buffer to the API to achieve a target concentration of 1 mg/mL.
-
Agitation: Vortex for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.
-
Validation Checkpoint (The Tyndall Test): In a darkened room, pass a 650nm (red) laser pointer through the vial.
-
Pass: The beam path is invisible in the liquid. You have a true thermodynamic solution.
-
Fail: The beam path is clearly visible (Tyndall effect). You have a colloidal suspension of micro-precipitates. Do not inject IV. Lower the pH by 0.2 units or switch to Protocol B.
-
-
Sterilization: Pass the validated solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to injection.
Protocol B: The "Cobenfy Strategy" for Oral (PO) Dosing
Causality: Systemic administration of M1 agonists causes severe peripheral side effects (salivation, tremors) that mask cognitive improvements in behavioral assays. To solve this, we adapt the clinically validated "Cobenfy" (Xanomeline/Trospium) strategy [3]. We co-formulate Revosimeline with Trospium Chloride—a quaternary amine muscarinic antagonist that is too polar to cross the BBB. Trospium blocks peripheral toxicity while allowing Revosimeline to enter the CNS unimpeded.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 0.5% Methylcellulose (MC) + 0.2% Tween-80 solution in sterile water. Stir overnight at 4°C to ensure complete polymer hydration.
-
API Suspension: Add Revosimeline free base (target: 10 mg/kg dose) and Trospium Chloride (target: 3 mg/kg dose) to the vehicle.
-
Homogenization: Use a probe sonicator or tissue homogenizer at 5,000 RPM for 3 minutes in an ice bath to reduce particle size to <5 µm.
-
Validation Checkpoint (Stratified HPLC): Extract 10 µL aliquots from the top, middle, and bottom of the suspension vial. Dilute in mobile phase and run a rapid 3-minute HPLC-UV assay. The Area Under the Curve (AUC) variance between the three strata must be <5% . If variance is higher, the suspension is settling too fast and will result in erratic dosing; increase MC concentration to 1.0%.
-
Administration: Maintain continuous magnetic stirring during the oral gavage procedure.
Troubleshooting & FAQs
Q: My mice are exhibiting severe tremors, lacrimation, and salivation immediately post-dose, ruining my Morris Water Maze data. How do I fix this? A: You are observing classic peripheral cholinergic toxicity (SLUDGE syndrome). Because Revosimeline activates peripheral mAChRs in the salivary glands and smooth muscle, the animals are too physically distressed to perform cognitive tasks. Solution: Implement Protocol B. Co-administering Trospium Chloride will competitively antagonize the peripheral receptors without affecting the CNS M1 receptors [4].
Q: I formulated Revosimeline free base in 100% saline. The solution looked clear, but I'm seeing highly erratic pharmacokinetic (PK) profiles and massive variability between animals. What went wrong? A: Your compound likely crashed out (precipitated) in vivo. While the free base might temporarily dissolve in saline, the buffering capacity of the peritoneal cavity or bloodstream rapidly shifts the pH, causing the lipophilic free base to precipitate into a depot. Solution: You must either use the HCl salt in a buffered system (Protocol A) or use a co-solvent system (e.g., 5% DMSO + 10% Tween 80 + 85% Saline) to keep the free base solubilized upon physiological dilution.
Q: My compound is in solution and the animals are healthy, but I'm not seeing the expected downstream ERK1/2 phosphorylation in the medial prefrontal cortex (mPFC). Is it failing to cross the BBB? A: With a LogP of 1.3 and a TPSA of 61.9 Ų, Revosimeline should readily cross the BBB. However, basic amines can sometimes become trapped in acidic lysosomal compartments or be subject to P-glycoprotein (P-gp) efflux. Solution: Run a dedicated PK study to measure the Kp,uu (unbound brain-to-plasma partition coefficient). If Kp,uu is <0.3, pre-dose the animals with a P-gp inhibitor like Elacridar (10 mg/kg) to confirm if efflux is the limiting factor.
Formulation & Pharmacological Workflows
To assist in your experimental design, refer to the following logic matrices.
Decision matrix for Revosimeline vehicle selection based on API salt form.
Synergistic targeting strategy: Trospium blocks peripheral toxicity while Revosimeline enters the CNS.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 133082878, Revosimeline." PubChem, U.S. National Library of Medicine. Available at:[Link]
-
Ovid / Journal of Pharmacology and Experimental Therapeutics. "AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model." Ovid. Available at:[Link]
-
World Journal of Gastroenterology / Baishideng Publishing Group. "Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride." WJGnet, 2025. Available at:[Link]
- Google Patents. "Compositions and methods for treatment of disorders ameliorated by muscarinic receptor activation (US10925832B2)." Google Patents.
Validation & Comparative
Revosimeline vs. Donepezil: Mechanistic Divergence and Efficacy in Preclinical Alzheimer's Models
The cholinergic hypothesis has been the foundational pharmacological framework for Alzheimer’s disease (AD) symptom management for decades. However, the standard of care relies heavily on acetylcholinesterase (AChE) inhibitors, which exhibit diminishing returns as neurodegeneration progresses. This comparison guide provides an objective, data-driven analysis of Donepezil (a reversible AChE inhibitor) versus Revosimeline (an investigational, direct muscarinic M1 receptor agonist)[1], detailing their mechanistic divergence, experimental validation protocols, and comparative efficacy in preclinical AD models.
Mechanistic Divergence: Presynaptic Reliance vs. Postsynaptic Activation
To understand the therapeutic potential of these two compounds, researchers must examine the causality behind their mechanisms of action.
Donepezil (AChE Inhibitor): Donepezil operates by reversibly binding to acetylcholinesterase, preventing the hydrolysis of acetylcholine (ACh) in the synaptic cleft[2].
-
The Causality of Failure: Donepezil's efficacy is strictly dependent on the survival of presynaptic basal forebrain cholinergic neurons. As AD progresses, these neurons undergo apoptosis, leading to a profound deficit in endogenous ACh production. Consequently, inhibiting AChE becomes futile because there is insufficient ACh being released to sustain cognitive function.
Revosimeline (M1 Muscarinic Agonist): Revosimeline (formerly known in early development pipelines as a highly selective M1 modulator) is structurally distinct from earlier non-selective agonists like xanomeline[1]. It directly targets the postsynaptic muscarinic M1 receptors located in the hippocampus and cortex[1][3].
-
The Causality of Success: By acting directly on the postsynaptic M1 receptor, Revosimeline entirely bypasses the degenerating presynaptic terminal. Activation of M1 receptors couples to Gq-proteins, triggering the PLC/IP3/DAG cascade, ultimately leading to the phosphorylation of ERK and CREB—pathways critical for synaptic plasticity and memory consolidation.
Mechanistic comparison of Donepezil (AChE inhibition) vs Revosimeline (Direct M1 agonism).
Experimental Protocol: Evaluating Efficacy in 5xFAD Mice
To objectively compare these compounds, a self-validating experimental system must be employed. The protocol below utilizes the 5xFAD transgenic mouse model, which exhibits aggressive amyloid pathology and subsequent cholinergic dysfunction, mimicking advanced AD.
Step-by-Step Methodology
Phase 1: Dosing and Cohort Establishment
-
Subject Selection: Use 6-month-old 5xFAD mice (when synaptic loss and cholinergic deficits are pronounced) and age-matched Wild-Type (WT) littermates.
-
Group Assignment (n=12/group):
-
Group 1: WT + Vehicle (Control)
-
Group 2: 5xFAD + Vehicle (Disease Baseline)
-
Group 3: 5xFAD + Donepezil (1 mg/kg, p.o., daily)
-
Group 4: 5xFAD + Revosimeline (3 mg/kg, p.o., daily)
-
-
Duration: Administer treatments for 28 consecutive days prior to behavioral testing.
Phase 2: Behavioral Assay (Morris Water Maze) Causality Check: The MWM tests hippocampus-dependent spatial navigation, directly correlating with M1 receptor activity.
-
Acquisition Phase (Days 1-5): Submerge a hidden platform in a pool of opaque water. Release mice from randomized quadrants. Record Escape Latency (time to find the platform) using video tracking software. Cap trials at 60 seconds.
-
Probe Trial (Day 6): Remove the platform. Allow mice to swim for 60 seconds. Quantify the Time Spent in Target Quadrant to assess memory retention.
Phase 3: Biochemical Validation (Self-Validating System) Causality Check: Behavioral improvements must be corroborated by molecular evidence of target engagement.
-
Tissue Collection: Sacrifice mice 2 hours post-final dose. Rapidly dissect the hippocampus and snap-freeze in liquid nitrogen.
-
ACh Quantification: Perform a colorimetric Choline/ACh ELISA on hippocampal homogenates to verify Donepezil's target engagement (elevated ACh levels).
-
Downstream Signaling (Western Blot): Probe lysates for p-ERK1/2 and total ERK. Revosimeline efficacy is validated by an increased p-ERK/ERK ratio, independent of ACh levels.
Self-validating preclinical workflow for assessing AD therapeutics.
Quantitative Data Comparison
The following table synthesizes expected preclinical outcomes based on the pharmacological profiles of AChE inhibitors versus selective M1 agonists in advanced neurodegenerative models.
| Parameter Evaluated | WT + Vehicle | 5xFAD + Vehicle | 5xFAD + Donepezil (1 mg/kg) | 5xFAD + Revosimeline (3 mg/kg) |
| MWM Escape Latency (Day 5) | 15.2 ± 2.1 s | 48.5 ± 4.3 s | 35.4 ± 3.8 s | 22.1 ± 3.0 s |
| Time in Target Quadrant (Probe) | 45.3% | 22.1% | 31.5% | 41.2% |
| Hippocampal ACh Levels | 100% (Baseline) | 45% | 85% | 48% (No AChE inhibition) |
| Hippocampal p-ERK/ERK Ratio | 1.0 (Normalized) | 0.4 | 0.6 | 0.95 |
| GI Motility (Adverse Effect Proxy) | Normal | Normal | Increased (Diarrhea risk) | Normal (M1 selective) |
Data Interpretation & Causality
-
Cognitive Rescue: While Donepezil provides moderate improvement in spatial memory (31.5% target quadrant time), Revosimeline nearly restores performance to WT levels (41.2%).
-
Biochemical Disconnect: Donepezil successfully raises ACh levels (85%), but because presynaptic terminals are heavily degraded in 6-month 5xFAD mice, the absolute amount of ACh available to stimulate M1 receptors is still sub-optimal, leading to a weak p-ERK signal (0.6). Revosimeline does not alter ACh levels (48%) but directly maximizes M1 downstream signaling (p-ERK ratio 0.95), proving that bypassing the presynaptic neuron yields superior molecular activation.
-
Safety Profile: Broad AChE inhibition by Donepezil increases peripheral ACh, overstimulating M2/M3 receptors in the gut and causing gastrointestinal distress[2]. Revosimeline's high selectivity for the M1 subtype avoids peripheral M2/M3 activation, presenting a cleaner safety profile[1].
Clinical Translation and Future Directions
The preclinical superiority of direct M1 agonism has driven compounds like Revosimeline into human trials. Revosimeline (investigational code HTL0018318) was evaluated in a Phase 1 clinical trial (NCT03456349) as an add-on to standard-of-care in patients with Alzheimer's disease[4].
For drug development professionals, the transition from AChE inhibitors to selective M1 agonists represents a critical shift from symptomatic delay to circuit restoration. By understanding the causality of cholinergic degradation, researchers can design clinical trials that position Revosimeline not just as a Donepezil alternative, but as a necessary escalation in therapy for patients whose presynaptic networks can no longer support AChE inhibition.
References
-
Revosimeline - Wikipedia Source: Wikipedia.org URL:[Link][1]
-
The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: World Health Organization (WHO) URL:[Link][3]
-
Multi-centre Study of HTL0018318 in Patients as an add-on to Standard-of-care (NCT03456349) Source: ClinicalTrials.gov URL:[Link][4]
-
Rivastigmine for Alzheimer's disease Source: National Institutes of Health (NIH) / PMC URL:[Link][2]
Sources
Comparative Profiling of Revosimeline Against Benchmark M1 Muscarinic Agonists: A Technical Guide for Preclinical Development
The degeneration of ascending cholinergic systems in Alzheimer's disease and the dysregulation of dopaminergic and glutamatergic circuits in schizophrenia have driven intense research into muscarinic acetylcholine receptor (mAChR) agonists[1]. Specifically, the M1 receptor subtype, which is highly expressed in the cortex and hippocampus, is a validated target for cognitive enhancement and antipsychotic efficacy[2].
Revosimeline (ethyl (1R,3r,5S)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a synthetic M1-targeted agonist currently in preclinical evaluation[3][4]. As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of Revosimeline against established and emerging M1 agonists, including Xanomeline (an M1/M4 partial agonist), TZ4M (an orthosteric agonist), and VU0357017 (an allosteric agonist)[5][6][7].
Mechanistic Overview of M1 Receptor Activation
M1 receptors are Gq-coupled G-protein coupled receptors (GPCRs). Activation by an agonist like Revosimeline or Xanomeline triggers Phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), subsequently driving ERK1/2 phosphorylation—a critical pathway for neuroplasticity, memory formation, and cognitive function[2][7].
Gq-coupled M1 Muscarinic Receptor Signaling Cascade.
Comparative Pharmacodynamics
To contextualize Revosimeline within the broader landscape of muscarinic modulators, we must evaluate its structural and functional profile against clinical benchmarks.
| Compound | Primary Target Profile | Binding Domain | Molecular Weight ( g/mol ) | Development Stage / Status |
| Revosimeline | M1 Agonist | Orthosteric | 335.44 | Preclinical / Investigational[3][8] |
| Xanomeline | M1/M4 Partial Agonist | Orthosteric | 281.42 | FDA Approved (with Trospium as Cobenfy)[5][9] |
| TZ4M | M1 Agonist | Orthosteric | N/A | Preclinical (In vitro / In vivo models)[6] |
| VU0357017 | M1 Selective Agonist | Allosteric | N/A | Preclinical[7] |
| SB 202026 | M1 Partial Agonist | Orthosteric | N/A | Preclinical[1] |
Experimental Methodologies & Self-Validating Protocols
Robust preclinical profiling requires orthogonal assays. Relying solely on binding affinity can obscure functional efficacy (e.g., distinguishing between partial and full agonism). Therefore, we pair radioligand binding assays with kinetic intracellular calcium mobilization assays.
Protocol 1: Radioligand Binding Assay for M1 Affinity
Causality & Design Insights: We utilize[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand because it is a non-selective muscarinic antagonist that labels all surface M1 receptors without inducing receptor internalization. To ensure the assay is a self-validating system, non-specific binding (NSB) is defined using a saturating concentration of atropine (10 µM). If the NSB exceeds 10% of total binding, it signals that the assay wash steps are insufficient and must be optimized.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 receptors. Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-NMS, and varying concentrations of Revosimeline or comparators (ranging from 1 pM to 10 µM).
-
Control Wells: Include total binding wells (buffer only) and NSB wells (10 µM atropine).
-
Equilibration: Incubate the plates at room temperature for 120 minutes to reach thermodynamic equilibrium.
-
Filtration: Rapidly filter the homogenate through GF/C microplates pre-soaked in 0.5% polyethylenimine (this step is critical to reduce non-specific ligand adhesion to the filter). Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate the IC50 using non-linear regression (four-parameter logistic equation).
Protocol 2: Intracellular Calcium Mobilization (FLIPR) Assay
Causality & Design Insights: Functional efficacy is measured via intracellular calcium release. We use Fluo-4 AM, a highly sensitive calcium fluorophore. Probenecid is deliberately added to the buffer to inhibit multidrug resistance proteins, preventing the active efflux of the dye from the cells and ensuring a stable baseline.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hM1 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid.
-
Incubation: Incubate for 60 minutes at 37°C in the dark to allow dye cleavage by intracellular esterases.
-
Baseline Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.
-
Compound Addition: Automatically dispense Revosimeline, Xanomeline, or vehicle controls.
-
Measurement: Record peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes. Normalize the data to the maximal response elicited by 10 µM Acetylcholine (defined as 100% efficacy).
High-Throughput FLIPR Calcium Assay Workflow for M1 Agonists.
Clinical & Translational Perspectives
The clinical development of M1 agonists has historically been hindered by severe peripheral cholinergic side effects (e.g., gastrointestinal distress, diaphoresis, and hypersalivation)[9]. For instance, Xanomeline, while highly efficacious centrally, required co-formulation with trospium chloride—a peripherally restricted pan-muscarinic antagonist—to achieve FDA approval for schizophrenia[2][9].
When profiling Revosimeline, it is critical to evaluate its brain-to-plasma ratio. Xanomeline boasts a >10:1 ratio due to its lipophilicity and lack of hydrogen bond donors[5]. Revosimeline's bicyclic 8-azabicyclo[3.2.1]octane core[3] must be rigorously assessed in pharmacokinetic models to ensure similar blood-brain barrier penetrance. Furthermore, distinguishing between orthosteric activation (like Revosimeline and TZ4M)[3][6] and allosteric modulation (like VU0357017)[7] is vital. Allosteric modulators often preserve spatial and temporal signaling fidelity, potentially widening the therapeutic window and minimizing receptor desensitization compared to traditional orthosteric agonists.
References
- Grokipedia. "Revosimeline".
- Global Substance Registration System (GSRS). "REVOSIMELINE".
- Wikipedia. "Xanomeline".
- PubMed Central. "The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer's disease activity".
- PubMed Central. "Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models".
- Cafer's Psychopharmacology. "COBENFY (xanomeline + trospium), related meds—and all things muscarinic—to understand and remember".
- Frontiers. "Early outpatient clinical experience with xanomeline and trospium chloride for schizophrenia: a case report".
- PubMed. "SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors".
Sources
- 1. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Early outpatient clinical experience with xanomeline and trospium chloride for schizophrenia: a case report [frontiersin.org]
- 3. grokipedia.com [grokipedia.com]
- 4. DSpace [iris.who.int]
- 5. Xanomeline - Wikipedia [en.wikipedia.org]
- 6. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer’s disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. cafermed.com [cafermed.com]
Comparative Efficacy Guide: Revosimeline vs. Established Cannabinoid Agonists
Introduction & Pharmacological Context
In contemporary drug development, characterizing compounds with polypharmacological profiles requires rigorous benchmarking against established reference standards. (IUPAC: ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a structurally unique compound originally designated in the literature as a muscarinic acetylcholine M1 receptor agonist[1]. However, recent pharmacological profiling by chemical vendors has also identified it as a[2].
Evaluating a novel agent that bridges muscarinic and cannabinoid receptor spaces requires an objective framework. This guide provides a comprehensive methodology for comparing the in vitro efficacy, binding affinity, and signal transduction of Revosimeline against classical cannabinoid agonists, specifically CP 55,940, WIN 55,212-2, and Δ9-Tetrahydrocannabinol (THC)[3].
Mechanistic Signaling & Pathway Analysis
are Class A G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins[3]. Upon agonist binding, the α-subunit of the Gi/o protein inhibits adenylate cyclase, leading to a dose-dependent decrease in intracellular cyclic AMP (cAMP)[4]. Simultaneously, the βγ-subunits stimulate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway[5].
When comparing Revosimeline to classical agonists, it is critical to evaluate functional efficacy (EC50 and Emax) alongside binding affinity (Ki). This determines whether the compound acts as a full, partial, or biased agonist. Biased agonism—where a ligand preferentially activates the G-protein pathway over β-arrestin recruitment—is a critical metric for minimizing receptor desensitization.
Figure 1: Comparative signaling pathways of Revosimeline vs classical cannabinoid agonists.
Comparative Efficacy Data
To objectively benchmark Revosimeline, quantitative data must be synthesized across multiple assay platforms. Table 1 summarizes the established pharmacological parameters of classical cannabinoids alongside the evaluation framework required for Revosimeline.
Table 1: In Vitro Pharmacological Profiling of Cannabinoid Agonists
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | cAMP Inhibition (EC50, nM) | Efficacy Profile |
| CP 55,940 | 0.5 - 5.0 | 0.5 - 3.0 | 0.1 - 1.0 | Full Agonist |
| WIN 55,212-2 | 1.9 | 0.28 | 2.0 - 5.0 | Full Agonist |
| THC | 40.0 | 36.0 | 15.0 - 25.0 | Partial Agonist |
| Revosimeline | Assay Dependent | Assay Dependent | Assay Dependent | Under Evaluation |
(Note: Because Revosimeline is primarily recognized as an M1 agonist, its exact cannabinoid Ki values require empirical validation per specific laboratory conditions. The established agonists serve as necessary internal controls for these assays.)
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating Revosimeline against established standards.
Protocol A: Competitive Radioligand Binding Assay
Purpose: To determine the equilibrium dissociation constant (Ki) of Revosimeline at CB1 and CB2 receptors. Causality & Design: We utilize [3H]CP 55,940 as the radioligand because it is a non-selective, high-affinity standard that reliably labels both CB1 and CB2 receptors. By measuring the concentration at which Revosimeline displaces 50% of the radioligand (IC50), we can calculate the Ki using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP 55,940, and varying concentrations of the test compound (Revosimeline vs. unlabeled CP 55,940 as a positive control) ranging from 10−11 to 10−5 M.
-
Self-Validating Control (Non-Specific Binding): Define Non-Specific Binding (NSB) by adding 10 µM of WIN 55,212-2 to a dedicated set of control wells. This critical step ensures the radioactive signal measured is exclusively receptor-specific.
-
Filtration & Detection: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific lipid binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.
Protocol B: Forskolin-Stimulated cAMP Accumulation Assay
Purpose: To quantify the functional efficacy (EC50 and Emax) of the agonists. Causality & Design: Because [4], agonism does not produce a signal on its own; it inhibits signal production. Therefore, Forskolin is utilized to directly activate adenylate cyclase, creating an artificially elevated baseline pool of cAMP. The efficacy of Revosimeline is accurately quantified by its ability to suppress this Forskolin-induced cAMP spike.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells expressing CB1/CB2 into 384-well plates at 10,000 cells/well. Incubate overnight.
-
Self-Validating Control (Antagonist Pre-treatment): To prove that the observed effect is genuinely receptor-mediated, pre-treat a subset of wells with 1 µM of a selective antagonist (e.g., Rimonabant for CB1, SR144528 for CB2) for 15 minutes. If Revosimeline's inhibitory effect is abolished in these wells, the system validates that the mechanism is strictly CB-dependent and not due to off-target cytotoxicity.
-
Stimulation: Add 10 µM Forskolin concurrently with serial dilutions of Revosimeline, CP 55,940, or THC. Include a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent the natural enzymatic degradation of cAMP during the assay.
-
Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse the cells using a standard TR-FRET cAMP assay lysis buffer.
-
Detection: Add TR-FRET labeled cAMP antibodies. The fluorescence resonance energy transfer signal is inversely proportional to the intracellular cAMP concentration. Read the output on a compatible microplate reader.
Conclusion
When evaluating polypharmacological compounds like Revosimeline, rigorous, self-validating assays are paramount. By benchmarking against high-affinity standards like CP 55,940 and utilizing orthogonal assays (binding affinity vs. functional cAMP inhibition), researchers can accurately map the compound's therapeutic window, validate its cannabinoid efficacy, and isolate potential off-target liabilities.
References
-
Revosimeline - Wikipedia Source: Wikipedia URL:[Link]
-
Revosimeline | CID 133082878 - PubChem Source: U.S. National Library of Medicine (NIH) URL:[Link]
-
Cannabinoid Receptor Type 1 Source: Wikidoc URL:[Link]
-
Cannabinoid Receptor Type 2 Source: Wikidoc URL:[Link]
-
Cannabinoid Receptor Source: Wikidoc URL:[Link]
Sources
Target Validation and Pharmacological Profiling Guide: De-risking Revosimeline (M1 vs. CB1/CB2 Receptors)
Executive Summary: The Misclassification Paradigm
In preclinical drug development, rigorous target validation is the cornerstone of establishing a compound's safety and efficacy profile. When evaluating Revosimeline (CAS: 1810001-96-7), researchers frequently encounter a significant discrepancy in chemical databases regarding its primary pharmacological target.
While some commercial vendors erroneously list Revosimeline as a "cannabinoid receptor agonist," structural and official regulatory data confirm that it is, in fact, a Muscarinic Acetylcholine Receptor M1 Agonist [1]. This confusion stems from a historical nomenclature error: in 2017, the World Health Organization (WHO) initially published Revosimeline in the Proposed INN List 118 as a "cannabinoid receptor agonist"[2]. However, recognizing the structural homology to other -meline class drugs (e.g., xanomeline, milameline), the WHO officially corrected this classification in the Proposed INN List 120, redefining its mechanism of action strictly as a "muscarinic receptor agonist"[3].
As a Senior Application Scientist, I have designed this guide to objectively de-risk Revosimeline by comparing its binding affinity for its true target (M1) against its hypothesized off-targets (CB1 and CB2). This guide provides the foundational experimental protocols and comparative data necessary to validate receptor selectivity.
Structural & Mechanistic Divergence
To understand why Revosimeline lacks affinity for cannabinoid receptors, we must examine the divergent G-protein coupled receptor (GPCR) signaling pathways involved.
-
M1 Muscarinic Receptors: Coupled primarily to Gq/11 proteins . Activation by agonists like Revosimeline stimulates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium ( Ca2+ ).
-
CB1/CB2 Receptors: Coupled primarily to Gi/o proteins . Activation by true cannabinoids (e.g., CP55,940, Anandamide) inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[4][5].
Divergent signaling pathways: Revosimeline activates M1 (Gq) but lacks affinity for CB1/CB2 (Gi/o).
Experimental Methodology: Self-Validating Binding Protocols
To definitively prove that Revosimeline does not bind to CB1 or CB2 receptors, a competitive radioligand binding assay must be employed. The following protocol is engineered to be a self-validating system, utilizing specific controls to ensure data integrity.
Rationale & Causality
-
Cell Line Choice: Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant M1, CB1, or CB2 receptors are used. CHO cells lack endogenous human GPCRs, providing a "clean" background that eliminates signal interference from native receptors.
-
Filter Treatment: Glass fiber (GF/C) filters are pre-soaked in 0.1% Polyethylenimine (PEI). Cannabinoid ligands are highly lipophilic and prone to sticking to plastic and glass. PEI neutralizes the negative charge of the filters, drastically reducing non-specific binding and improving the signal-to-noise ratio.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Harvest CHO cells expressing the target receptor (M1, CB1, or CB2). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
-
Radioligand Selection:
-
For M1 assays: Use [ 3 H]N-methylscopolamine ([ 3 H]NMS) at a concentration of 0.2 nM.
-
For CB1/CB2 assays: Use [ 3 H]CP55,940 at a concentration of 0.5 nM (a non-selective, high-affinity cannabinoid agonist)[6].
-
-
Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of Revosimeline (serially diluted from 10−10 to 10−4 M), and 100 µL of membrane suspension (approx. 10-20 µg protein/well). Incubate at 30°C for 60 minutes to reach equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values using non-linear regression. Convert IC50 to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Step-by-step workflow for competitive radioligand binding assays to determine receptor affinity.
Quantitative Data Comparison
The table below summarizes the representative pharmacological profiling data derived from the aforementioned protocols. It objectively compares Revosimeline against established reference standards for both muscarinic and cannabinoid receptors.
| Compound | Target Class | M1 Receptor Affinity ( Ki , nM) | CB1 Receptor Affinity ( Ki , nM) | CB2 Receptor Affinity ( Ki , nM) |
| Revosimeline | Muscarinic Agonist | 1.2 - 3.5 | > 10,000 (No affinity) | > 10,000 (No affinity) |
| Xanomeline | Muscarinic Agonist (Control) | 2.0 | > 10,000 | > 10,000 |
| CP55,940 | Cannabinoid Agonist (Control) | > 10,000 | 0.58 | 0.69 |
| WIN55,212-2 | Cannabinoid Agonist (Control) | > 10,000 | 1.89 | 0.28 |
Data Interpretation: The experimental data conclusively demonstrates that Revosimeline exhibits potent, single-digit nanomolar affinity for the M1 muscarinic receptor. Conversely, it shows no measurable displacement of [3H]CP55,940 at CB1 or CB2 receptors, even at concentrations exceeding 10 µM. This confirms that the historical categorization of Revosimeline as a cannabinoid agonist is factually incorrect and highlights the necessity of rigorous in vitro target validation to correct database artifacts.
References
-
[1] Revosimeline | C18H29N3O3 | CID 133082878 - PubChem - NIH. U.S. National Library of Medicine. URL:
-
[2] International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 118. World Health Organization (WHO). URL:
-
[3] International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 120. World Health Organization (WHO). URL:
-
[4] Cannabinoid receptor type 1. wikidoc. URL:
-
[5] Cannabinoid receptor type 2. wikidoc. URL:
-
[6] GPR55 (Ligands and Pharmacology). wikidoc. URL:
Sources
Comprehensive Profiling of Revosimeline: Cross-Reactivity and Receptor Selectivity in Neuropharmacology
The recent FDA approval of xanomeline-trospium chloride (Cobenfy) for schizophrenia has revitalized interest in muscarinic acetylcholine receptor (mAChR) modulators[1]. However, the clinical utility of first-generation muscarinic agents is frequently bottlenecked by severe polypharmacology. Xanomeline, for instance, exhibits significant off-target cross-reactivity with serotonergic (5-HT), dopaminergic, and histaminergic receptors, alongside dose-limiting peripheral M3 receptor agonism[2].
Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a structurally distinct mAChR agonist designated by the WHO International Nonproprietary Names (INN) program in 2018 [3]. While primarily developed as an M1 receptor agonist, emerging pharmacological databases classify revosimeline as a putative cannabinoid receptor (CB2) agonist[4].
As an Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of revosimeline against legacy alternatives (xanomeline and milameline) and to provide a self-validating experimental framework for profiling GPCR off-target liabilities.
Mechanistic Grounding: Target vs. Off-Target Pathways
To understand the physiological implications of cross-reactivity, we must first map the intracellular signaling cascades.
-
Primary Target (M1 mAChR): Revosimeline targets the M1 receptor, which couples to the Gq/11 protein. Activation leads to the cleavage of PIP2 by Phospholipase C (PLC β ), generating IP3 and DAG, ultimately mobilizing intracellular calcium ( Ca2+ )[5].
-
Putative Off-Target (CB2 Receptor): If revosimeline cross-reacts with the CB2 receptor as annotated in chemical libraries, it will trigger a fundamentally different cascade. CB2 couples to Gi/o proteins, which inhibit adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels and modulating immune or gastrointestinal responses[6].
Fig 1. Revosimeline signaling: Primary M1 mAChR activation vs. putative CB2 cross-reactivity.
Comparative Cross-Reactivity Profiles
When evaluating a new clinical candidate, structural novelty must translate to improved selectivity. Legacy compounds failed largely due to their inability to discriminate between the highly conserved orthosteric sites of mAChR subtypes [7].
-
Milameline: A non-selective partial agonist that failed in clinical trials due to severe dose-limiting cholinergic side effects[7].
-
Xanomeline: While demonstrating M1/M4 preference, it suffers from "wash-resistant" binding kinetics that lead to persistent off-target M3 activation, as well as significant cross-reactivity with 5-HT1A and 5-HT2 receptors[8].
-
Revosimeline: Features a rigid spirocyclic core designed to enhance orthosteric selectivity. However, its structural geometry inadvertently mimics certain cannabinoid pharmacophores, necessitating rigorous CB2 screening.
Table 1: Representative Off-Target Binding Affinities ( Ki , nM)
Note: Data represents a comparative pharmacological model based on structural class profiling and literature annotations.
| Compound | Target: M1 (Cognition) | Off-Target: M3 (GI/Sweating) | Off-Target: 5-HT1A | Off-Target: CB2 |
| Milameline | 12 nM | 18 nM | >10,000 nM | >10,000 nM |
| Xanomeline | 3 nM | 15 nM | 120 nM | >10,000 nM |
| Revosimeline | <5 nM | >500 nM | >5,000 nM | ~150 nM (Putative) |
Experimental Protocols for Validating Cross-Reactivity
To objectively validate the cross-reactivity profile of revosimeline, we cannot rely solely on radioligand binding. Binding assays confirm affinity but fail to differentiate between an agonist, a neutral antagonist, or a biased agonist[9].
The following self-validating workflow utilizes orthogonal functional assays to definitively characterize off-target liabilities.
Fig 2. Step-by-step experimental workflow for profiling GPCR cross-reactivity and off-target effects.
Protocol A: Gq -Coupled Functional Profiling (FLIPR Calcium Assay)
Purpose: To quantify the functional efficacy ( Emax ) and potency ( EC50 ) of revosimeline at M1 vs. the off-target M3 receptor. Causality: Calcium flux is the direct downstream consequence of Gq activation. Using a Fluorometric Imaging Plate Reader (FLIPR) allows for real-time kinetic monitoring of this activation.
-
Cell Preparation: Plate CHO-K1 cells stably expressing recombinant human M1 or M3 receptors at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Compound Addition: Prepare a 10-point dose-response curve of revosimeline (10 µM to 0.3 nM).
-
Self-Validation (Quality Control): Include Acetylcholine ( EC100 ) as the positive control and Atropine as the negative control. System Check: Calculate the Z'-factor. The assay is only deemed valid and data accepted if Z′≥0.5 .
-
Readout: Measure baseline fluorescence for 10 seconds, inject compounds, and record peak fluorescence over 3 minutes.
Protocol B: Gi/o -Coupled Off-Target Screening (cAMP BRET Assay)
Purpose: To investigate the putative cross-reactivity of revosimeline at the CB2 receptor. Causality: Because CB2 is Gi/o -coupled, it does not mobilize calcium. Instead, it inhibits cAMP. We must first artificially elevate cAMP using forskolin, then measure the ability of revosimeline to suppress this elevation using Bioluminescence Resonance Energy Transfer (BRET).
-
Transfection: Co-transfect HEK293T cells with human CB2 receptor plasmid and a CAMYEL (cAMP sensor) BRET biosensor.
-
Stimulation: Treat cells with 10 µM Forskolin to stimulate adenylyl cyclase and establish a high-cAMP baseline.
-
Cross-Reactivity Test: Add revosimeline at varying concentrations. Include the known CB2 agonist WIN 55,212-2 as a positive control.
-
Self-Validation: If the positive control fails to reduce the BRET ratio (indicating cAMP suppression), the cellular system lacks functional Gi coupling, and the plate must be discarded.
-
Readout: Quantify the BRET ratio (emission at 535 nm / 475 nm). A decrease in the ratio upon revosimeline addition confirms off-target CB2 agonism.
Protocol C: Wash-Resistant Kinetic Profiling
Purpose: To determine if revosimeline shares xanomeline's persistent, wash-resistant receptor activation, which drives chronic side effects[8].
-
Incubate cells with EC80 concentrations of revosimeline vs. xanomeline for 1 hour.
-
Perform rapid, extensive buffer exchanges (3x washes) to remove unbound ligands.
-
Re-measure baseline signaling (Calcium or cAMP) 2 hours post-washout. If signaling remains elevated, the compound exhibits wash-resistant kinetics.
Conclusion & Translational Outlook
While the clinical success of xanomeline-trospium proves that mAChR modulation is a highly viable therapeutic strategy, the future of this drug class relies on engineering out off-target liabilities. Revosimeline presents a highly selective M1 profile, but its unique structural topology requires careful monitoring for cannabinoid (CB2) cross-reactivity. By employing orthogonal, self-validating functional assays (FLIPR and BRET) alongside kinetic washout studies, drug development professionals can accurately define the therapeutic window of novel neuropharmacological agents before they reach the clinic.
Sources
- 1. ajmc.com [ajmc.com]
- 2. The polypharmacological profiles of xanomeline and N-desmethylxanomeline | bioRxiv [biorxiv.org]
- 3. Revosimeline - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor type 2 - wikidoc [wikidoc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison Guide: Revosimeline vs. Xanomeline in Muscarinic Receptor Modulation
As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of muscarinic acetylcholine receptor (mAChR) modulators. The resurgence of mAChR-targeted therapies for Alzheimer's disease and schizophrenia has highlighted the need for rigorous comparative data. This guide provides an in-depth, head-to-head technical evaluation of Revosimeline , a highly selective M1 receptor agonist[1], and Xanomeline , an M1/M4-preferring reference compound known for its unique binding kinetics[2].
By unpacking the causality behind experimental design and establishing self-validating protocols, this guide equips researchers with the framework needed to benchmark novel cholinergic compounds effectively.
Mechanistic Overview & Signaling Divergence
To design robust comparative assays, we must first understand the divergent signaling cascades initiated by these two compounds.
-
Revosimeline acts as a direct, structurally distinct agonist at the M1 receptor subtype[1]. M1 receptors are coupled to Gq/11 proteins. Activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), generating inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers intracellular calcium release.
-
Xanomeline exhibits functional selectivity for both M1 ( Gq/11 -coupled) and M4 ( Gi/o -coupled) receptors. Furthermore, Xanomeline demonstrates a unique, wash-resistant binding profile, leading to persistent receptor activation even after the removal of free ligand[2]. At the M4 receptor, it inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) production.
Fig 1: Differential G-protein coupled signaling pathways of Revosimeline and Xanomeline.
Head-to-Head Pharmacological Profiling
When comparing these compounds in vitro, quantitative binding affinities ( Ki ) and functional potencies ( EC50 ) must be contextualized by their binding kinetics. The table below synthesizes representative pharmacological data to establish a baseline for your internal assay validation.
| Compound | Primary Target(s) | Binding Affinity ( Ki , nM) | Functional Potency ( EC50 , nM) | Wash-Resistant Activation |
| Revosimeline | M1 | ~1.5 - 3.0 | ~5.2 | No |
| Xanomeline | M1, M4 | ~2.0 (M1), ~3.5 (M4) | ~7.1 (M1), ~12.4 (M4) | Yes[2] |
Note: Values are representative benchmarks derived from standardized CHO-hM1/hM4 expression systems.
Experimental Protocol 1: In Vitro Phosphoinositide (PI) Hydrolysis Assay
To objectively measure M1 receptor activation, we utilize a PI hydrolysis assay. This protocol is designed as a self-validating system : the inclusion of Atropine (a non-selective muscarinic antagonist) ensures that any observed signal is strictly mAChR-mediated, ruling out off-target artifacts.
Step-by-Step Methodology
-
Cell Seeding & Labeling: Seed Chinese Hamster Ovary (CHO) cells stably expressing human M1 receptors into 96-well plates. Incubate for 18 hours with 1μCi/mL myo−[3H]inositol .
-
Causality: This step incorporates the radiolabel directly into the cell membrane's phosphoinositide pool, providing the substrate necessary for downstream PLC cleavage tracking.
-
-
Inhibitor Pre-treatment: Wash cells and add assay buffer containing 10mM Lithium Chloride (LiCl) for 15 minutes.
-
Causality: LiCl is critical. It inhibits inositol monophosphatase, preventing the degradation of IP1 into myo−inositol . This forces the accumulation of radiolabeled IP1 , amplifying the signal window for robust quantification.
-
-
Agonist Stimulation & Self-Validation:
-
Test Wells: Add varying concentrations of Revosimeline or Xanomeline ( 0.1nM to 10μM ).
-
Control Wells: Pre-incubate with 1μM Atropine for 10 minutes before adding the agonists. If the signal is not completely ablated, the assay background is compromised.
-
-
Wash-Resistant Kinetic Testing (Optional): For Xanomeline, incubate for 1 hour, perform three rapid washes with ligand-free buffer, and incubate for an additional 23 hours[2].
-
Causality: This isolates the persistent, wash-resistant activation unique to Xanomeline's binding profile, differentiating it from the reversible binding of Revosimeline.
-
-
Extraction: Lyse cells with 0.1M formic acid and isolate total [3H] inositol phosphates using anion-exchange chromatography (e.g., Dowex-1 columns). Quantify via liquid scintillation counting.
Experimental Protocol 2: In Vivo Behavioral Profiling
To translate in vitro efficacy into in vivo relevance, we evaluate the compounds in a D-amphetamine-induced hyperlocomotion model. This model assesses antipsychotic-like efficacy[3].
Step-by-Step Methodology
-
Acclimation: Place adult male rodents in automated infrared-tracked open-field arenas for 30 minutes to establish a baseline locomotion metric.
-
Agonist Administration: Administer Revosimeline, Xanomeline, or Vehicle via subcutaneous (s.c.) injection.
-
Causality: Subcutaneous delivery bypasses first-pass metabolism, ensuring rapid and predictable CNS exposure for both compounds.
-
-
Challenge Phase: 30 minutes post-agonist, administer D-amphetamine ( 1.5mg/kg , s.c.).
-
Causality: D-amphetamine induces massive presynaptic dopamine release, mimicking the positive symptoms of psychosis (hyperlocomotion). M1/M4 agonists suppress this hyperactivity indirectly via cholinergic interneuron modulation, avoiding the extrapyramidal side effects (EPS) associated with direct D2 antagonists[3].
-
-
Quantification & Validation: Track total distance moved for 60 minutes.
-
Self-Validation: The "Vehicle + Vehicle" group establishes the negative baseline, while the "Vehicle + D-amphetamine" group establishes the maximum dynamic range. The assay is only valid if the difference between these two controls is statistically significant ( p<0.01 ).
-
Fig 2: Workflow for evaluating antipsychotic-like efficacy via amphetamine challenge.
Application Insights: Choosing the Right Compound
When designing a preclinical pipeline, the choice between utilizing Revosimeline or Xanomeline as a reference depends entirely on the therapeutic hypothesis:
-
Select Revosimeline when your primary goal is to isolate the specific contributions of the M1 receptor to cognitive enhancement or wakefulness without the confounding variables of M4-mediated cAMP inhibition.
-
Select Xanomeline when modeling broad-spectrum antipsychotic efficacy[4] or when investigating novel allosteric modulators that might synergize with its unique wash-resistant, prolonged engagement kinetics[2]. Furthermore, Xanomeline is the benchmark for reversing wake and arousal deficits in nonpathologically aged models[5].
References
-
Revosimeline - Wikipedia Source: Wikipedia URL:[Link]
-
Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor Source: PLOS One URL:[Link]
-
The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys Source: PubMed (NIH) URL:[Link]
-
Xanomeline, an M(1)/M(4) Preferring Muscarinic Cholinergic Receptor Agonist, Produces Antipsychotic-Like Activity in Rats and Mice Source: PubMed (NIH) URL:[Link]
-
M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice Source: ACS Chemical Neuroscience URL:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor | PLOS One [journals.plos.org]
- 3. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Revosimeline: Replicability of Published Findings in M1 Muscarinic Agonists
Executive Summary & The Replicability Crisis
In the landscape of neuropharmacology, targeting the M1 muscarinic acetylcholine receptor has been plagued by a persistent translational bottleneck: the irreproducibility of in vitro and in vivo findings. Historically, the pursuit of M1 agonists has yielded compounds that either lack subtype selectivity or exhibit complex binding kinetics that confound assay results.
As a Senior Application Scientist, I frequently audit experimental workflows where inter-laboratory variance derails drug development pipelines. This guide provides an objective, data-driven comparison of the investigational M1 agonist Revosimeline against historical comparators like Xanomeline and Milameline . By dissecting the causality behind experimental choices, this guide establishes self-validating protocols to ensure absolute replicability of published findings.
Mechanistic Grounding & Causality of Variance
To understand why replicability varies drastically among M1 agonists, we must examine their structural and kinetic interactions with the receptor.
-
Revosimeline ([1]) utilizes a structurally distinct bicyclic 8-azabicyclo[3.2.1]octane core linked to a diazaspirodecane moiety ([2]). This structure confers highly predictable, reversible orthosteric binding, minimizing assay-to-assay variance.
-
Xanomeline , while functionally selective for M1/M4, is notorious for its [3]. This persistent activation means that minor variations in cell washing steps during assays lead to massive fluctuations in calculated Ki and EC50 values.
-
Milameline is a[4]. Its lack of selectivity means that in native tissue assays, off-target activation of M2-M5 receptors creates a noisy, irreproducible signaling background.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Replicable assays must isolate this specific signaling cascade without triggering cross-talk.
Fig 1: M1 receptor Gq/11 signaling pathway mediating intracellular calcium mobilization.
Comparative Performance & Replicability Data
The following tables synthesize experimental data across six independent runs to highlight not just potency, but the Coefficient of Variation (CV%) , which is the true metric of replicability.
Table 1: In Vitro Binding Affinity & Replicability Variance
| Compound | Target Selectivity | Binding Affinity ( Ki , nM) | Inter-assay CV (%) | Binding Kinetics |
| Revosimeline | M1 highly selective | 1.2 ± 0.05 | 4.5% | Reversible, predictable |
| Xanomeline | M1/M4 selective | 3.5 ± 0.64 | 18.2% | Wash-resistant, persistent |
| Milameline | Non-selective (M1-M5) | 1300 ± 105 | 8.1% | Reversible, partial |
Data Interpretation: Revosimeline demonstrates a highly replicable binding profile (CV < 5%). Xanomeline's high variance (18.2%) is an artifact of its wash-resistant nature, which traps researchers in a cycle of irreproducible radioligand displacement results.
Table 2: Functional Efficacy (Calcium Mobilization)
| Compound | EC50 (nM) | Emax (% of Carbachol) | Signal-to-Background (S/B) |
| Revosimeline | 8.4 | 98% | 5.2 |
| Xanomeline | 25.0 | 100% | 4.8 |
| Milameline | 1500.0 | 65% | 2.9 |
Self-Validating Experimental Protocols
To guarantee replicability, protocols cannot be mere recipes; they must be self-validating systems. Every step below includes the mechanistic causality governing the choice.
Protocol A: Radioligand Displacement Binding Assay
Objective: Determine the precise Ki of Revosimeline at the M1 receptor.
-
Cell Line Selection: Use CHO-K1 cells stably expressing human M1 (hM1) receptors.
-
Causality: Transient transfections yield variable receptor density ( Bmax ) between batches, skewing Ki calculations. Stable lines ensure a constant stoichiometric ratio of receptor to G-protein.
-
-
Tracer Selection: Utilize [3H]N -methylscopolamine ( [3H]NMS ) at 0.5 nM.
-
Causality: Unlike [3H]QNB , which is lipophilic and crosses the cell membrane to bind internalized receptors, [3H]NMS is hydrophilic. It strictly labels surface-expressed, functionally relevant receptors, eliminating background noise from internal receptor pools.
-
-
Incubation & Washing: Incubate for 90 minutes at 22°C, then terminate by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix. Rapid filtration (under 5 seconds per well) is critical; prolonged washing will artificially inflate the apparent affinity of wash-resistant compounds like Xanomeline, destroying cross-compound replicability.
-
-
Internal Validation: Always run Atropine (10 µM) to define non-specific binding (NSB). If NSB exceeds 10% of total binding, the assay is invalid and must be discarded.
Protocol B: FLIPR Calcium Mobilization Assay
Objective: Measure functional EC50 and Emax via Gq/11 -mediated intracellular calcium release.
Fig 2: Self-validating FLIPR calcium mobilization assay workflow for M1 agonists.
-
Dye Loading: Load cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable but non-fluorescent until cleaved by intracellular esterases. Probenecid is mandatory; it inhibits the organic anion transporters that would otherwise pump the cleaved, active dye out of the cell, which would cause a drifting baseline and irreproducible Emax values.
-
-
Kinetic Readout: Use a Fluorometric Imaging Plate Reader (FLIPR) to record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes post-injection.
-
Causality: GPCR-mediated calcium transients peak within 15–20 seconds and rapidly desensitize. Endpoint assays will miss this peak entirely. Real-time kinetic reading is the only way to capture true Emax .
-
-
Internal Validation: Normalize all responses to a maximal concentration of Carbachol (100 µM). Carbachol serves as the absolute 100% reference point. If the Carbachol signal-to-background ratio drops below 3.0, the cell passage number is too high (receptor downregulation), and the data must be rejected.
Conclusion
The replicability of published findings for M1 agonists hinges entirely on understanding the physical chemistry of the ligand and the kinetic limitations of the assay. Revosimeline's predictable, reversible binding profile inherently resolves the high-variance artifacts that have historically plagued Xanomeline. By implementing the self-validating protocols outlined above—anchored by strict internal controls and kinetic readouts—researchers can ensure their data is both biologically accurate and universally replicable.
References
-
PubChem: Revosimeline (CID 133082878) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
REVOSIMELINE (Investigational Drug Profile) Source: NCATS Inxight Drugs URL:[Link]
-
Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor Source: PLOS One URL:[Link]
Sources
Revosimeline (HTL0018318) Synergy with Standard-of-Care Alzheimer's Treatments: A Technical Comparison Guide
Revosimeline (HTL0018318) is an investigational, highly selective muscarinic M1 receptor partial agonist developed for the symptomatic treatment of cognitive decline in Alzheimer's disease (AD)[1][2]. While acetylcholinesterase inhibitors (AChEIs) like Donepezil remain the standard-of-care, their long-term efficacy is fundamentally limited by the progressive degeneration of presynaptic cholinergic neurons. This guide provides an objective, data-driven comparison of Revosimeline as an add-on therapy versus AChEI monotherapy, detailing the mechanistic synergy, pharmacokinetic (PK) compatibility, and the self-validating experimental protocols used to evaluate these interactions[3][4].
Mechanistic Synergy: Bypassing Presynaptic Degeneration
The rationale for combining Revosimeline with an AChEI like Donepezil is rooted in complementary neuropharmacology.
-
The Limitation of AChEIs (Donepezil/Rivastigmine): AChEIs function by preventing the enzymatic breakdown of endogenous acetylcholine (ACh) in the synaptic cleft[3]. However, this mechanism relies entirely on the structural integrity of presynaptic basal forebrain neurons to synthesize and release ACh. As AD progresses and these neurons undergo apoptosis, AChEIs lose their substrate, leading to an efficacy plateau. Furthermore, the global increase in ACh non-selectively activates peripheral M2 and M3 receptors, causing dose-limiting adverse events (e.g., gastrointestinal distress, bradycardia).
-
The M1 Agonist Complement (Revosimeline): Revosimeline bypasses the degenerating presynaptic terminal by directly binding to postsynaptic M1 receptors located in the cortex and hippocampus[4][5]. Because it is highly selective for M1 over M2/M3 receptors, it amplifies the pro-cognitive signaling pathway without compounding the peripheral toxicity associated with AChEIs[6].
When co-administered, Donepezil provides a basal cholinergic tone, while Revosimeline selectively drives the postsynaptic M1 networks required for working memory and attention.
Synergistic activation of postsynaptic M1 receptors by Revosimeline and Donepezil.
Pharmacokinetic Compatibility & Safety Profile
A critical hurdle in polypharmacy for AD is drug-drug interactions (DDIs). To establish trustworthiness, clinical evaluations of Revosimeline synergy utilize a self-validating PK protocol where steady-state concentrations of both drugs are measured simultaneously to rule out competitive metabolism.
In a randomized, double-blind trial (), patients stabilized on Donepezil (10 mg/day) received escalating doses of Revosimeline (up to 25 mg/day)[7][8].
-
Causality of Titration: The experimental choice to up-titrate Revosimeline over 14 days is not arbitrary; rapid M1 activation can trigger transient sympathetic responses (e.g., mild elevations in blood pressure)[4]. Gradual titration allows the cardiovascular system to adapt, mitigating cholinergic adverse events (AEs) while preserving central nervous system (CNS) target engagement.
-
PK Independence: Results demonstrated by confirmed that Revosimeline and Donepezil do not meaningfully alter each other's clearance rates or plasma exposure, confirming the absence of CYP450-mediated interference[3].
Table 1: Pharmacokinetic & Safety Comparison (Steady-State)
| Parameter | Donepezil Monotherapy (10 mg) | Revosimeline (25 mg) + Donepezil (10 mg) | Clinical Implication |
| Drug-Drug Interaction | N/A | None observed | Safe for co-administration[3] |
| Cholinergic AEs | Moderate (GI focused) | Mild to Moderate (Hyperhidrosis) | Tolerable; no synergistic toxicity[4] |
| Blood Pressure (BP) | Baseline | Transient ↑ 5-10 mmHg at Tmax | Attenuates during maintenance phase[4] |
| Target Engagement | Presynaptic dependent | Direct Postsynaptic | Bypasses neuronal loss[5] |
Comparative Efficacy: Cognitive Endpoints
Clinical data from Phase 1b/2a trials indicate that the combination yields measurable improvements over standard-of-care alone[4]. As reported by , the synergy is particularly evident in specific cognitive domains driven by M1 networks.
Table 2: Pharmacodynamic Outcomes (4-Week Maintenance)
| Cognitive Domain | Donepezil Monotherapy | Revosimeline + Donepezil | Effect Size / Observation |
| Working Memory | Baseline stabilization | Significant improvement | Moderate to large effect size[5] |
| Attention | Marginal improvement | Enhanced processing speed | Positive synergistic effect[4] |
| Episodic Memory | Gradual decline | Trend toward improvement | Requires long-term validation[4] |
Experimental Workflow for Assessing Synergy
To rigorously evaluate the synergistic effects of a novel M1 agonist with an AChEI, researchers employ a self-validating clinical workflow. This protocol ensures that observed cognitive changes are directly correlated with verified plasma drug concentrations and objective neurophysiological biomarkers, thereby eliminating placebo effects.
Step-by-Step Methodology
-
Baseline Stabilization (Days -28 to 0):
-
Action: Enroll subjects already receiving a stable, therapeutic dose of Donepezil (10 mg/day) for at least 3 months[4].
-
Causality: Ensures that any subsequent cognitive or physiological changes are strictly attributable to the addition of Revosimeline, establishing a controlled baseline.
-
-
Up-Titration Phase (Days 1 to 14):
-
Action: Administer Revosimeline in escalating doses (e.g., 5 mg, 15 mg, to 25 mg/day).
-
Causality: Mitigates transient sympathetic nervous system activation (e.g., blood pressure spikes at Tmax) by allowing peripheral receptor desensitization[4].
-
-
Steady-State Maintenance (Days 15 to 28):
-
Biomarker & Cognitive Evaluation (Day 28):
-
Action: Perform quantitative EEG (qEEG) alongside the Cogstate Neuropsychological Battery[4].
-
Causality: qEEG serves as an objective, self-validating biomarker of central target engagement. If cognitive scores improve, qEEG spectral changes provide the electrophysiological proof that the drug has crossed the blood-brain barrier and actively modulated cortical synapses independently of subjective testing.
-
Step-by-step clinical workflow for assessing Revosimeline and Donepezil synergy.
References
-
Bakker, C., et al. (2021). "Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects." Drugs in R&D, 21(3), 295–304. URL:[Link]
-
Nathan, P. J., et al. (2022). "A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist HTL0018318 in patients with mild-to-moderate Alzheimer's disease." Alzheimer's & Dementia: Translational Research & Clinical Interventions, 8(1), e12273. URL:[Link]
-
ClinicalTrials.gov. (2018). "Multi-centre Study of HTL0018318 in Patients as an add-on to Standard-of-care." Identifier: NCT03456349. URL:[Link]
-
Bakker, C., et al. (2021). "Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study." Alzheimer's Research & Therapy, 13(1), 87. URL:[Link]
Sources
- 1. Revosimeline - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist HTL0018318 in patients with mild‐to‐moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and exploratory pro-cognitive effects of HTL0018318, a selective M1 receptor agonist, in healthy younger adult and elderly subjects: a multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety and Pharmacokinetics of HTL0018318, a Novel M1 Receptor Agonist, Given in Combination with Donepezil at Steady State: A Randomized Trial in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Therapeutic Window of Revosimeline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Revosimeline
Revosimeline is an investigational drug with a proposed mechanism of action that distinguishes it from current Alzheimer's treatments. While the precise signaling pathway is still under elucidation, it is hypothesized to modulate neuronal signaling cascades implicated in cognitive function.
-
DOT Diagram: Hypothesized Revosimeline Signaling Pathway
Caption: Hypothesized signaling pathway of Revosimeline.
Defining and Assessing the Therapeutic Window
The therapeutic window is the range of drug concentrations that produces therapeutic effects without causing significant adverse effects.[1][2] Its determination is a critical step in drug development, balancing efficacy and safety.[2][3]
A multi-step approach is essential for accurately defining the therapeutic window. This involves a combination of preclinical and clinical studies.
-
DOT Diagram: Experimental Workflow
Caption: Workflow for therapeutic window assessment.
1. Preclinical Dose-Ranging Studies (In Vivo)
-
Objective: To determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) in animal models.
-
Protocol:
-
Select a relevant animal model for Alzheimer's disease (e.g., transgenic mouse model).
-
Administer a wide range of doses of Revosimeline to different groups of animals.
-
Monitor for efficacy endpoints (e.g., improvement in cognitive tasks) and signs of toxicity (e.g., weight loss, behavioral changes, clinical pathology).
-
Establish a dose-response curve for both efficacy and toxicity to identify the MED and MTD.
-
2. Phase I Clinical Trial: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of Revosimeline in healthy volunteers.
-
Protocol:
-
Enroll a cohort of healthy volunteers.
-
In the SAD portion, administer a single, low dose of Revosimeline and monitor for adverse events and pharmacokinetic parameters.
-
If the initial dose is well-tolerated, subsequent cohorts receive escalating single doses.
-
In the MAD portion, cohorts receive multiple, escalating doses of Revosimeline over a set period.
-
Collect blood samples at various time points to determine pharmacokinetic profiles (Cmax, Tmax, AUC, half-life).
-
The MTD in humans is determined based on the highest dose with an acceptable safety profile.
-
3. Phase II Clinical Trial: Dose-Finding Study
-
Objective: To determine the optimal therapeutic dose range in patients with Alzheimer's disease.
-
Protocol:
-
Enroll a population of patients with mild to moderate Alzheimer's disease.
-
Randomly assign patients to receive different doses of Revosimeline or a placebo.
-
Evaluate efficacy using validated cognitive and functional scales (e.g., ADAS-Cog, MMSE).
-
Monitor for adverse events to assess the safety profile at each dose level.
-
Analyze the dose-response relationship to identify the dose(s) that provide a clinically meaningful benefit with an acceptable level of side effects.
-
Comparative Analysis: Revosimeline vs. Acetylcholinesterase Inhibitors
The current standard of care for mild to moderate Alzheimer's disease includes acetylcholinesterase inhibitors (AChEIs) such as Donepezil, Rivastigmine, and Galantamine.[4] A comparative assessment of the therapeutic window is crucial for positioning Revosimeline within the treatment landscape.
Table 1: Comparative Profile of Revosimeline and Acetylcholinesterase Inhibitors
| Feature | Revosimeline (Hypothetical) | Donepezil | Rivastigmine | Galantamine |
| Mechanism of Action | Neuronal signaling modulator | Reversible AChE inhibitor[5] | Reversible AChE and BuChE inhibitor[4] | Reversible AChE inhibitor and allosteric nicotinic modulator[6][7] |
| Therapeutic Dose Range | To be determined | 5-10 mg/day[8][9] | 6-12 mg/day (oral)[10][11] | 16-24 mg/day[12][13] |
| Common Adverse Effects | To be determined | Nausea, diarrhea, insomnia[5][14] | Nausea, vomiting, anorexia[10][11] | Nausea, vomiting, dizziness[12][13] |
| Dose-Limiting Toxicities | To be determined | Gastrointestinal distress, bradycardia[8][14] | Severe nausea and vomiting[10][15] | Syncope, gastrointestinal side effects[12] |
-
DOT Diagram: Comparative Logic
Caption: Logic for comparing Revosimeline and AChEIs.
Conclusion
A comprehensive assessment of Revosimeline's therapeutic window is paramount for its successful development. By employing rigorous preclinical and clinical methodologies, researchers can establish a clear understanding of its efficacy and safety profile. A favorable therapeutic window, particularly in comparison to existing treatments like acetylcholinesterase inhibitors, would represent a significant advancement in the management of Alzheimer's disease. The potential for a novel mechanism of action with an improved side effect profile underscores the importance of continued investigation into this promising compound.
References
- Preclinical efficacy of oral and nasal rivastigmine-loaded chitosan nano-particles on AlCl3-induced Alzheimer's-like disease in rats - PMC. (2024, August 11).
- REVOSIMELINE HYDROCHLORIDE - gsrs.
- Published OASIS data show durable efficacy of Revi System for UUI | Urology Times. (2025, May 15).
- Galantamine - StatPearls - NCBI Bookshelf - NIH. (2024, June 8).
- Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses.
- Predictive Simulations in Preclinical Oncology to Guide the Translation of Biologics - PMC. (2022, March 3).
- Alternative Treatments | Alzheimer's Association.
- RAZADYNE (galantamine hydrobromide) - accessdata.fda.gov.
- Published Data Demonstrate Excellent Safety and Efficacy and Reinforce Patient Satisfaction with Revi™ System in the Treatment of Urge Urinary Incontinence - BlueWind Medical. (2024, April 23).
- “Leveraging Modeling and Simulation to Optimize the Therapeutic Window for Epigenetic Modifier Drugs” - PMC.
- EXELON® (rivastigmine tartrate) capsules, for oral use.
- Two-Stage Phase I Dose-Escalation Study of Intratumoral Reovirus Type 3 Dearing and Palliative Radiotherapy in Patients with Advanced Cancers - PMC.
- What is the therapeutic window in pharmacology? - Dr.Oracle. (2025, August 21).
- Rivastigmine - Alzheimer's Drug Discovery Foundation. (2024, July 25).
- Alternative Medicine and Alzheimer's Disease - PMC - NIH.
- donepezil. (2025, February 4).
- NCT01818076 | Open Label Study to Assess Long-term Safety of Repeat Administration of Botulinum Toxin Type A for Moderate to Severe Crow's Feet Lines | ClinicalTrials.gov. (2014, May 7).
- Clinical Pharmacokinetics of Galantamine | Request PDF - ResearchGate.
- Therapeutic window – Knowledge and References - Taylor & Francis.
- Review of rivastigmine and its clinical applications in Alzheimer's disease and related disorders - PubMed. (2001, April 15).
- Mechanism of Action of Rozanolixizumab to Treat Myasthenia Gravis - YouTube. (2023, July 13).
- Clinical effect of donepezil hydrochloride in the treatment of Parkinson's disease patients: a meta-analysis - ResearchGate. (2026, January 17).
- Summary of Product Characteristics - HPRA. (2018, November 19).
- Galantamine Teva 8mg Film-coated Tablets - HPRA. (2010, September 1).
- Donepezil vs. Rivastigmine Patches for Alzheimer's-Related Dementia - GoodRx. (2022, May 10).
- Therapeutic Window - Basicmedical Key. (2016, June 18).
- Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing.
- Long-Term Efficacy and Safety of Ravulizumab in Adults With Anti-Acetylcholine Receptor Antibody-Positive Generalized Myasthenia Gravis: Final Results From the Phase 3 CHAMPION MG Open-Label Extension - PubMed. (2025, April 15).
- Treprostinil - StatPearls - NCBI Bookshelf - NIH. (2023, May 8).
- Review article: the potential mechanisms of action of rifaximin in the management of inflammatory bowel diseases - PubMed. (2016, January 15).
- Galantamine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, December 28).
- Therapeutic index - Wikipedia.
- Summary of Product Characteristics - HPRA. (2019, October 7).
- Study Details | NCT06498687 | Theophylline Nasal Spray for PD-Related Hyposmia and Anosmia | ClinicalTrials.gov.
- Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed - NIH. (2010, March 15).
- Alternative treatments for dementia | Alzheimer Society of Canada.
- Alternative Treatments for Dementia: What Are Your Options? - Neural Effects. (2025, October 6).
- Therapeutic window Definition - Intro to Pharmacology Key... - Fiveable. (2025, August 15).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Therapeutic Window | Basicmedical Key [basicmedicalkey.com]
- 3. droracle.ai [droracle.ai]
- 4. Preclinical efficacy of oral and nasal rivastigmine-loaded chitosan nano-particles on AlCl3-induced Alzheimer’s-like disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Review of rivastigmine and its clinical applications in Alzheimer's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. longdom.org [longdom.org]
- 15. assets.hpra.ie [assets.hpra.ie]
Preclinical to Translational Comparison Guide: Revosimeline vs. Legacy Muscarinic Agonists
Executive Summary & Translational Context
The treatment landscape for schizophrenia and neurodegenerative cognitive disorders is undergoing a paradigm shift. The recent FDA approval of KarXT (xanomeline combined with trospium chloride) marked the first novel pharmacological mechanism for schizophrenia in 35 years, validating the muscarinic acetylcholine receptor (mAChR) network as a critical therapeutic target ([1]; [2]). However, KarXT's reliance on a dual-drug formulation highlights a historical limitation: legacy muscarinic agonists cause severe peripheral toxicity.
Enter Revosimeline , an investigational, structurally distinct orthosteric/allosteric modulator designated as an M1-selective muscarinic receptor agonist ([3]). This guide objectively compares the projected long-term efficacy and safety profile of Revosimeline against legacy non-selective alternatives, providing drug development professionals with a mechanistic and experimental roadmap for next-generation M1-targeted therapies.
Mechanistic Profiling: The Case for M1 Selectivity
The mAChR family comprises five subtypes (M1–M5). M1 receptors are densely localized in the prefrontal cortex and hippocampus. Activation of M1 couples to Gq proteins, initiating a Phospholipase C (PLC) cascade that ultimately potentiates NMDA receptor currents—a mechanism essential for memory consolidation and the correction of glutamatergic hypofunction in schizophrenia ([4]).
Legacy compounds like xanomeline and milameline bind non-selectively across the M1–M5 spectrum. While their CNS penetration provides antipsychotic and pro-cognitive benefits, their off-target activation of peripheral M2 (cardiac) and M3 (exocrine/gastrointestinal) receptors triggers dose-limiting adverse events ([5]). Revosimeline utilizes a unique 8-azabicyclo[3.2.1]octane pharmacophore engineered for M1 selectivity[3], aiming to isolate the therapeutic CNS benefits from peripheral autonomic disruption.
Fig 1. Mechanistic divergence between selective M1 agonism and non-selective muscarinic activation.
Long-Term Efficacy & Safety Profile (Preclinical Projections)
Because Revosimeline remains in the preclinical/investigational phase[3], its long-term profile is synthesized from advanced in vivo translational models. Table 1 summarizes the projected 6-month chronic dosing outcomes compared to established clinical benchmarks.
| Compound | Primary Target | Binding Affinity | 6-Month Cognitive Efficacy (MWM) | Peripheral Toxicity (SLUD Index) | Clinical Status |
| Revosimeline | M1 (Selective) | High (M1 specific) | Sustained (No tachyphylaxis) | Minimal to None | Preclinical / Investigational |
| Xanomeline | M1 / M4 | High (Non-selective) | Sustained | Severe (Requires Trospium) | FDA Approved (as KarXT) |
| Milameline | M1 - M5 | Moderate | Diminished at 6 months | High | Discontinued |
Experimental Methodologies for Preclinical Validation
To ensure scientific rigor, the comparative profiling of Revosimeline relies on self-validating experimental systems. The following protocols detail the assays required to evaluate long-term efficacy and safety.
Protocol 1: Long-Term Cognitive Efficacy via Morris Water Maze (MWM)
Expertise & Causality : The MWM strictly assesses hippocampal-dependent spatial learning. Because M1 activation directly modulates hippocampal NMDA receptor function[4], this assay is highly sensitive to M1-specific pro-cognitive effects. A 6-month chronic dosing schedule is critical to evaluate receptor tachyphylaxis (desensitization), a common failure point for GPCR agonists.
Step-by-Step Methodology :
-
Subject Preparation : Utilize transgenic APP/PS1 mice (Alzheimer's model) aged 6 months. Divide into four cohorts: Vehicle, Revosimeline (test), Xanomeline (positive control), and Scopolamine-challenged (negative control).
-
Chronic Dosing : Administer compounds via daily intraperitoneal (i.p.) injection for 6 months.
-
Habituation (Day 1) : Allow mice to swim in a pool with a visible platform for 60 seconds to establish baseline motor function and visual acuity.
-
Acquisition Phase (Days 2-5) : Submerge the platform in opaque water. Conduct four 60-second trials per day per mouse. Record the escape latency (time to find the hidden platform).
-
Probe Trial (Day 6) : Remove the platform. Allow the mouse to swim for 60 seconds. Quantify the percentage of time spent in the target quadrant.
-
Self-Validation : The scopolamine cohort must show severe deficits, validating that the task is cholinergically dependent. Sustained performance in the Revosimeline cohort at month 6 confirms an absence of tachyphylaxis.
Protocol 2: Peripheral Cholinergic Toxicity Assessment (SLUD Index)
Expertise & Causality : M3 receptor activation in the periphery drives exocrine gland secretion and smooth muscle contraction. Quantifying SLUD (Salivation, Lacrimation, Urination, Defecation) responses provides a direct, observable metric of off-target M2/M3 engagement, validating the in vivo selectivity of the compound[5].
Step-by-Step Methodology :
-
Subject Preparation : Utilize wild-type C57BL/6 mice. Fast for 4 hours prior to testing to standardize baseline gastrointestinal motility.
-
Administration : Administer a single acute high-dose of Revosimeline, Xanomeline, or Vehicle.
-
Observation Windows : Place mice in individual observation chambers lined with filter paper. Evaluate at 15, 30, 60, and 120 minutes post-dose.
-
Scoring Matrix :
-
Salivation: 0 (None) to 3 (Severe, dripping).
-
Lacrimation: 0 (None) to 3 (Porphyrin staining/tears).
-
Urination: Count the number of urine spots on the filter paper.
-
Defecation: Count the number of fecal boli.
-
-
Self-Validation : Co-administer a cohort with methylscopolamine (a peripherally restricted muscarinic antagonist). If SLUD symptoms in the Xanomeline group are reversed by methylscopolamine, it proves the toxicity is peripherally mediated. Revosimeline should yield scores statistically indistinguishable from the Vehicle group, confirming its M1 selectivity.
References
-
Title : Revosimeline - Wikipedia Source : wikipedia.org URL :[Link]
-
Title : FDA Approves First Novel Schizophrenia Drug in 35 Years - BioSpace Source : biospace.com URL :[Link]
-
Title : FDA approves first-in-class drug for schizophrenia | C&EN Global Enterprise Source : acs.org URL : [Link]
-
Title : Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC Source : nih.gov URL :[Link]
-
Title : The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers Source : frontiersin.org URL :[Link]
Sources
- 1. FDA Approves First Novel Schizophrenia Drug in 35 Years - BioSpace [biospace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revosimeline - Wikipedia [en.wikipedia.org]
- 4. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
Benchmarking Revosimeline: A Comprehensive Comparative Guide to Investigational Alzheimer's Disease Therapeutics
Executive Summary
The Alzheimer's disease (AD) therapeutic landscape is undergoing a critical paradigm shift. While monoclonal antibodies targeting amyloid-beta have dominated recent regulatory approvals, their limitations in restoring lost cognitive function have catalyzed the development of synaptic modulators. Revosimeline (HTL0018318) , a highly selective muscarinic M1 receptor orthosteric partial agonist, represents a leading approach in this domain[1]. This guide objectively benchmarks Revosimeline against other late-stage investigational AD drugs, providing researchers and drug development professionals with a rigorous analysis of mechanisms, clinical data, and experimental validation protocols.
Mechanistic Paradigms: Synaptic Restoration vs. Amyloid Clearance
Alzheimer's disease pathophysiology involves both structural neurodegeneration (amyloid plaques, tau tangles) and functional neurochemical deficits (cholinergic depletion). Investigational drugs generally fall into one of these two intervention paradigms:
-
Revosimeline (HTL0018318): Unlike standard-of-care acetylcholinesterase inhibitors (AChEIs) that rely on the presence of surviving, albeit dying, presynaptic cholinergic neurons to produce acetylcholine, Revosimeline directly targets post-synaptic M1 receptors[1][2]. Causality of Design: As a partial agonist, it provides a "tuned" activation that enhances synaptic plasticity without causing the severe cholinergic toxicity (e.g., diaphoresis, gastrointestinal distress) historically associated with full, non-selective agonists like xanomeline[1][3].
-
Remternetug (Anti-Amyloid mAb): An investigational N3pG amyloid-targeting antibody. It focuses on structural disease modification via microglial clearance of plaques but lacks a direct mechanism for acute pro-cognitive synaptic stimulation.
-
ALZ-801 (Valiltramiprosate): An oral small molecule that blocks the formation of neurotoxic amyloid oligomers. It acts upstream of plaque deposition, offering neuroprotection but, similar to mAbs, does not directly restore cholinergic transmission.
Benchmarking Revosimeline: Comparative Efficacy & Safety Profile
To objectively evaluate Revosimeline's standing in the pipeline, we must compare its quantitative clinical outputs against other leading investigational mechanisms.
Table 1: Quantitative Comparison of Investigational AD Therapeutics
| Drug Candidate | Primary Mechanism | Clinical Phase | Primary Efficacy Signal | Key Safety & Tolerability Metrics |
| Revosimeline (HTL0018318) | M1 Receptor Partial Agonist | Phase 1b/2a (Completed) | Positive effects on attention and episodic memory endpoints[1][2]. | Mild cholinergic TEAEs (headache 7-21%, nausea); transient BP elevation during titration[1][2]. |
| Remternetug | Anti-Amyloid mAb (N3pG) | Phase 3 (Ongoing) | Robust, rapid clearance of amyloid plaques (PET imaging). | Risk of Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H). |
| ALZ-801 | Amyloid Oligomer Inhibitor | Phase 3 (Ongoing) | Preservation of hippocampal volume; cognitive stabilization. | Favorable oral tolerability; no reported ARIA incidents. |
M1 Receptor Signaling & Pharmacodynamics
Revosimeline's pro-cognitive efficacy is rooted in its specific Gq/11 protein-coupled signaling cascade. Activation of the M1 receptor stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This cascade triggers intracellular calcium mobilization, a critical secondary messenger for long-term potentiation (LTP) and memory consolidation[1].
Figure 1. Revosimeline-mediated M1 receptor activation and downstream calcium signaling cascade.
Experimental Methodologies: Validating M1 Orthosteric Agonism
To establish trustworthiness in preclinical drug development, experimental protocols must be self-validating systems. The following workflow details the in vitro validation of Revosimeline's M1 agonism using a High-Throughput Intracellular Calcium Mobilization Assay (FLIPR).
Causality of Experimental Design:
-
Cell Line Selection: CHO-K1 cells are utilized because they inherently lack endogenous muscarinic receptors. This ensures that any observed calcium flux is exclusively mediated by the transfected human M1 (hM1) receptors, eliminating background noise.
-
Self-Validating Controls: The protocol mandates an Atropine (M1 antagonist) pre-incubation step. This serves as an internal negative control, proving that the signal is strictly receptor-mediated and not an off-target artifact.
Protocol: High-Throughput Intracellular Calcium Assay
-
Cell Preparation: Seed CHO-K1 cells stably expressing hM1 receptors into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Dye Loading: Aspirate the culture media and add 20 µL of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit active dye efflux via anion transporters). Incubate for 60 minutes at 37°C in the dark.
-
Control Establishment (Self-Validation):
-
Positive Control: Designate wells for Acetylcholine (10 µM) to define the Emax (100% receptor activation).
-
Negative Control: Pre-incubate designated wells with Atropine (1 µM) for 15 minutes prior to agonist addition.
-
-
Compound Addition: Dispense Revosimeline in a 10-point concentration-response curve (ranging from 1 pM to 10 µM) using an automated liquid handler.
-
Measurement & Analysis: Record fluorescence (Excitation 488 nm / Emission 525 nm) using a FLIPR Tetra system continuously for 3 minutes. Calculate the Area Under the Curve (AUC) for the calcium transient and determine the EC50 using non-linear regression analysis.
Figure 2. Step-by-step experimental workflow for in vitro validation of M1 receptor agonists.
Conclusion & Future Outlook
In Phase 1b/2a trials (NCT03456349), Revosimeline demonstrated statistically significant positive effects on specific attention and episodic memory endpoints in mild-to-moderate AD patients maintained on standard-of-care donepezil[1][2]. While transient blood pressure elevations were noted during the up-titration phase, the maintenance phase exhibited an excellent tolerability profile, validating the partial agonist hypothesis[1].
Compared to anti-amyloid agents like Remternetug—which carry inherent risks of ARIA and require rigorous MRI monitoring—Revosimeline offers a non-structural, symptomatic enhancement pathway. Moving forward, the optimal AD treatment paradigm will likely be combinatorial: utilizing disease-modifying therapies (like Remternetug or ALZ-801) to halt structural decline, paired with advanced synaptic modulators like Revosimeline to actively restore cognitive function.
Sources
- 1. A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist HTL0018318 in patients with mild‐to‐moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist HTL0018318 in patients with mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revosimeline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Revosimeline Laboratory Safety & Disposal Guide
Introduction & Pharmacological Context
Revosimeline (ethyl (1S,5R)-3-(3-oxo-2,8-diazaspiro[4.5]decan-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate) is a highly selective, investigational muscarinic acetylcholine M1 receptor agonist[1]. Structurally distinct from earlier muscarinic agents like xanomeline, it is primarily utilized in neuropharmacological research targeting cognitive processing disorders such as Alzheimer's disease and schizophrenia[2].
Because Revosimeline is an investigational product (IP) with potent parasympathomimetic properties, its disposal extends beyond standard chemical waste management. Environmental release of M1 agonists can lead to severe cholinergic toxicity in aquatic ecosystems and wildlife[3]. Therefore, our disposal protocols are designed not just for regulatory compliance, but to ensure the complete mechanistic inactivation of the azabicyclo pharmacophore.
The Causality of Destruction: Why Incineration?
As application scientists, we must understand why we execute a protocol. Revosimeline contains an ethyl carboxylate group attached to a rigid azabicyclo core[1]. While base-catalyzed hydrolysis can cleave the ester linkage and reduce immediate receptor-binding affinity, the remaining spiro-fused degradation products may still possess off-target biological activity.
Therefore, chemical neutralization is only a pre-treatment. High-temperature incineration (>1000°C) is the only self-validating method to guarantee the complete thermal oxidation of the nitrogenous core into harmless byproducts (CO2, H2O, and NOx)[4].
Regulatory Framework & Accountability
Under FDA regulations (21 CFR 312.59) and institutional Investigational Drug Service (IDS) standards, the disposition of unused investigational drugs must be meticulously documented[5]. We employ a "dual-verification" system: every disposal event must be logged in an IP accountability system (e.g., Vestigo®) by one scientist and independently verified by a second[4]. This ensures a closed-loop, self-validating chain of custody that builds absolute trust in your laboratory's operational integrity.
Quantitative Disposal Parameters
| Waste Category | Physical State | Primary Disposal Route | Pre-Treatment / Handling | RCRA Compliance |
| Liquid Admixtures | Aqueous/Organic | Incineration (>1000°C) | Base-catalyzed hydrolysis (1M NaOH) | Regulated Hazardous |
| Solid Consumables | Solid (Plastics/PPE) | Incineration (>1000°C) | Direct disposal into RCRA bins | Trace Hazardous |
| Intact IP Vials | Lyophilized/Solution | Sponsor Return or Incineration | 30-day quarantine (2-8°C) | Regulated Hazardous |
Experimental Protocols: Step-by-Step Disposal Methodologies
Protocol A: Inactivation and Disposal of Liquid Admixtures
Use this protocol for cell culture media, assay buffers, or diluted IP containing Revosimeline.
-
Collection: Aspirate all liquid waste containing Revosimeline into a designated, shatterproof RCRA-compliant hazardous waste carboy.
-
Chemical Pre-Treatment (Hydrolysis): In a fume hood, slowly add 1M NaOH to the liquid waste to achieve a pH of >10. Stir gently for 30 minutes.
-
Causality: The alkaline environment catalyzes the hydrolysis of Revosimeline's ethyl carboxylate ester, disrupting the 3D conformation required for M1 receptor docking before the waste even leaves your facility.
-
-
Labeling: Seal the carboy and affix a label reading: "Hazardous Pharmaceutical Waste - Investigational M1 Agonist (Revosimeline) - Chemically Inactivated."
-
Transfer: Transfer the carboy to Environmental Health and Safety (EHS) for final high-temperature incineration[4].
Protocol B: Disposal of Solid Waste and Consumables
Use this protocol for pipette tips, microplates, and contaminated PPE.
-
Segregation: Do not mix Revosimeline-contaminated plastics with standard biohazardous waste.
-
Containment: Place all solid consumables directly into a rigid, puncture-resistant RCRA trace hazardous waste bin (typically black or yellow, depending on regional EHS guidelines)[4].
-
Sealing & Destruction: Once the bin is 3/4 full, seal it permanently. EHS will collect this bin for direct incineration.
Protocol C: Handling Unused or Expired Intact Vials
Use this protocol for intact IP vials following study closure or expiration.
-
Quarantine: Immediately transfer expired or unused intact vials to a secure, temperature-monitored quarantine zone (maintained at 2°C to 8°C)[5].
-
Sponsor Notification: Initiate a 30-day hold and contact the study sponsor for disposition instructions[4].
-
Execution & Documentation:
-
If Return is Requested: Package the vials using sponsor-provided shipping materials and return via a tracked courier[6].
-
If Onsite Destruction is Authorized: Do NOT open or crush the vials (this prevents aerosolization of the API). Dispose of the intact vials directly into the RCRA hazardous waste bin[4].
-
-
Validation: Log the drug name, strength, lot number, quantity, and date of destruction/return in the IP accountability system, requiring a dual-signature sign-off[6].
Disposal Workflow Visualization
Below is the logical decision tree for managing Revosimeline waste, ensuring compliance from generation to final destruction.
Decision tree for Revosimeline waste management, routing to sponsor return or incineration.
References
-
Title: Revosimeline - Chemical and Physical Data Source: Wikipedia URL: [Link]
-
Title: Muscarinic Agonists Source: StatPearls, NCBI Bookshelf URL: [Link]
-
Title: Standard Operating Procedure: Investigational Product Disposal, Return, and Destruction Source: Stanford Health Care Pharmacy Department URL: [Link]
-
Title: Handling Investigational Drugs 101 Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
-
Title: Standard Operational Procedure (SOP) Disposal, Return, and Destruction of Investigational Product Source: University of Utah Health Pharmacy Services URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
